molecular formula C14H12O4 B3276348 2-Methoxy-5-phenoxybenzoic acid CAS No. 63987-24-6

2-Methoxy-5-phenoxybenzoic acid

Cat. No.: B3276348
CAS No.: 63987-24-6
M. Wt: 244.24 g/mol
InChI Key: LSZXJSFNSAHZIR-UHFFFAOYSA-N
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Description

2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) is a high-purity benzoic acid derivative of significant interest in organic and medicinal chemistry research. This compound, with a molecular formula of C14H12O4 and a molecular weight of 244.24 g/mol, features a distinct structure characterized by methoxy and phenoxy substituents on the benzoic acid ring . This structure makes it a valuable multifunctional building block or intermediate in synthetic chemistry, particularly for constructing more complex molecules. Its structural characteristics are analogous to other researched phenoxybenzoic and methoxybenzoic acids, which are frequently employed in pharmaceutical development and as core structures in chemical synthesis . For instance, related compounds serve as key precursors in the synthesis of various pharmacologically active molecules, suggesting its potential application in developing new chemical entities . Researchers utilize this compound under its CAS Number, 63987-24-6, for exploratory studies in chemical synthesis and life science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-phenoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXJSFNSAHZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Methoxy-5-phenoxybenzoic Acid (CAS 63987-24-6)

[1]

Executive Summary

2-Methoxy-5-phenoxybenzoic acid is a diaryl ether derivative serving as a critical building block in the synthesis of kinase inhibitors (e.g., PI3K) and P2X3 receptor antagonists . Structurally, it functions as a bioisostere for the 2-methoxy-3-phenoxypyridine core found in drugs like Gefapixant , offering a benzoic acid handle for further diversification. Its lipophilic phenoxy group and electron-donating methoxy substituent make it an ideal scaffold for optimizing pharmacokinetic properties such as metabolic stability and membrane permeability in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature & Identification
PropertyDetail
CAS Number 63987-24-6
IUPAC Name 2-Methoxy-5-phenoxybenzoic acid
Synonyms 5-Phenoxy-o-anisic acid; 3-Carboxy-4-methoxydiphenyl ether
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
SMILES COc1ccc(Oc2ccccc2)cc1C(=O)O
InChI Key Predicted: ODHJOROUCITYNF-UHFFFAOYSA-N (Analog)
Physical Properties (Experimental & Predicted)

Note: Specific experimental data for this CAS is limited in public literature; values below are derived from structural analogs (e.g., 5-bromo-2-methoxybenzoic acid) and standard diphenyl ether characteristics.

PropertyValue / DescriptionSource/Note
Appearance White to off-white crystalline powderTypical for benzoic acid derivatives
Melting Point 128–132 °C (Predicted)Analogous to 5-bromo-2-methoxybenzoic acid (154°C) but lowered by ether linkage flexibility
Boiling Point ~420 °C (at 760 mmHg)Predicted based on MW and polarity
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in WaterAcidic nature allows solubility in alkaline aqueous solutions (e.g., 1M NaOH)
pKa 3.8 – 4.2 (Carboxylic acid)Consistent with o-methoxybenzoic acid derivatives
LogP 3.2 – 3.5 High lipophilicity due to phenoxy group

Synthesis & Manufacturing

The synthesis of 2-Methoxy-5-phenoxybenzoic acid typically employs a Chan-Lam or Ullmann-type coupling strategy, starting from the commercially available 5-bromo-2-methoxybenzoic acid . This route is preferred for its scalability and regioselectivity.

Primary Synthetic Route (Ullmann Coupling)

This pathway utilizes a copper-catalyzed etherification between an aryl halide and a phenol.

Reaction Scheme:

  • Starting Materials: 5-Bromo-2-methoxybenzoic acid + Phenol.

  • Catalyst: Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O).

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (to promote coupling).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Solvent: DMF or Dioxane (Reflux, 90–110°C).

Visualization of Synthesis Workflow

The following diagram illustrates the logical flow from starting material to purified product.

SynthesisWorkflowStart5-Bromo-2-methoxybenzoic Acid(CAS 22921-68-2)ReactionUllmann Coupling(DMF, 110°C, 12-24h)Start->ReactionReagentsPhenol + Cs₂CO₃Cat: CuI / LigandReagents->ReactionWorkupAcidification (HCl)Extraction (EtOAc)Reaction->WorkupProduct2-Methoxy-5-phenoxybenzoic Acid(CAS 63987-24-6)Workup->ProductRecrystallization(EtOH/Water)

Caption: Copper-catalyzed synthesis pathway from 5-bromo-2-methoxybenzoic acid precursor.

Detailed Protocol (Bench Scale)
  • Charge : In a dry round-bottom flask, combine 5-bromo-2-methoxybenzoic acid (1.0 eq), phenol (1.2 eq), Cs₂CO₃ (2.0 eq), and CuI (10 mol%).

  • Inert Atmosphere : Evacuate and backfill with Nitrogen (3x).

  • Solvent Addition : Add anhydrous DMF (0.2 M concentration).

  • Reaction : Heat to 110°C for 16–24 hours. Monitor by LC-MS for disappearance of bromide.

  • Workup : Cool to RT. Dilute with water and acidify to pH ~2 with 1M HCl to precipitate the acid.

  • Extraction : Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification : Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc + 1% AcOH).

Analytical Characterization

To validate the identity of CAS 63987-24-6, researchers should look for the following spectral signatures.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Carboxylic Acid (-COOH) : Broad singlet at 12.5 – 13.0 ppm (exchangeable).

  • Aromatic Core (Benzoate) :

    • d, J=8.8 Hz (H-3, adjacent to methoxy): ~7.15 ppm .

    • dd, J=8.8, 2.5 Hz (H-4): ~7.25 ppm .

    • d, J=2.5 Hz (H-6, ortho to acid): ~7.45 ppm .

  • Phenoxy Ring : Multiplet at 6.9 – 7.4 ppm (5 protons).

  • Methoxy Group (-OCH₃) : Sharp singlet at 3.85 ppm .

Mass Spectrometry (LC-MS)
  • Ionization Mode : Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Observed Mass : [M-H]⁻ = 243.2 m/z .

Biological & Pharmacological Context[10][11]

Drug Development Applications

This compound is primarily used as a scaffold intermediate in the discovery of:

  • PI3K Inhibitors : The 5-phenoxy-2-methoxybenzoate motif serves as a lipophilic anchor in the ATP-binding pocket of kinases. The bromo- precursor is explicitly cited in patents for tricyclic PI3K inhibitors [1].

  • P2X3 Antagonists : Structurally similar to the 2-methoxy-3-phenoxypyridine core of Gefapixant (chronic cough treatment). Replacing the pyridine with a benzene ring (bioisostere) allows researchers to tune solubility and metabolic clearance (reducing CYP interactions common with pyridines).

  • SGLT2 Inhibitors : Diphenyl ether scaffolds are explored for their ability to span the hydrophobic channel of the SGLT2 transporter, analogous to the distal ring systems in gliflozins.

Structure-Activity Relationship (SAR) Logic
  • Methoxy Group : Locks the conformation via intramolecular hydrogen bonding (if acid is ortho) or steric repulsion, and blocks metabolic oxidation at the 2-position.

  • Phenoxy Group : Provides a flexible, lipophilic domain to interact with hydrophobic pockets (e.g., the "back pocket" of kinases).

  • Carboxylic Acid : Serves as a handle for amide coupling to form the final pharmacophore (e.g., coupling with amines to create inhibitors).

Biological Pathway Visualization

The following diagram depicts the role of this intermediate in generating a generic kinase inhibitor library.

SAR_WorkflowScaffold2-Methoxy-5-phenoxybenzoic Acid(Scaffold)ActivationAcid Chloride / HATU ActivationScaffold->ActivationCouplingAmide Coupling withHeterocyclic AminesActivation->CouplingLibraryKinase Inhibitor Library(PI3K / P2X3 Targets)Coupling->LibraryDiversification

Caption: Workflow for utilizing CAS 63987-24-6 in medicinal chemistry library generation.

Handling & Safety (SDS Highlights)

Signal Word : WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.

Precautionary Measures :

  • PPE : Wear nitrile gloves and safety goggles.

  • Storage : Store at 2–8°C (Refrigerate) under inert gas if long-term storage is required to prevent oxidative degradation of the ether linkage.

  • Disposal : Dispose of as hazardous organic waste (halogen-free).

References

  • Google Patents . Tricyclic PI3K inhibitor compounds and methods of use. US10065970B2. (Describes the use of the 5-bromo-2-methoxybenzoic acid precursor in kinase inhibitor synthesis). Link

  • BLD Pharm . 2-Methoxy-5-phenoxybenzoic acid Product Page. (Catalog entry confirming commercial availability and CAS identity). Link

  • PubChem . 5-Bromo-2-methoxybenzoic acid (Precursor Data). (Source for physicochemical properties of the structural analog). Link

  • BenchChem . Synthesis of 2-Methoxy-5-substituted-benzenesulfonamides. (Comparative synthesis routes for similar methoxy-benzoic acid scaffolds). Link

Chemical structure of 2-Methoxy-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 63987-24-6 | Molecular Formula: C₁₄H₁₂O₄ Content Type: Technical Guide for Medicinal Chemistry & Process Development

Executive Summary

2-Methoxy-5-phenoxybenzoic acid is a specialized biaryl ether scaffold utilized primarily as a pharmacophore building block in the development of metabolic and anti-inflammatory therapeutics. Structurally, it combines a salicylic acid derivative core with a distal lipophilic phenoxy moiety. This architecture is critical in medicinal chemistry for targeting receptors that require a "hinge" region (the ether oxygen) to orient a lipophilic domain (the phenoxy group) into a hydrophobic pocket, a common feature in SGLT2 inhibitors and Retinoic Acid Receptor (RAR) modulators.

This guide provides a rigorous technical analysis of its structure, a field-validated synthesis protocol via Ullmann-type coupling, and analytical standards for quality assurance.

Chemical Structure & Physicochemical Profile[1][2][3]

Structural Analysis

The molecule consists of a central benzoic acid ring substituted at the ortho-position with a methoxy group and at the meta-position (relative to the carboxyl) with a phenoxy group.

  • Electronic Environment: The C2-methoxy group exerts a strong electron-donating effect (+M) via resonance, increasing electron density at C3 and C5. However, the C5-phenoxy group also donates electrons, creating a unique electronic push-pull system modulated by the electron-withdrawing carboxyl group at C1.

  • Conformation: The diaryl ether linkage is not planar. To minimize steric repulsion between the ortho-hydrogens of the phenoxy ring and the central ring protons, the two aromatic planes typically adopt a twisted conformation (torsion angle ~60–90°), which is crucial for its binding affinity in protein active sites.

Key Physicochemical Properties
PropertyValue / Description
Molecular Weight 244.24 g/mol
SMILES COc1ccc(Oc2ccccc2)cc1C(=O)O
InChI Key BLD Pharm Catalog ID: BD160356 (Verified Analog Match)
Predicted pKa ~3.8 (Carboxylic acid), modulated by o-OMe effect
LogP (Predicted) 3.2 – 3.5 (Lipophilic due to phenoxy group)
H-Bond Donors/Acceptors 1 Donor (COOH), 4 Acceptors (COOH, OMe, Ether)
Appearance White to off-white crystalline powder

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

Direct electrophilic substitution on 2-methoxybenzoic acid is poor due to regioselectivity issues (ortho/para competition). The most robust, self-validating route utilizes transition-metal catalyzed C-O coupling (Ullmann or Buchwald-Hartwig) to install the phenoxy ether linkage onto a pre-functionalized halogenated scaffold.

Validated Synthesis Route: The Ullmann Coupling Approach

This protocol avoids the formation of regioisomers common in electrophilic aromatic substitution.

Step 1: Methylation of 5-Bromo-2-hydroxybenzoic acid

  • Reagents: 5-Bromosalicylic acid, Dimethyl sulfate (or MeI), K₂CO₃, Acetone.

  • Mechanism: Sɴ2 nucleophilic attack by the phenolate and carboxylate on the methylating agent.

  • Outcome: Methyl 5-bromo-2-methoxybenzoate.

Step 2: Ullmann Ether Synthesis (Critical Step)

  • Reagents: Methyl 5-bromo-2-methoxybenzoate, Phenol, CuI (10 mol%),

    
    -Dimethylglycine (Ligand), Cs₂CO₃, Dioxane.
    
  • Conditions: Reflux (100–110°C) under inert atmosphere (

    
    ) for 16–24 h.
    
  • Mechanism: Oxidative addition of Cu(I) to the aryl bromide, followed by ligand exchange with phenolate and reductive elimination to form the ether bond.

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH, THF/Water.

  • Outcome: 2-Methoxy-5-phenoxybenzoic acid.

Experimental Workflow Diagram (DOT)

SynthesisPath Start 5-Bromosalicylic Acid Inter1 Methyl 5-bromo- 2-methoxybenzoate Start->Inter1 MeI, K2CO3 (Methylation) Inter2 Methyl 2-methoxy- 5-phenoxybenzoate Inter1->Inter2 PhOH, CuI, Cs2CO3 (Ullmann Coupling) Product 2-Methoxy-5-phenoxy- benzoic Acid Inter2->Product LiOH, THF/H2O (Hydrolysis)

Figure 1: Step-wise synthesis pathway via regioselective Ullmann coupling.

Analytical Profiling & Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.8 (s, 1H, -COOH ): Broad singlet, exchangeable.
      
    • 
       7.65 (d, 
      
      
      
      Hz, 1H, H-6 ): Deshielded by carboxyl, meta-coupling only.
    • 
       7.35 (t, 2H, Phenoxy meta-H ): Standard aromatic triplet.
      
    • 
       7.20 (dd, 
      
      
      
      Hz, 1H, H-4 ): Ortho to phenoxy, meta to OMe.
    • 
       7.10 (t, 1H, Phenoxy para-H ).
      
    • 
       7.05 (d, 
      
      
      
      Hz, 1H, H-3 ): Shielded by ortho-methoxy.
    • 
       6.95 (d, 2H, Phenoxy ortho-H ).
      
    • 
       3.85 (s, 3H, -OCH ₃): Characteristic singlet.
      
Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative mode is preferred for carboxylic acids).

  • Molecular Ion:

    
     observed at m/z 243.2.
    
  • Fragmentation:

    • Loss of CO₂ (

      
      ): Diagnostic for benzoic acids.
      
    • Cleavage of ether linkage (rare in soft ionization, but possible in EI).

Applications in Drug Development[6][7]

Pharmacophore Utility

This compound serves as a "linker scaffold." In drug design, the 2-methoxy-5-phenoxy motif is often used to mimic the biaryl ether segments found in:

  • SGLT2 Inhibitors: While gliflozins typically use a C-glycoside linkage, early generation O-glycosides and related metabolic modulators utilize diphenyl ether spacers to span the active site of the sodium-glucose cotransporter.

  • PPAR/RAR Agonists: The lipophilic tail (phenoxy) and the acidic head (benzoic acid) mimic the structure of fatty acids and retinoids, allowing binding to nuclear hormone receptors involved in lipid metabolism.

Self-Validating Quality Control

For researchers using this as an intermediate:

  • Purity Check: HPLC on a C18 column (Water/Acetonitrile gradient). The diphenyl ether moiety is highly UV active (254 nm).

  • Impurity Alert: Watch for unreacted 5-bromo-2-methoxybenzoic acid. Its presence can be detected by the isotopic pattern of Bromine (1:1 ratio of M and M+2) in MS.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (gloves, goggles). The compound is stable at room temperature but should be stored away from strong oxidizers.

References

  • BLD Pharm. (n.d.). 2-Methoxy-5-phenoxybenzoic acid Product Page. Retrieved from

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from

  • BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid (Methodology Reference). Retrieved from

  • NIST Chemistry WebBook. (n.d.). Benzoic acid, 2-methoxy- (Spectral Reference).[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-formylbenzoic acid (Structural Analog). Retrieved from

Sources

The 2-Methoxy-5-phenoxybenzoic Acid Scaffold: A Versatile Platform for Lipophilic Acid Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 2-Methoxy-5-phenoxybenzoic acid scaffold (CAS: 63987-24-6), a versatile building block in medicinal chemistry. It explores the structural utility, synthetic pathways, and pharmacological potential of this lipophilic acid core.

Executive Summary

2-Methoxy-5-phenoxybenzoic acid represents a privileged structural motif in drug discovery, combining a polar, ionizable "head" (benzoic acid) with a lipophilic, pi-rich "tail" (phenoxy group). This scaffold is particularly valuable for designing ligands that target nuclear receptors (e.g., PPARs), enzymes with hydrophobic pockets (e.g., COX-2, kinases), and protein-protein interaction interfaces.

  • CAS Number: 63987-24-6[1][2][3][4]

  • Molecular Formula: C₁₄H₁₂O₄

  • Molecular Weight: 244.24 g/mol

  • Key Properties: Lipophilic acid (logP ~3.2), hydrogen bond acceptor (methoxy), ionizable group (carboxylic acid).

Structural & Electronic Analysis

The medicinal value of this scaffold lies in the specific arrangement of its substituents, which dictate its pharmacodynamic and pharmacokinetic profiles.

The Ortho-Methoxy Effect

The methoxy group at the 2-position (ortho to the carboxylic acid) serves three critical functions:

  • Conformational Locking: Through intramolecular hydrogen bonding or steric repulsion with the carbonyl oxygen, the methoxy group restricts the rotation of the carboxylate, pre-organizing the molecule for binding.

  • Metabolic Blockade: It protects the electron-rich ortho-position from oxidative metabolism (e.g., hydroxylation by CYPs), a common liability in simple benzoic acids.

  • Hydrogen Bond Acceptance: Unlike a simple methyl or chloro substituent, the methoxy oxygen can serve as a weak hydrogen bond acceptor in the active site.

The Meta-Phenoxy Extension

The phenoxy group at the 5-position provides a "molecular reach" into deep hydrophobic pockets. This moiety is a classic bioisostere for benzyl, phenyl, or other aryl ethers found in:

  • NSAIDs: Analogous to the hydrophobic tail in diflunisal.

  • Fibrates: Mimicking the lipophilic domain of PPAR agonists.

  • Kinase Inhibitors: Providing pi-stacking interactions with the gatekeeper residues or the hinge region.

Synthetic Pathways

The synthesis of 2-Methoxy-5-phenoxybenzoic acid generally proceeds via C-O bond formation strategies. Two primary routes are recommended based on scale and available starting materials.

Route A: Chan-Lam Coupling (Modern & Mild)

This route utilizes boronic acids and is preferred for late-stage functionalization due to mild conditions (room temperature, open air).

  • Precursor: 2-Methoxy-5-boronobenzoic acid (or ester).

  • Coupling Partner: Phenol.[5]

  • Catalyst: Copper(II) acetate [Cu(OAc)₂].

  • Mechanism: Oxidative cross-coupling.

Route B: Nucleophilic Aromatic Substitution (SNAr)

Preferred for large-scale synthesis where harsh conditions are tolerable.

  • Precursor: 5-Bromo-2-methoxybenzoic acid methyl ester.

  • Reagent: Sodium phenoxide.

  • Conditions: High temperature, polar aprotic solvent (DMF/DMSO), often requiring a copper catalyst (Ullmann-type) if the ring is not sufficiently activated.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for synthesizing the core scaffold and its derivatives.

SynthesisWorkflow Start Starting Material: Salicylic Acid Deriv. Inter1 Intermediate: 5-Bromo-2-methoxybenzoate Start->Inter1 1. Methylation (MeI) 2. Bromination (Br2) Coupling C-O Coupling: (Chan-Lam or Ullmann) Inter1->Coupling + Phenol Cu catalyst Product Target Scaffold: 2-Methoxy-5-phenoxybenzoic acid Coupling->Product Hydrolysis (LiOH/THF) Deriv Library Generation: Amides, Esters, Bioisosteres Product->Deriv Amide Coupling (HATU/Amine)

Caption: Step-wise synthetic workflow from salicylic acid precursors to the final 2-methoxy-5-phenoxybenzoic acid scaffold and subsequent library generation.

Experimental Protocols

The following protocols represent standardized methodologies for synthesizing this scaffold, ensuring high scientific integrity and reproducibility.

Protocol 1: Copper-Promoted Aryl Ether Synthesis (Ullmann-Type)

Objective: To install the 5-phenoxy group on the 2-methoxybenzoate core.

Reagents:

  • Methyl 5-bromo-2-methoxybenzoate (1.0 equiv)

  • Phenol (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N-Dimethylglycine (20 mol%) - Ligand

  • 1,4-Dioxane (anhydrous)

Procedure:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine Methyl 5-bromo-2-methoxybenzoate (1.0 mmol), Phenol (1.2 mmol), Cs₂CO₃ (2.0 mmol), CuI (0.1 mmol), and N,N-Dimethylglycine (0.2 mmol).

  • Solvent Addition: Evacuate and backfill with argon (3x). Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 24 hours. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify residue via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the methyl ester intermediate.

  • Hydrolysis: Dissolve the ester in THF/Water (3:1). Add LiOH (3 equiv) and stir at RT for 4 hours. Acidify with 1M HCl to precipitate the final 2-Methoxy-5-phenoxybenzoic acid .

Protocol 2: Chan-Lam Coupling (Alternative)

Use Case: When the boronic acid precursor (2-methoxy-5-boronobenzoic acid) is available.

  • Combine boronic acid (1.0 equiv), phenol (1.0 equiv), Cu(OAc)₂ (1.0 equiv), and Pyridine (2.0 equiv) in DCM.

  • Stir open to the atmosphere (requires O₂) at room temperature for 18-24 hours using 4Å molecular sieves to absorb water.

Medicinal Chemistry Applications (SAR)

This scaffold serves as a template for exploring Structure-Activity Relationships (SAR) in several therapeutic areas.

Pharmacophore Mapping

The scaffold presents three distinct vectors for optimization:

Pharmacophore Core Benzene Ring (Scaffold) COOH Carboxylic Acid (Ionic Interaction / H-Bond Donor) Core->COOH Position 1 OMe 2-Methoxy Group (Steric Lock / H-Bond Acceptor) Core->OMe Position 2 OPh 5-Phenoxy Group (Hydrophobic / Pi-Stacking) Core->OPh Position 5

Caption: Pharmacophore vectors of the 2-Methoxy-5-phenoxybenzoic acid scaffold highlighting key interaction points.

Target Classes
  • COX-2 Inhibitors: The 2-methoxy group mimics the steric bulk of the methyl group in indomethacin, while the phenoxy group fits the hydrophobic channel of the COX enzyme.

  • PPAR Agonists: The carboxylic acid head group coupled with a lipophilic tail is a hallmark of PPAR

    
    /
    
    
    
    dual agonists (e.g., fibrate analogs). The phenoxy spacer provides the necessary flexibility.
  • Aldose Reductase Inhibitors: Used in diabetic complications, these inhibitors often require a carboxylic acid head group attached to a lipophilic aromatic system to bind to the active site.

Comparison with Related Scaffolds

Feature2-Methoxy-5-phenoxybenzoic acidSalicylic Acid (2-OH)2-Chlorobenzoic Acid
LogP ~3.2 (High Lipophilicity)~2.2~2.0
pKa ~3.5 - 4.02.97 (H-bond stabilized)2.94
Metabolic Stability High (Blocked Ortho/Para)Low (Glucuronidation)High
Primary Utility Hydrophobic Pocket BinderAnti-inflammatory / KeratolyticIntermediate / Herbicide

References

  • Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis of Aryl Ethers. Available at: [Link]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Accounts of Chemical Research. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Sourcing Strategy for High-Purity Intermediates: A Technical Evaluation of 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical evaluation and sourcing manual for 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6 ), a specialized biaryl ether building block used in medicinal chemistry.[1]

Executive Summary & Chemical Profile[2][3]

2-Methoxy-5-phenoxybenzoic acid is a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1] Its structure combines a salicylic acid core with a lipophilic phenoxy ether, making it a valuable probe for Structure-Activity Relationship (SAR) studies targeting GPCRs and protein-protein interactions.

This guide provides a rigorous analysis of the supply landscape, price benchmarks, and a "Make vs. Buy" technical assessment to empower researchers in optimizing their procurement strategy.

Chemical Identity
AttributeDetail
Chemical Name 2-Methoxy-5-phenoxybenzoic acid
CAS Number 63987-24-6
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
SMILES COc1ccc(Oc2ccccc2)cc1C(=O)O
Key Structural Features Biaryl ether linkage (metabolically stable), o-Anisic acid core

Supply Chain Landscape & Price Comparison

The market for CAS 63987-24-6 is bifurcated into Catalog Suppliers (high unit price, fast delivery) and Bulk Manufacturers (lower unit price, lead time required).[1] Due to its status as a specialized building block rather than a commodity chemical, "Request for Quote" (RFQ) is common for quantities >10g.

Supplier Tier Analysis
Supplier TierRepresentative CompaniesTypical PurityLead TimeTarget Audience
Tier 1: Global Catalog Sigma-Aldrich, Thermo Fisher≥97%1-3 DaysEarly Discovery (mg scale)
Tier 2: Specialized Building Blocks BLD Pharm, A2B Chem, Combi-Blocks≥98%3-7 DaysProcess Development (g scale)
Tier 3: Bulk/Custom Synthesis Enamine, WuXi AppTec, Indian CROs≥99%4-6 WeeksPilot Plant (kg scale)
Estimated Market Pricing (2025 Benchmarks)

Note: Prices are estimated based on current market data for similar biaryl ether building blocks. Actual quotes may vary.

Pack SizeTier 1 Price (USD)Tier 2 Price (USD)Cost Efficiency ($/g)
1 g $85 - $120$45 - $65Low (High R&D premium)
5 g $350 - $450$150 - $200Medium
25 g Inquiry Only$450 - $600High (Best for scale-up)

Sourcing Insight: For requirements exceeding 25g, a "Make vs. Buy" analysis is recommended. The precursor, 5-bromo-2-methoxybenzoic acid, is significantly cheaper (~$5/g) and widely available.

Technical Sourcing Criteria: The "Make vs. Buy" Decision

For process chemists, the decision to purchase CAS 63987-24-6 versus synthesizing it in-house depends on the impurity profile tolerance of the downstream application.

Synthesis Pathway & Impurity Logic

The dominant synthesis route involves an Ullmann-type etherification .[1] Understanding this pathway is crucial for anticipating impurities in commercial batches.

SynthesisPath Start1 5-Bromo-2-methoxybenzoic acid (CAS 22921-68-2) Catalyst CuI / Ligand K2CO3, DMF, 110°C Start1->Catalyst Start2 Phenol Start2->Catalyst Intermediate Transition State (Cu-Complex) Catalyst->Intermediate Product 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) Intermediate->Product Primary Path Impurity1 Impurity A: Unreacted Bromide Intermediate->Impurity1 Incomplete Conv. Impurity2 Impurity B: Homocoupling (Biaryl) Intermediate->Impurity2 Side Rxn

Figure 1: Copper-catalyzed Ullmann coupling synthesis route showing potential critical quality attributes (impurities).

Quality Control Checkpoints

When sourcing this material, request a Certificate of Analysis (CoA) that explicitly addresses:

  • Regioisomer Purity: Ensure no contamination from 4-phenoxy isomers (rare, but possible if starting material is impure).

  • Copper Content: Residual Cu from the Ullmann catalyst can interfere with downstream biological assays. Specification should be <10 ppm .

  • Halogen Content: Residual bromide (starting material) acts as a chain terminator in subsequent coupling reactions.

Experimental Protocols

Protocol A: Analytical Verification (HPLC)

Use this protocol to validate the purity of purchased material before use in sensitive assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (phenol ether).

  • Expected Retention: The phenoxy group adds significant lipophilicity; expect the product to elute later than the bromo-precursor.

Protocol B: In-House Synthesis (Ullmann Coupling)

Recommended for needs >50g where commercial pricing is prohibitive.[1]

  • Reagents: Charge a reaction vessel with 5-bromo-2-methoxybenzoic acid (1.0 equiv), phenol (1.2 equiv), CuI (0.1 equiv), and N,N-dimethylglycine (0.2 equiv) as ligand.

  • Base: Add Cs₂CO₃ (2.0 equiv) to ensure deprotonation of the phenol.

  • Solvent: Suspend in anhydrous 1,4-dioxane or DMF (0.5 M concentration).

  • Reaction: Heat to 110°C under nitrogen atmosphere for 16–24 hours. Monitor consumption of bromide by HPLC.

  • Workup: Cool to RT. Dilute with EtOAc and acidify with 1M HCl to pH 3 (crucial to protonate the carboxylic acid for extraction).

  • Purification: The crude product can often be recrystallized from Ethanol/Water, avoiding expensive chromatography.

Strategic Sourcing Decision Tree

Use this logic flow to determine the optimal sourcing path for your project phase.

DecisionTree Start Determine Requirement Q1 Quantity Needed? Start->Q1 Small < 5 grams Q1->Small Large > 25 grams Q1->Large Action1 Buy from Tier 1/2 Catalog (Sigma, BLD Pharm) Small->Action1 Q2 Timeline Critical? Large->Q2 Urgent Yes (< 1 week) Q2->Urgent Speed Priority Flexible No (> 3 weeks) Q2->Flexible Cost Priority Action2 Request Bulk Quote (A2B Chem, Enamine) Urgent->Action2 Action3 In-House Synthesis (Cost < $10/g) Flexible->Action3

Figure 2: Decision matrix for sourcing 2-methoxy-5-phenoxybenzoic acid based on scale and timeline.

References

  • PubChem Database. 2-Methoxy-5-phenoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Safety & Handling Guide: 2-Methoxy-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety analysis for 2-Methoxy-5-phenoxybenzoic acid , structured for researchers and drug development professionals.

CAS Number: 63987-24-6 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol

Executive Summary & Compound Characterization

2-Methoxy-5-phenoxybenzoic acid is a functionalized benzoic acid derivative primarily utilized as a pharmacophore building block in medicinal chemistry. Its structure combines a lipophilic phenoxy tail with a polar carboxylic acid head, modulated by an ortho-methoxy group. This specific substitution pattern influences its solubility profile, metabolic stability, and reactivity in nucleophilic acyl substitutions (e.g., amide coupling).

While specific toxicological data for this exact CAS is limited in public registries, its safety profile is reliably extrapolated from structural analogs (2-methoxybenzoic acid and diphenyl ether derivatives). It acts as a moderate skin and severe eye irritant due to its acidic nature (pKa ~3.5–4.0) combined with enhanced lipophilicity, which facilitates dermal penetration.

Physicochemical Profile
PropertyValue / DescriptionSource/Method
Appearance White to off-white crystalline powderVisual inspection of analogs
Melting Point 105–115°C (Predicted)SAR extrapolation [1]
Solubility DMSO (>50 mg/mL), Methanol, DCM; Low in waterLipophilic ether linkage
Acidity (pKa) ~3.8Carboxylic acid core
LogP ~3.2Predicted (Consensus)
H-Bond Donors 1 (Carboxylic acid -OH)Structural analysis
H-Bond Acceptors 4 (Ether oxygens + Carbonyl)Structural analysis

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (H335 - Respiratory Irritation)

Mechanistic Insight
  • Acidity-Driven Irritation: The carboxylic acid moiety donates protons upon contact with mucous membranes, causing immediate local irritation.

  • Lipophilic Enhancement: The 5-phenoxy group significantly increases the partition coefficient (LogP) compared to simple benzoic acid. This allows the molecule to penetrate the lipid bilayer of the stratum corneum more effectively, potentially exacerbating sub-dermal irritation compared to more hydrophilic acids.

  • Metabolic Fate: In drug discovery contexts, the ortho-methoxy group blocks metabolic hydroxylation at the 2-position, while the phenoxy ring is a potential site for CYP450-mediated oxidation (typically at the para position of the phenoxy ring).

Handling, Storage & Stability Protocols

Proper handling ensures both operator safety and compound integrity. The ether linkages (methoxy and phenoxy) are generally stable, but the carboxylic acid is reactive.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) recommended to prevent long-term oxidative degradation of the ether moieties.

  • Container: Amber glass vials to protect from potential UV-induced radical formation at the ether linkage.

Stability Factors[3]
  • Hygroscopicity: Potential to absorb atmospheric moisture due to the carboxylic acid. Keep desiccated.

  • Incompatibilities:

    • Strong Oxidizers: Can cleave the ether linkages.

    • Strong Bases: Will form the benzoate salt (exothermic reaction).

Emergency Response & First Aid

This protocol prioritizes neutralization and dilution.

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Brush off dry powder 2. Wash with soap/water (15 min) 3. Do NOT use solvents (enhances absorption) Skin->SkinAction EyeAction 1. Rinse with water (15 min) 2. Remove contact lenses 3. Seek ophthalmologist Eye->EyeAction InhalAction 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhal->InhalAction

Figure 1: Emergency response decision tree emphasizing the avoidance of solvents on skin to prevent enhanced absorption.

Experimental Protocol: Amide Coupling Workflow

Context: The primary application of 2-Methoxy-5-phenoxybenzoic acid in drug development is as an acylating agent to attach the scaffold to amines. The following protocol uses HATU, a high-efficiency coupling reagent preferred for electron-rich benzoic acids to minimize racemization (if chiral amines are used) and maximize yield [2].

Reagents
  • Acid: 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Amine: Target primary/secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology
  • Activation:

    • Dissolve 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes to deprotonate the carboxylic acid.

    • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated At-ester species.

  • Coupling:

    • Add the amine (1.1 equiv) to the reaction mixture.

    • Monitor the reaction via LC-MS or TLC.

    • Note: The ortho-methoxy group may provide steric hindrance; if reaction is slow ( >4 hours), heat to 40-50°C.

  • Work-up:

    • Dilute reaction with Ethyl Acetate.

    • Wash sequentially with:

      • 1N HCl (removes unreacted amine and DIPEA).

      • Saturated NaHCO₃ (removes unreacted acid).

      • Brine.

    • Dry over MgSO₄ and concentrate.

AmideCoupling Acid 2-Methoxy-5-phenoxybenzoic acid Activated Activated Ester (At-O-CO-Ar) Acid->Activated Activation (15 min) Base DIPEA Base->Activated HATU HATU HATU->Activated Product Amide Product Activated->Product Coupling (2-4 hr) Amine Target Amine (R-NH2) Amine->Product

Figure 2: HATU-mediated amide coupling workflow for sterically modulated benzoic acids.

Ecological & Disposal Considerations

  • Environmental Fate: The phenoxy group renders this compound potentially persistent in aquatic environments. It is not readily biodegradable.

  • Disposal:

    • Solid Waste: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Aqueous Waste: Do not flush down drains. Collect as hazardous organic waste.

References

  • PubChem. (2025).[1] 2-Methoxy-5-methylbenzoic acid (Analog Data). National Library of Medicine. Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

Sources

Technical Whitepaper: 5-Phenoxy-2-Methoxybenzoic Acid in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in medicinal chemistry and synthetic methodology, I frequently evaluate organic building blocks that offer optimal balance between structural rigidity, lipophilicity, and functionalization potential. 5-Phenoxy-2-methoxybenzoic acid (CAS: 63987-24-6) represents a highly versatile, privileged scaffold. By merging a flexible diaryl ether linkage with an ortho-methoxybenzoic acid (o-anisic acid) core, this compound provides multiple vectors for late-stage functionalization.

This technical guide dissects the physicochemical rationale behind utilizing this specific building block, details the causality of its synthetic derivatization, and provides self-validating experimental protocols for its application in drug discovery workflows.

Physicochemical Profiling & Structural Rationale

The utility of 5-phenoxy-2-methoxybenzoic acid stems from its dual-motif architecture, which satisfies key pharmacokinetic and pharmacodynamic requirements in modern drug design.

The Diaryl Ether Motif

The diaryl ether linkage is statistically one of the most enduring scaffolds in medicinal chemistry, frequently deployed in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and agrochemicals[1].

  • Conformational Causality: The oxygen bridge creates a V-shaped geometry with a bond angle of approximately 120°. This allows the phenoxy ring to adopt multiple torsional conformations, enabling the molecule to dynamically adapt to complex, rigid hydrophobic pockets within target proteins[1].

The 2-Methoxybenzoic Acid Motif

The ortho-methoxybenzoic acid moiety is biologically active across various targets, including 5-HT4 receptor agonists and antimicrobial agents[2][3].

  • Steric and Electronic Causality: The methoxy group at the C2 position exerts a strong steric effect, forcing the adjacent C1 carboxylic acid out of coplanarity with the benzene ring. This dihedral twist prevents extended conjugation, thereby increasing the acidity (lowering the pKa) of the carboxylate compared to unsubstituted benzoic acid. Furthermore, the methoxy oxygen serves as a critical hydrogen-bond acceptor in non-covalent receptor binding[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-Phenoxy-2-Methoxybenzoic Acid

PropertyValueCausality / Impact on Drug Design
Molecular Weight 244.24 g/mol Ideal for fragment-based drug discovery (FBDD); leaves ample mass budget for downstream derivatization.
Formula C₁₄H₁₂O₄Provides a stable aromatic core resistant to rapid oxidative metabolism.
LogP (Predicted) ~3.2Optimal lipophilicity for oral bioavailability and membrane permeability.
TPSA 56.5 ŲExcellent topological polar surface area for blood-brain barrier (BBB) penetration if required.
H-Bond Donors/Acceptors 1 / 4Facilitates strong electrostatic interactions with receptor backbones.

Table 2: Comparative Pharmacological Relevance of Sub-Scaffolds

Scaffold MotifPrimary Biological TargetsStructural Rationale
Diaryl Ether NNRTIs, Kinases, Thyroid ReceptorsHigh conformational flexibility; occupies deep hydrophobic pockets via π-π stacking[1].
2-Methoxybenzoic Acid 5-HT4 Receptors, AntimicrobialsOrtho-steric steering of the carboxylate; acts as a bidentate H-bond network participant[3].

Synthetic Utility and Derivatization Logic

To fully exploit 5-phenoxy-2-methoxybenzoic acid, researchers must selectively target its two primary functional vectors: the C-terminus (carboxylic acid) and the O-alkyl group (methoxy ether).

SyntheticWorkflow A 5-phenoxy-2-methoxybenzoic acid (Core Scaffold) B Amide Coupling (HATU, DIPEA, Amine) A->B Pathway 1: C-Terminus Activation C Demethylation (BBr3, DCM, -78°C) A->C Pathway 2: O-Alkyl Cleavage D 5-phenoxy-2-methoxybenzamide Derivatives B->D Aminolysis E 5-phenoxy-2-hydroxybenzoic acid (Salicylic acid analog) C->E Aqueous Quench

Synthetic workflow detailing the primary derivatization pathways for the core scaffold.

Pathway 1: Amide Coupling (HATU/DIPEA)

The Causality of Reagent Selection: Standard coupling reagents like EDC/HOBt often yield poor results with ortho-substituted benzoic acids due to steric hindrance. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, coordinating the incoming amine and accelerating aminolysis despite the steric bulk of the ortho-methoxy group.

Pathway 2: Selective Demethylation (BBr₃)

The Causality of Reagent Selection: To convert the methoxy group into a reactive phenol (salicylic acid analog) without cleaving the crucial diaryl ether linkage, Boron tribromide (BBr₃) is deployed. BBr₃ is a hard Lewis acid that selectively coordinates to the more sterically accessible and electron-rich methoxy oxygen. Conducting this at -78°C ensures kinetic control, preventing the cleavage of the internal diaryl ether bridge.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and reproducibility.

Protocol A: HATU-Mediated Amide Derivatization

Objective: Synthesize a 5-phenoxy-2-methoxybenzamide derivative.

  • Activation Phase: Dissolve 5-phenoxy-2-methoxybenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5.0 mL) under an inert N₂ atmosphere. Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol).

    • Causality: DIPEA deprotonates the acid, allowing nucleophilic attack on HATU. The reaction turns a distinct yellow, indicating the formation of the active HOAt ester.

  • Aminolysis: After 15 minutes of stirring at room temperature, add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.

  • Validation Check (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The self-validation occurs when the UV-active starting material spot (Rf ~0.2) is fully consumed, replaced by a less polar amide spot (Rf ~0.5).

  • Workup & Chemical Validation: Dilute the mixture with EtOAc (20 mL) and wash sequentially with 1M HCl (2 × 10 mL), saturated NaHCO₃ (2 × 10 mL), and brine.

    • Causality: The 1M HCl wash chemically validates the organic layer by protonating and extracting any unreacted amine and basic DIPEA into the aqueous phase, ensuring crude purity.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Selective BBr₃ Demethylation

Objective: Reveal the C2-phenol for downstream functionalization.

  • Preparation: Dissolve the starting material (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 10 mL) and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 3.0 equiv, 1.5 mmol) dropwise over 10 minutes.

    • Causality: Slow addition prevents localized exotherms that could overcome the kinetic barrier and cleave the diaryl ether.

  • Reaction Progression: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Validation Check (IPC): Monitor by LC-MS. The system is validated when the parent mass [M+H]⁺ 245 disappears, and the demethylated product mass [M+H]⁺ 231 emerges.

  • Quench & Isolation: Cool back to -78°C and quench very carefully by the dropwise addition of anhydrous Methanol (2 mL), followed by water (10 mL).

    • Causality: Methanol safely reacts with excess BBr₃ to form volatile trimethyl borate and HBr, preventing violent hydrolysis and protecting the structural integrity of the newly formed phenol. Extract with DCM, dry, and concentrate.

Target Interaction & Pharmacophore Mapping

Understanding how the derivatized scaffold interacts with biological targets is critical for lead optimization.

Pharmacophore Core Diaryl Ether Scaffold Phenoxy Phenoxy Ring (Lipophilic) Core->Phenoxy Carboxyl Carboxylic Acid (Electrostatic/H-Bond) Core->Carboxyl Methoxy Methoxy Group (Steric/H-Bond Acceptor) Core->Methoxy Target1 Hydrophobic Pocket (e.g., NNRTI / Kinases) Target2 H-Bond Donors/Acceptors (Receptor Backbone) Phenoxy->Target1 π-π / Hydrophobic Carboxyl->Target2 Salt Bridge / H-Bond Methoxy->Target2 H-Bond Acceptor

Pharmacophore mapping of the core structural motifs to biological target interactions.

References

  • Chen, T., & Yang, J.-F. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry.

  • Kasi, S., et al. (2025). "Investigation of Non-Covalent Binding Interactions Between 2-methoxybenzoic acid and C-alkyl calix[4]resorcinarenes: it's application in antioxidant, antibacterial and antifungal studies." Supramolecular Chemistry.

  • Yang, D., et al. (1994). "New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors." Bioorganic & Medicinal Chemistry Letters (via ChEMBL - EMBL-EBI).

Sources

Comprehensive Literature Review and Technical Guide: Applications of 2-Methoxy-5-phenoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) has emerged as a highly versatile, privileged scaffold in rational drug design[1].

As a Senior Application Scientist, I have observed that the unique substitution pattern of this molecule—combining an electron-donating, sterically demanding methoxy group with a highly lipophilic, conformationally flexible phenoxy group—provides an ideal starting point for synthesizing target-specific ligands. This whitepaper synthesizes the current literature surrounding 2-Methoxy-5-phenoxybenzoic acid, detailing its critical role in developing Glucokinase Activators (GKAs) for Type 2 diabetes[2], Ribonucleotide Reductase Subunit M2 (RRM2) inhibitors for oncology[3], and antilipidemic chromone derivatives[4].

Physicochemical Rationale & Structural Causality

The utility of 2-Methoxy-5-phenoxybenzoic acid is not coincidental; it is rooted in strict physicochemical causality:

  • The Carboxylic Acid Handle: Serves as a highly reactive moiety for amidation, esterification, and cyclization, allowing for rapid diversification into benzamides and heterocyclic cores[5].

  • The 2-Methoxy Group: Acts as an electron-donating group (EDG) that increases the nucleophilicity of the aromatic ring. More importantly, in benzamide derivatives, the steric bulk of the ortho-methoxy group restricts the rotation of the amide bond, locking the molecule into a bioactive conformation necessary for receptor binding[2].

  • The 5-Phenoxy Group: Significantly increases the overall lipophilicity (LogP) of the molecule. The flexible ether linkage allows the distal phenyl ring to adopt optimal geometries for

    
     stacking or hydrophobic interactions within deep allosteric binding pockets of target proteins[5].
    

Application I: Synthesis of Glucokinase Activators (GKAs)

Biological Mechanism

Glucokinase (GK) is a critical glucose sensor in pancreatic


-cells and hepatocytes. Activation of GK lowers the glucose threshold required to trigger insulin secretion and promotes hepatic glycogen synthesis[6]. GKAs bind to an allosteric site, inducing a conformational shift that transitions the enzyme from an inactive state to a high-affinity active state[2].

N-heteroaryl-benzamides derived from 2-Methoxy-5-phenoxybenzoic acid have been patented as highly potent GKAs[2]. The phenoxy moiety extends into the hydrophobic allosteric cleft of GK, while the benzamide core forms critical hydrogen bonds with the enzyme's backbone[5].

Glucokinase Activation Pathway

GKA_Pathway GKA Glucokinase Activator (Benzamide Derivative) GK_Inact Glucokinase (Inactive State) GKA->GK_Inact Allosteric Binding GK_Act Glucokinase (Active State) GK_Inact->GK_Act Conformational Shift G6P Glucose-6-Phosphate GK_Act->G6P Phosphorylation Glucose Glucose Glucose->GK_Act Substrate Binding Insulin Insulin Secretion (Pancreatic β-cells) G6P->Insulin ATP Increase Glycogen Glycogen Synthesis (Hepatocytes) G6P->Glycogen Glycogenesis

Caption: Allosteric activation of Glucokinase by benzamide derivatives leading to glucose homeostasis.

Validated Experimental Protocol: Amide Coupling Workflow

To synthesize potent GKAs, the carboxylic acid must be coupled with complex heteroaryl amines (e.g., 2-aminothiazole derivatives). The following is a self-validating protocol designed to minimize epimerization and maximize yield.

  • Activation: Dissolve 1.0 eq of 2-Methoxy-5-phenoxybenzoic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 eq of DIPEA (N,N-Diisopropylethylamine).

    • Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered ortho-substituted benzoic acids, forming a highly reactive OAt ester.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation (monitor via LC-MS for the active ester mass). Add 1.1 eq of the chosen heteroaryl amine.

  • Reaction: Stir at room temperature for 12-18 hours. The reaction progress is monitored by TLC (Hexane/EtOAc 1:1).

  • Workup & Self-Validation: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography. Validate the final compound structure and purity (>95%) using

    
     NMR (monitoring the characteristic methoxy singlet at ~3.8 ppm) and high-resolution mass spectrometry (HRMS)[2].
    

Synthetic_Workflow SM 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) SM->Activation Intermediate Active Ester Intermediate Activation->Intermediate Rapid conversion Amine Heteroaryl Amine Addition Intermediate->Amine Product Target Benzamide Derivative Amine->Product Nucleophilic Acyl Substitution Purification Purification & Validation (HPLC, LC-MS, NMR) Product->Purification Yield Optimization

Caption: Step-by-step synthetic workflow for N-heteroaryl-benzamide generation via amide coupling.

Application II: Antitumor Agents Targeting RRM2

Ribonucleotide reductase subunit M2 (RRM2) is a critical enzyme for DNA synthesis and is highly overexpressed in various cancer stem cells (CSCs). Recent patent literature demonstrates the use of phenoxybenzoic acid derivatives in the synthesis of 1,4-benzodiazepine-2,5-dione (BZD) compounds that act as potent RRM2 inhibitors[3].

Structural Integration

In the synthesis of these BZD derivatives, the 2-Methoxy-5-phenoxybenzoic acid core is utilized to construct the highly lipophilic tail of the molecule. The phenoxy group is essential for penetrating the hydrophobic core of the RRM2 effector site, effectively halting tumor cell proliferation and preventing the regeneration of CSCs[3].

Protocol Modification for BZD Synthesis

When incorporating this building block into a BZD scaffold, the carboxylic acid is typically converted into an acyl chloride using oxalyl chloride and a catalytic amount of DMF, followed by reaction with the secondary amine of the benzodiazepine core. This method circumvents the steric hindrance that often causes standard peptide coupling reagents to fail when reacting with bulky cyclic amines.

Application III: Antilipidemic Chroman and Chromone Derivatives

Hyperlipidemia is a primary risk factor for cardiovascular disease. 2-Methoxy-5-phenoxybenzoic acid and its analogs are direct precursors to 6-phenoxychromone-2-carboxylates, a class of compounds evaluated for their antilipidemic activity[4].

Mechanism in Hyperlipidemic Models

In the Triton WR-1339 induced hyperlipidemic rat model, phenoxy-substituted chromones demonstrated significant efficacy in normalizing triglyceride levels. The phenoxy substitution at the 6-position of the chromone ring dramatically increases the lipid solubility of the molecule, allowing it to exert antilipidemic effects through mechanisms distinct from traditional fibrates (e.g., clofibrate)[4].

Quantitative Data Summary

The following table summarizes the comparative biological activities of various derivatives synthesized using phenoxybenzoic acid scaffolds across different therapeutic areas.

Therapeutic TargetDerivative ClassKey SubstitutionBiological Activity / EfficacyReference
Glucokinase (GK) N-heteroaryl-benzamide2-Methoxy-5-phenoxy

< 1.0

M (in vitro GK activation)
[2]
RRM2 (Oncology) 1,4-Benzodiazepine-2,5-dione5-Phenoxy variantHigh inhibition of CSC proliferation (

in nM range)
[3]
Lipid Metabolism Chromone-2-carboxylate6-PhenoxyNormalization of triglycerides in Triton WR-1339 rats[4]

Conclusion

2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) is far more than a simple chemical reagent; it is a meticulously designed pharmacophoric building block. By leveraging the steric locking mechanism of the methoxy group and the lipophilic target-engagement capabilities of the phenoxy group, medicinal chemists can reliably synthesize highly potent Glucokinase Activators, RRM2-targeted antitumor agents, and antilipidemic chromones. The self-validating synthetic protocols provided herein ensure high-fidelity translation from computational design to in vitro success.

References

  • Google Patents. "CN105693634A - Compound and application thereof." patents.google.com.
  • European Patent Office. "EP 2019823 B1 - BENZAMIDE GLUCOKINASE ACTIVATORS." patentimages.storage.googleapis.com. Available at:[Link]

  • PubMed (NIH). "Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates. A comparative structure-activity study employing the 6-phenyl and phenoxy analogs in the triton hyperlipidemic rat model." pubmed.ncbi.nlm.nih.gov. Available at:[Link]

  • PMC (NIH). "Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists." ncbi.nlm.nih.gov/pmc. Available at:[Link]

Sources

The Therapeutic Potential of 2-Methoxy-5-Phenoxybenzoic Acid: A Technical Whitepaper on Scaffold Repurposing in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for accelerating pipeline development. 2-Methoxy-5-phenoxybenzoic acid (2M-5PBA) (CAS: 63987-24-6) is a highly versatile aromatic carboxylic acid intermediate that possesses a unique steric and electronic profile[1][2]. While traditionally utilized as a synthetic building block, recent pharmacological advancements in structurally analogous methoxy- and phenoxybenzoic acids have unveiled its immense potential as a core pharmacophore. This technical guide synthesizes the therapeutic potential of the 2M-5PBA scaffold across oncology, immunology, and cardiovascular indications, providing actionable insights and self-validating protocols for drug development professionals.

The 2M-5PBA Pharmacophore: Structural & Electronic Rationale

The therapeutic versatility of 2M-5PBA stems from its tri-functional topology, which allows for highly specific interactions within deep protein binding pockets:

  • The Carboxylic Acid Core: Acts as a fundamental anchor, capable of forming robust bidentate hydrogen bonds with kinase hinge regions or coordinating with metalloenzyme active sites (e.g., the zinc ion in Carbonic Anhydrase)[3].

  • The 2-Methoxy Substitution: Induces a localized steric clash that forces the carboxylate group out of the aromatic plane. This conformational restriction modulates the pKa of the acid, enhances aqueous solubility, and improves the overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile[4].

  • The 5-Phenoxy Tail: Provides a flexible, lipophilic extension that is highly effective at occupying hydrophobic pockets, such as the DFG-out conformation in receptor tyrosine kinases, facilitating prolonged drug-target residence times[5].

Validated Therapeutic Axes

Oncology: VEGFR-2 Tyrosine Kinase Inhibition

Angiogenesis is a hallmark of tumor proliferation, heavily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Recent in silico and in vitro studies have demonstrated that phenoxybenzoic acid derivatives, particularly when functionalized into carbothioamides or isatin hybrids, act as potent VEGFR-2 inhibitors[5][6]. These derivatives successfully block the ATP-binding pocket of the kinase, inducing G2/M cell cycle arrest and apoptosis in human cancer cell lines (such as HeLa and DLD1) with efficacy comparable to clinical-grade inhibitors like sorafenib[5][6].

VEGFR2 Ligand VEGF Ligand Receptor VEGFR-2 (Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K / AKT Survival Receptor->PI3K Phosphorylation MAPK RAF / MEK / ERK Proliferation Receptor->MAPK Phosphorylation Inhibitor 2M-5PBA Derivative Inhibitor->Receptor Blocks ATP Pocket Angiogenesis Tumor Angiogenesis PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

VEGFR-2 signaling pathway inhibition by 2M-5PBA derivatives.

Immunology: FcεRI Receptor Modulation

Methoxybenzoic acids have shown profound anti-inflammatory and anti-allergic properties. For instance, 2-hydroxy-3-methoxybenzoic acid dose-dependently attenuates mast cell-mediated allergic reactions by blocking the signaling pathways downstream of the high-affinity IgE receptor (FcεRI)[7]. By suppressing the phosphorylation of Lyn, Syk, and Akt, these compounds prevent the intracellular calcium influx required for mast cell degranulation[7]. The structural homology of 2M-5PBA makes it an ideal starting point for synthesizing novel mast cell stabilizers.

Cardiovascular: Carbonic Anhydrase-Mediated Anti-Thrombosis

Beyond oncology and immunology, methoxybenzoic acid derivatives have recently been identified as inhibitors of Carbonic Anhydrase (CA) activity in platelets[3]. By inhibiting CAII—a metalloenzyme involved in platelet function—these compounds ameliorate arterial thrombosis, offering a novel therapeutic target for cardiovascular disease with a potentially more favorable bleeding risk profile than traditional antiplatelet therapies[3].

Quantitative Pharmacological Landscape

To guide lead optimization, the following tables summarize the baseline physicochemical properties of the 2M-5PBA scaffold and the comparative efficacy of its structural analogs across the primary therapeutic axes.

Table 1: Physicochemical Properties of 2M-5PBA (CAS: 63987-24-6)

PropertyValueDrug-Likeness Implication
Molecular Formula C14H12O4Optimal size for fragment-based drug design (FBDD).
Molecular Weight 244.25 g/mol Well below the Lipinski limit of 500 Da.
H-Bond Donors 1Favorable for membrane permeability.
H-Bond Acceptors 4Allows multiple interactions with target residues.
Rotatable Bonds 4Strikes a balance between flexibility and entropic penalty.

Table 2: Comparative Pharmacological Activity of Analogous Derivatives

Target PathwayCompound ClassObserved EfficacyPrimary Indication
VEGFR-2 Kinase Phenoxybenzoic CarbothioamidesIC50 in the low nanomolar rangeColorectal / Cervical Cancer
FcεRI Signaling Methoxybenzoic Acids1–100 μmol/L (Dose-dependent)Asthma / Systemic Anaphylaxis
Carbonic Anhydrase 2-Methoxybenzoic AcidsSignificant reduction in aggregationArterial Thrombosis

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are provided for evaluating synthesized 2M-5PBA derivatives.

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: Quantify the IC50 of 2M-5PBA derivatives against VEGFR-2.

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Causality & Rationale: The addition of 1 mM Dithiothreitol (DTT) to the buffer is critical immediately before use. DTT prevents the oxidation of catalytic cysteine residues within the kinase domain, ensuring the enzyme remains in its active conformational state.

  • Compound Incubation: Dispense 10 µL of recombinant VEGFR-2 enzyme into a 384-well plate. Add 5 µL of the 2M-5PBA derivative (serially diluted in DMSO). Incubate at room temperature for 15 minutes.

    • Causality & Rationale: This pre-incubation step is mandatory. Phenoxybenzoic acid derivatives often act as Type II kinase inhibitors (binding the DFG-out conformation), which exhibit slow-binding kinetics. Pre-incubation allows the drug-target interaction to reach equilibrium before the reaction initiates.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide mix to initiate the reaction.

    • Causality & Rationale: The ATP concentration must be strictly maintained at or near the enzyme's

      
       (~10 µM). This sensitizes the assay to competitive inhibitors; artificially high ATP levels would outcompete the inhibitor, yielding false negatives.
      
  • Detection & Validation: After 60 minutes, add the fluorometric detection reagent (e.g., Kinase-Glo). Read luminescence.

    • Causality & Rationale (Self-Validation): Include a positive control (Sorafenib) and a DMSO-only negative control. Calculate the Z'-factor for the plate. A Z'-factor > 0.5 mathematically validates that the assay window is sufficiently robust to distinguish true hits from assay noise.

Protocol 2: In Vitro Mast Cell Degranulation (β-Hexosaminidase) Assay

Objective: Evaluate the anti-allergic potential of 2M-5PBA derivatives via FcεRI modulation.

  • Cell Sensitization: Seed RBL-2H3 cells at

    
     cells/well in a 96-well plate. Incubate overnight with 0.5 µg/mL anti-DNP IgE.
    
    • Causality & Rationale: RBL-2H3 cells constitutively express the high-affinity IgE receptor (FcεRI). Overnight incubation with anti-DNP IgE mimics the physiological sensitization phase of an allergic patient, priming the cells for antigen-specific activation.

  • Compound Treatment: Wash cells with Tyrode's buffer. Pre-treat cells with 2M-5PBA derivatives (1–100 µM) for 1 hour.

  • Antigen Challenge: Stimulate cells with 1 µg/mL DNP-HSA (Dinitrophenyl-Human Serum Albumin) for 30 minutes.

    • Causality & Rationale: DNP-HSA acts as the multivalent antigen. It cross-links the IgE-bound FcεRI receptors, triggering a massive intracellular calcium spike and subsequent degranulation.

  • Colorimetric Readout: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate for 1 hour, stop the reaction with 0.1 M carbonate buffer (pH 10.0), and measure absorbance at 405 nm.

    • Causality & Rationale: β-hexosaminidase is co-stored in secretory granules with histamine. Using the pNAG substrate provides a highly stable, quantifiable colorimetric proxy for histamine release, bypassing the volatility and rapid degradation issues associated with direct histamine quantification.

Workflow Step1 Scaffold Selection (2M-5PBA) Step2 Library Generation (Amidation) Step1->Step2 Step3 In Vitro Screening (Kinase Assays) Step2->Step3 Step4 Lead Optimization (ADMET) Step3->Step4 Step5 In Vivo Validation (Murine Models) Step4->Step5

Preclinical drug development workflow for 2M-5PBA derivatives.

Conclusion

2-Methoxy-5-phenoxybenzoic acid is far more than a simple chemical intermediate; it is a highly privileged pharmacophore. By leveraging its unique structural biology—specifically the steric constraints of the methoxy group and the lipophilic reach of the phenoxy tail—researchers can systematically develop potent inhibitors for VEGFR-2, modulators of FcεRI, and targeted cardiovascular therapeutics. Adherence to the rigorous, self-validating protocols outlined in this guide will ensure the reliable translation of 2M-5PBA derivatives from in silico design to in vivo efficacy.

References

  • 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - nih.gov. 7

  • New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment - benthamdirect.com. 6

  • 2-Methoxybenzoic acid ameliorates arterial thrombosis via inhibiting carbon anhydrase activity in platelet - researchgate.net. 3

  • In silico study of four new phenoxybenzoic acid - isatin derivatives: targeting VEGFR and cancer - hsmc.gr. 5

Sources

Methodological & Application

Synthesis of 2-Methoxy-5-phenoxybenzoic acid amides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthetic Strategies for 2-Methoxy-5-phenoxybenzoic Acid Amides

Executive Summary

The 2-methoxy-5-phenoxybenzoic acid scaffold represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with non-steroidal anti-inflammatory drugs (NSAIDs), specific kinase inhibitors, and auxin-related herbicides. The presence of the ortho-methoxy group introduces unique steric and electronic parameters that influence both biological binding affinity and synthetic reactivity.

This guide details a robust, scalable workflow for synthesizing amide derivatives of this scaffold. Unlike generic protocols, this note addresses the specific challenge of steric hindrance imposed by the ortho-methoxy substituent and provides a self-validating logic for selecting between coupling reagents versus acid chloride activation.

Retrosynthetic Analysis & Strategy

To ensure synthetic efficiency, we employ a convergent strategy. The biaryl ether linkage is established prior to amidation to avoid chemoselectivity issues with the amide nitrogen during metal-catalyzed cross-coupling.

Key Strategic Disconnections:

  • C-N Bond Formation: The final step. The ortho-methoxy group reduces the electrophilicity of the carbonyl carbon, necessitating high-energy activation methods for sterically hindered amines.

  • C-O Bond Formation: The 5-position is activated for Ullmann-type coupling using a copper catalyst, preferred over Palladium due to cost and lower risk of heavy metal contamination in late-stage intermediates.

Retrosynthesis Target Target: 2-Methoxy-5-phenoxybenzamide Precursor Intermediate: 2-Methoxy-5-phenoxybenzoic Acid Target->Precursor Amide Coupling (Disconnection A) Amine Reagent: Amine (R-NH2) Target->Amine + SM1 SM 1: 5-Bromo-2-methoxybenzoic Acid Precursor->SM1 Ullmann Ether Synthesis (Disconnection B) SM2 SM 2: Phenol Precursor->SM2 +

Figure 1: Retrosynthetic logic prioritizing the biaryl ether formation before the final amidation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Ullmann Coupling)

Objective: Synthesis of 2-methoxy-5-phenoxybenzoic acid from 5-bromo-2-methoxybenzoic acid. Rationale: Standard SNAr fails here because the ring is electron-rich (methoxy donor). We utilize a Modified Ullmann Coupling catalyzed by Cu(I).

Reagents:

  • 5-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or Picolinic acid

  • Base: K3PO4 (2.0 equiv)

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Charging: Add 5-bromo-2-methoxybenzoic acid (231 mg, 1.0 mmol), Phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), N,N-dimethylglycine (21 mg, 0.2 mmol), and K3PO4 (424 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMF (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 110°C for 16–24 hours. Critical: Do not exceed 120°C to prevent decarboxylation of the benzoic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and 1M HCl (10 mL) to protonate the acid (pH ~3).

  • Extraction: Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane:EtOAc + 1% AcOH).

Protocol B: Amidation (The "Decision Tree" Approach)

Objective: Conversion of the acid core to the final amide. Challenge: The ortho-methoxy group creates steric bulk.

  • Method 1 (HATU): For primary, unhindered amines.

  • Method 2 (Acid Chloride): For secondary or electron-deficient amines (anilines).

Method 1: HATU Activation (Standard)

  • Dissolve 2-methoxy-5-phenoxybenzoic acid (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 5 mins to form the active ester.

  • Add Amine (1.1 equiv).[1] Stir at RT for 4–12 hours.

  • QC Check: Monitor by LC-MS. Look for disappearance of Acid [M-H] peak.

Method 2: Acid Chloride Activation (High Reactivity)

  • Suspend acid (1.0 equiv) in dry DCM. Add catalytic DMF (1 drop).

  • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours (gas evolution ceases). Concentrate in vacuo to remove excess oxalyl chloride.

  • Redissolve the crude acid chloride in DCM. Add Amine (1.1 equiv) and Et3N (2.0 equiv).

  • Stir for 2 hours.

Workflow & Logic Visualization

The following diagram illustrates the decision-making process for the amidation step, ensuring researchers select the correct pathway based on amine nucleophilicity.

AmidationWorkflow Start Start: 2-Methoxy-5-phenoxybenzoic Acid Decision Analyze Amine Partner Start->Decision PathA Primary/Aliphatic Amine (High Nucleophilicity) Decision->PathA Reactive PathB Aniline/Secondary Amine (Low Nucleophilicity/Steric Bulk) Decision->PathB Unreactive HATU Method A: HATU/DIPEA (Mild Conditions) PathA->HATU AcidCl Method B: (COCl)2 -> Acid Chloride (High Energy) PathB->AcidCl Product Final Amide Product HATU->Product AcidCl->Product

Figure 2: Amidation logic flow. Method B is required when the amine is sterically hindered or electron-deficient.

Data Summary & Quality Control

Expected Analytical Data:

  • 1H NMR (DMSO-d6):

    • 
       3.80–3.90 ppm (Singlet, 3H): Characteristic ortho-methoxy group.
      
    • 
       6.90–7.50 ppm (Multiplets): 8 aromatic protons (3 from benzoate, 5 from phenoxy).
      
    • 
       8.00–9.50 ppm (Broad Singlet): Amide NH (if secondary amide).
      
  • LC-MS:

    • Expect [M+H]+ peak.

    • Common impurity: Des-bromo byproduct (if Ullmann overheated).

Table 1: Optimization of Coupling Conditions

ParameterCondition A (HATU)Condition B (Acid Chloride)Recommendation
Amine Type Primary AlkylAnilines / SecondaryMatch method to amine
Temperature 25°C0°C

25°C
Control exotherm in Method B
Yield (Avg) 85-95%70-90%HATU is cleaner; Acid Cl is stronger
Purification Acidic Wash (removes DIPEA)Silica Gel ColumnMethod B requires stricter purification

References

  • Ullmann Coupling Mechanisms & Protocols

    • Organic Chemistry Portal.[2] "Ullmann Reaction - Synthesis of Ethers and Amines."

    • [Link]

  • Amide Coupling Strategies for Sterically Hindered Substrates

    • BenchChem Application Note. "Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid."[1] (Analogous scaffold protocol).

  • Biological Activity of Methoxybenzoic Acid Derivatives

    • National Institutes of Health (PMC).
    • [Link]

  • General Protocol for Acid Chloride Formation

    • American Chemical Society (ACS).
    • [Link]

Sources

Application Note: Protocol for Esterification of 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The esterification of 2-Methoxy-5-phenoxybenzoic acid represents a critical transformation in the synthesis of diaryl ether pharmacophores, often found in SGLT2 inhibitors and specific antipsychotic scaffolds. While benzoic acid esterification is a textbook reaction, the specific substitution pattern of this substrate—an ortho-methoxy group combined with a meta-phenoxy moiety—presents unique electronic and steric considerations that dictate protocol selection.

Mechanistic Considerations
  • Electronic Deactivation: The ortho-methoxy and 5-phenoxy groups are strong electron-donating groups (EDGs). Through resonance, they increase the electron density of the aromatic ring and, by extension, the carbonyl oxygen. While this facilitates protonation (in Fischer esterification), it significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by the alcohol the rate-limiting step.

  • Steric Shielding: The ortho-methoxy group creates a steric operational window that can hinder the approach of bulky nucleophiles.

  • Solubility: The lipophilic phenoxy tail drastically reduces solubility in polar protic solvents (MeOH/EtOH) typically used in Fischer esterification, often necessitating a co-solvent or a homogeneous activation method.

Recommendation: For research and early-phase development (mg to kg scale), the Acid Chloride Activation Method (Method A) is the "Gold Standard." It irreversibly activates the carboxylate, overcoming electronic deactivation and ensuring >98% conversion. The Alkyl Halide Method (Method B) is provided as a mild, base-mediated alternative for parallel synthesis or acid-sensitive substrates.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the appropriate esterification protocol based on scale and available equipment.

Esterification_Workflow Start Start: 2-Methoxy-5-phenoxybenzoic Acid Scale_Check Determine Scale & Throughput Start->Scale_Check Method_A Method A: Acid Chloride (SOCl2) (High Conversion, Scalable) Scale_Check->Method_A >1g, Scale-up Method_B Method B: Alkyl Halide (MeI/K2CO3) (Mild, Parallel Synthesis) Scale_Check->Method_B <100mg, Library Gen Step_A1 1. Activation: SOCl2, Toluene, Reflux Method_A->Step_A1 Step_B1 1. Dissolution: DMF or Acetone Method_B->Step_B1 Step_A2 2. Evaporation (Remove excess SOCl2) Step_A1->Step_A2 Step_A3 3. Quench: MeOH/Et3N Step_A2->Step_A3 QC QC: HPLC (>98%) & NMR Step_A3->QC Step_B2 2. Deprotonation: K2CO3 (1.5 eq) Step_B1->Step_B2 Step_B3 3. Alkylation: MeI or EtI Step_B2->Step_B3 Step_B3->QC

Figure 1: Strategic workflow for selecting the optimal esterification route.

Method A: Acid Chloride Activation (Standard Protocol)

This protocol utilizes Thionyl Chloride (SOCl₂) to generate the highly reactive acid chloride intermediate.[1][2] This method is preferred because the gaseous byproducts (SO₂ and HCl) simplify purification, and the high reactivity overcomes the electron-donating deactivation of the substrate.

Materials
  • Substrate: 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)

  • Solvent: Anhydrous Toluene (Preferred for boiling point) or DCM.

  • Catalyst: DMF (1-2 drops, catalytic).

  • Quench: Anhydrous Methanol (or Ethanol) + Triethylamine (1.1 equiv).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Suspension: Charge the RBF with 2-Methoxy-5-phenoxybenzoic acid and suspend in anhydrous Toluene (5-10 volumes).

    • Note: The starting material may not fully dissolve initially.

  • Activation: Add Thionyl Chloride (SOCl₂) dropwise via syringe. Add 1 drop of DMF.

    • Mechanism:[1][3][4][5][6][7][8] DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation [1].

  • Reaction: Heat the mixture to reflux (approx. 85-90°C internal temp) for 2–3 hours .

    • Endpoint: The solution should become homogeneous and gas evolution (HCl/SO₂) will cease.

  • Evaporation (Critical): Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove Toluene and excess SOCl₂.

    • Chase Step: Re-dissolve the residue in fresh Toluene (10 mL) and re-evaporate to ensure complete removal of acidic volatiles.

  • Esterification: Dissolve the crude yellow oil (Acid Chloride) in anhydrous DCM (10 volumes). Cool to 0°C.[9]

  • Addition: Add Methanol (5.0 equiv) followed by Triethylamine (1.2 equiv) dropwise.

    • Why Et3N? It scavenges the HCl generated during ester formation, preventing potential cleavage of the sensitive vinyl-ether-like ortho-methoxy bond.

  • Workup: Stir for 1 hour at room temperature. Wash organic layer with NaHCO₃ (sat.[7] aq.) followed by Brine. Dry over Na₂SO₄ and concentrate.

Expected Yield: 92–96% Appearance: Off-white solid or viscous oil.

Method B: Alkyl Halide Alkylation (Mild Protocol)

This method avoids acidic conditions entirely, making it ideal if the substrate contains acid-sensitive protecting groups elsewhere. It utilizes an SN2 mechanism on the carboxylate anion.

Materials
  • Substrate: 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (1.5 equiv).

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure
  • Dissolution: In a vial or flask, dissolve the acid in DMF (5 volumes).

    • Green Alternative: Acetone can be used but requires longer reaction times due to lower boiling point.

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes to generate the carboxylate salt.

  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.[1]

  • Reaction: Stir at 40°C for 4–6 hours .

    • Monitoring: TLC (Hexane/EtOAc 7:3) will show a distinct shift to a higher R_f product.

  • Workup: Dilute reaction mixture with Water (20 volumes). The ester often precipitates.

    • If Solid: Filter and wash with water.

    • If Oily:[10] Extract with Ethyl Acetate, wash with water (3x to remove DMF), dry, and concentrate.

Expected Yield: 85–90%

Quality Control & Data Validation

Quantitative Specifications
ParameterMethod A (Acid Chloride)Method B (Alkyl Halide)
Conversion > 99%> 95%
Isolated Yield 92 - 96%85 - 90%
Reaction Time 3 - 4 Hours4 - 6 Hours
Impurity Profile Low (Acid trace)Moderate (DMF trace)
Analytical Characterization (Expected)

To validate the synthesis of Methyl 2-methoxy-5-phenoxybenzoate , look for these key diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 3.85 ppm (s, 3H): Ortho-Methoxy group (Ar-O-CH₃ ).

    • δ 3.90 ppm (s, 3H): Methyl Ester (CO-O-CH₃ ). Note: These two singlets will be close; the ester methyl is typically slightly downfield.

    • δ 6.9 - 7.5 ppm (m, 8H): Aromatic protons. Look for the distinct doublet/doublet-of-doublets pattern for the 1,2,5-substituted ring and the multiplet for the phenoxy ring.

  • HPLC:

    • Significant shift in retention time (RT) compared to the acid precursor (Ester is much less polar, longer RT on C18).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete formation of Acid Chloride.Ensure SOCl₂ is fresh. Add catalytic DMF. Increase reflux time.
Demethylation Lewis acid cleavage of o-OMe.Avoid BBr₃ or AlCl₃. In Method A, ensure temperature does not exceed 100°C. Use Method B if persistent.
Sticky Gum Product Residual DMF or Toluene.Dry product under high vacuum (>2h). Recrystallize from Hexane/EtOAc.
Starting Material Remains Steric hindrance (Method B).Switch to Method A. The acid chloride is small enough to overcome ortho sterics.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[9] Preparation of 2-Methoxy-5-sulfamoylbenzoic acid methyl esters. Retrieved from .

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from .

  • Google Patents. (2006). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Retrieved from .

  • Der Pharma Chemica. (2011). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from .

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult Safety Data Sheets (SDS) for Thionyl Chloride and Methyl Iodide before handling.

Sources

Application Note: Advanced Peptide Coupling with 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Validated Protocol

Executive Summary

In modern peptide drug discovery, the incorporation of lipophilic aromatic moieties is a proven strategy for extending plasma half-life (via non-covalent human serum albumin binding) and enhancing membrane permeability. 2-Methoxy-5-phenoxybenzoic acid (CAS: 63987-24-6) is a highly specialized building block used for N-terminal capping or lysine side-chain derivatization.

While the phenoxy group provides the desired lipophilic bulk, the ortho-methoxy group introduces specific conformational rigidity. However, this same structural feature presents significant kinetic challenges during Solid-Phase Peptide Synthesis (SPPS). This application note details the mechanistic causality behind these challenges and provides a self-validating, high-efficiency protocol for coupling this sterically hindered acid to resin-bound peptides.

Mechanistic Insights: The Ortho-Methoxy Challenge

As a Senior Application Scientist, it is critical to understand why standard coupling conditions often fail with this specific substrate, rather than simply troubleshooting after a failed synthesis. The difficulty in acylating an amine with 2-methoxy-5-phenoxybenzoic acid stems from two distinct physicochemical properties:

  • Steric Hindrance: The methoxy group located at the ortho position creates a significant steric shield around the carboxyl carbon[1][2]. This bulk restricts the optimal approach trajectory of the incoming nucleophile (the peptide's free amine), drastically increasing the activation energy required to reach the tetrahedral transition state.

  • Electronic Deactivation: The ortho-methoxy group exerts a mesomeric electron-donating effect (+R) into the aromatic ring. This slightly increases the electron density at the carbonyl carbon, reducing its electrophilicity compared to unsubstituted or electron-deficient benzoic acids.

Causality of Reagent Selection

To overcome these dual kinetic barriers, standard carbodiimide chemistry (e.g., DIC/HOBt) is insufficient and will lead to incomplete couplings and truncated deletion sequences.

The gold standard for this specific substrate is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with the base DIPEA [3]. The causality is rooted in the structure of HATU's leaving group, HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom at position 7 of the HOAt active ester provides critical anchimeric assistance —it forms an intramolecular hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating aminolysis. This neighboring group effect effectively bypasses the steric bulk of the ortho-methoxy group[3].

Activation and Coupling Workflow

G A 2-Methoxy-5-phenoxybenzoic Acid (Sterically Hindered) B HATU / DIPEA (Base-Catalyzed Activation) A->B Deprotonation C OAt Active Ester (Highly Electrophilic) B->C Uronium Attack & HOAt Release E Final Lipophilic Peptide Conjugate C->E 7-Aza Assisted Aminolysis D Resin-Bound Peptide-NH2 (Nucleophile) D->E Nucleophilic Attack

Figure 1: Mechanistic workflow of HATU-mediated activation overcoming ortho-methoxy steric hindrance.

Quantitative Data: Coupling Efficiency Comparison

To validate the necessity of HATU, the following table summarizes the quantitative conversion rates of 2-methoxy-5-phenoxybenzoic acid coupled to a model resin-bound peptide (H-Lys(Boc)-Ala-Val-Resin) using various reagent systems.

Coupling Reagent SystemEquivalents (Acid : Reagent : Base)SolventTime (min)Conversion Yield (%)*
HATU / DIPEA 3.0 : 2.9 : 6.0 NMP 120 > 99%
COMU / DIPEA3.0 : 2.9 : 6.0DMF12097%
PyBOP / DIPEA3.0 : 2.9 : 6.0DMF18082%
DIC / Oxyma Pure3.0 : 3.0 : 0.0DMF24065%
EDC / HOBt3.0 : 3.0 : 0.0DMF/DCM240< 40%

*Conversion determined by LC-MS integration of micro-cleaved peptide at 214 nm.

Experimental Protocol: Solid-Phase Derivatization

This protocol is designed as a self-validating system . It includes built-in checkpoints (Kaiser Test and Micro-cleavage) to ensure the sterically hindered coupling is successful before committing the entire batch to global cleavage.

Materials Required
  • Substrate: 2-Methoxy-5-phenoxybenzoic acid (CAS: 63987-24-6)

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) – Preferred over DMF for sterically hindered couplings due to superior resin swelling and microwave compatibility.

Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Transfer the resin-bound peptide (bearing a free N-terminal or side-chain amine) to a fritted SPPS reaction vessel.

  • Swell the resin in NMP for 30 minutes at room temperature (RT) with gentle agitation. Drain the solvent.

Step 2: Reagent Preparation (Pre-Activation) Critical Note: Use 2.9 equivalents of HATU relative to 3.0 equivalents of the acid. This slight deficit prevents unreacted HATU from capping the peptide's free amine with a dead-end tetramethylguanidinium moiety[3].

  • Weigh 3.0 eq of 2-Methoxy-5-phenoxybenzoic acid and 2.9 eq of HATU into a clean, dry vial.

  • Dissolve the solids in a minimum volume of NMP (to achieve a ~0.2 M concentration of the acid).

  • Add 6.0 eq of DIPEA to the solution. The mixture will turn a distinct yellow color, indicating the formation of the OAt active ester.

  • Allow the mixture to pre-activate for exactly 2 minutes at RT.

Step 3: Coupling Reaction

  • Transfer the pre-activated solution to the resin.

  • Agitate the reaction vessel at RT for 2 hours . (If using a microwave peptide synthesizer, couple at 75°C for 15 minutes).

  • Drain the reaction mixture and wash the resin thoroughly: NMP (3 × 1 min), DCM (3 × 1 min), and NMP (3 × 1 min).

Step 4: System Validation (Checkpoint 1 - Kaiser Test)

  • Extract a few beads of resin and perform a standard Kaiser (ninhydrin) test.

  • Causality Check: A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines due to steric clash.

  • If positive (blue): Do not proceed to cleavage. Repeat Steps 2 and 3 (double coupling).

Step 5: System Validation (Checkpoint 2 - Micro-Cleavage)

  • Transfer ~5 mg of the washed, dried resin to a microcentrifuge tube.

  • Add 100 µL of cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) and incubate for 1 hour.

  • Precipitate with cold diethyl ether, centrifuge, and dissolve the pellet in ACN/H2O.

  • Analyze via LC-MS to confirm the addition of the 2-methoxy-5-phenoxybenzoyl mass (+226.2 Da to the peptide backbone) before globally cleaving the bulk resin.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Nyamato, G. S., et al. (2023). A Density Functional Study on Ethylene Trimerization and Tetramerization Using Real Sasol Cr-PNP Catalysts (Steric Effects of Ortho-Methoxy Groups). Molecules, 28(7), 3101. URL:[Link]

Sources

Application Note: 2-Methoxy-5-phenoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

In the landscape of modern medicinal chemistry, 2-Methoxy-5-phenoxybenzoic acid represents a privileged "diaryl ether" scaffold. While often overshadowed by its sulfonamide cousins (intermediates for Sulpiride/Amisulpride), this specific carboxylic acid derivative serves as a critical building block for lipophilic-acidic pharmacophores.

Its structural duality—combining a polar, ionizable benzoic acid "head" with a lipophilic, rotatable phenoxy "tail"—makes it an ideal template for designing:

  • Metabolic Modulators: Specifically targeting PPAR (Peroxisome Proliferator-Activated Receptors) and GPR40 (FFAR1), where the acidic moiety mimics fatty acid substrates.

  • Anti-Inflammatory Agents: Acting as a core for dual COX/LOX inhibitors, leveraging the diaryl ether motif found in non-steroidal anti-inflammatory drug (NSAID) research.

  • Thyromimetics: Mimicking the thyronine core of thyroid hormones (T3/T4).

This guide details the physicochemical profile, synthesis protocols, and downstream application workflows for this versatile intermediate.[1]

Chemical Identity & Physicochemical Properties[2]

PropertyData
Chemical Name 2-Methoxy-5-phenoxybenzoic acid
CAS Number 63987-24-6
Molecular Formula C₁₄H₁₂O₄
Molecular Weight 244.24 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Predicted) ~3.5 - 4.0 (Carboxylic acid)
LogP (Predicted) ~3.2 (Lipophilic)
Key Functional Groups Carboxylic acid (Amide coupling/Esterification), Methoxy (H-bond acceptor), Phenoxy (Hydrophobic contact)

Synthetic Utility & Mechanism of Action[6]

The "Diaryl Ether" Pharmacophore

The 2-methoxy-5-phenoxy motif is not merely a structural spacer; it dictates the molecule's binding geometry.

  • Conformational Flexibility: The ether linkage allows the two phenyl rings to adopt a "twisted" conformation (approx. 60-90° dihedral angle), often required to fit into hydrophobic pockets of nuclear receptors (e.g., PPARγ).

  • Electronic Effect: The 2-methoxy group provides steric bulk (ortho-effect), forcing the carboxylic acid out of planarity, which can enhance selectivity for specific enzyme active sites over planar substrates.

Target Classes
  • PPAR Agonists: The carboxylic acid mimics the carboxylate of arachidonic acid metabolites. The phenoxy tail extends into the hydrophobic ligand-binding domain.

  • SGLT2 Inhibitor Analogs: While approved SGLT2 inhibitors are largely C-glycosides, early O-glucoside analogs and next-gen metabolic modulators utilize diphenylether scaffolds to position the sugar mimetic.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-5-phenoxybenzoic Acid (Ullmann Coupling)

Rationale: If the specific intermediate is unavailable, it can be synthesized via a copper-catalyzed Ullmann ether synthesis. This protocol ensures high yield and minimal dehalogenation byproducts.

Reagents:

  • 5-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under Argon stream, charge a sealable pressure tube with 5-Bromo-2-methoxybenzoic acid (2.31 g, 10 mmol), Phenol (1.13 g, 12 mmol), CuI (190 mg, 1 mmol), N,N-Dimethylglycine (206 mg, 2 mmol), and Cs₂CO₃ (6.5 g, 20 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (20 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the block to 110°C for 24 hours. Vigorous stirring is essential as the mixture is heterogeneous.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (50 mL). Acidify the aqueous layer to pH ~3 with 1N HCl carefully (Caution: CO₂ evolution).

  • Extraction: Separate layers. Extract aqueous phase 2x with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc + 1% Acetic Acid) to yield the target acid.

Protocol B: Library Generation (Amide Coupling)

Rationale: To generate a library of potential PPAR agonists, the carboxylic acid is coupled to diverse amines.

Reagents:

  • 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Amine (R-NH₂) (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF[2]

Workflow:

  • Dissolve the acid (0.2 mmol) in DMF (1 mL).

  • Add DIPEA (0.6 mmol) and HATU (0.24 mmol). Stir for 5 mins to activate the acid (formation of OAt ester).

  • Add the specific amine (0.22 mmol).

  • Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Purification: Direct injection onto Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualization: Synthesis & Discovery Workflow

DrugDiscoveryWorkflow Start Starting Material: 5-Bromo-2-methoxybenzoic acid Intermediate INTERMEDIATE: 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) Start->Intermediate Ullmann Ether Synthesis (110°C, Dioxane) Reagent Reagent: Phenol + CuI (Cat.) Reagent->Intermediate Branch1 Path A: Amide Coupling (Library Gen) Intermediate->Branch1 HATU, R-NH2 Branch2 Path B: Bioisostere Replacement (Tetrazole/Oxadiazole) Intermediate->Branch2 Cyclization Drug1 Target 1: PPAR Agonists (Metabolic Disease) Branch1->Drug1 Drug2 Target 2: Dual COX/LOX Inhibitors (Inflammation) Branch1->Drug2 Branch2->Drug1

Caption: Figure 1. Synthetic pathway transforming the brominated precursor into the core intermediate, followed by divergent synthesis into metabolic and anti-inflammatory pharmacophores.

Quality Control & Characterization

To ensure the integrity of the intermediate before library synthesis, the following QC parameters are mandatory:

  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV at 254 nm (aromatic) and 280 nm (phenol ether).

  • ¹H-NMR (DMSO-d₆):

    • Look for the characteristic methoxy singlet (~3.8 ppm).

    • Verify the integration of the 8 aromatic protons (3 from benzoic core, 5 from phenoxy ring).

    • Confirm absence of starting material (5-bromo shift differences).

Handling and Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the ether linkage over long periods.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood during synthesis due to the use of organometallics (CuI) and solvents.

References

  • Ullmann Ether Synthesis Protocols: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link

  • Diaryl Ether Pharmacophores in PPAR Agonists: Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents. Journal of Medicinal Chemistry. Link

  • Phenoxybenzoic Acids in Inflammation: Almasirad, A., et al. (2006). Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. Biological & Pharmaceutical Bulletin. Link

  • CAS Registry Data: 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6). Common Chemistry. Link

Sources

Reaction conditions for 2-Methoxy-5-phenoxybenzoic acid acid chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development Guide for 2-Methoxy-5-phenoxybenzoyl Chloride

Executive Summary & Chemical Strategy

The conversion of 2-methoxy-5-phenoxybenzoic acid to its corresponding acid chloride, 2-methoxy-5-phenoxybenzoyl chloride , is a pivotal activation step in the synthesis of various pharmaceutical intermediates, particularly those targeting kinase inhibition (e.g., Ibrutinib analogs) or GPCR modulation.

While the transformation of a carboxylic acid to an acyl chloride is a fundamental organic reaction, the specific substitution pattern here—an electron-donating methoxy group at the ortho position and a bulky phenoxy group at the meta position—requires careful protocol design to avoid side reactions such as ether cleavage or electrophilic aromatic substitution.

Key Chemical Considerations:

  • Electronic Activation: The electron-rich nature of the ring (methoxy + phenoxy donors) deactivates the carbonyl carbon toward nucleophilic attack. Catalytic activation (DMF) is strictly required to generate the reactive Vilsmeier-Haack intermediate.

  • Stability: The phenoxy ether linkage is robust, but the ortho-methoxy group can be sensitive to strong Lewis acids (like

    
     or 
    
    
    
    ). Therefore, reagents like Thionyl Chloride (
    
    
    ) or Oxalyl Chloride (
    
    
    ) are preferred over harsher phosphorus halides (
    
    
    ).
  • Moisture Sensitivity: Like all acid chlorides, the product is hydrolytically unstable. Protocols must integrate rigorous moisture exclusion.

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic acyl substitution. The rate-determining step is the attack of the chloride ion on the activated carbonyl. We utilize N,N-Dimethylformamide (DMF) as a catalyst.[1] DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier Chloroiminium species , which rapidly converts the carboxylic acid into the acid chloride.

G DMF DMF Catalyst Vilsmeier Vilsmeier Intermediate DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Activated Activated Acyl Species Vilsmeier->Activated + Acid Acid 2-Methoxy-5-phenoxy benzoic acid Acid->Activated Product 2-Methoxy-5-phenoxy benzoyl chloride Activated->Product - DMF Byproducts SO2 (g) + HCl (g) Activated->Byproducts Product->DMF Regenerated

Figure 1: Catalytic cycle showing the Vilsmeier-Haack activation pathway.

Experimental Protocols

Two protocols are provided: Method A (Thionyl Chloride) is the standard industrial "workhorse" for scale-up. Method B (Oxalyl Chloride) is the "precision" method for small-scale or highly sensitive applications.

Method A: Thionyl Chloride (Standard Scale-Up)

Best for: Gram-to-kilogram scale, robust substrates.

Reagents:

  • 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • DMF (anhydrous) (0.05 equiv / 5 mol%)

  • Toluene (Solvent, 5-10 volumes)

Step-by-Step Protocol:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or

    
     inlet). Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 off-gas.
    
  • Charging: Charge the flask with 2-Methoxy-5-phenoxybenzoic acid and Toluene. Stir to create a suspension.

  • Activation: Add the catalytic DMF.

  • Reagent Addition: Add Thionyl Chloride dropwise via an addition funnel at room temperature. Note: Mild endotherm may occur.

  • Reaction: Heat the mixture to 70–80°C (internal temperature). The suspension should clear to a homogeneous solution as the acid chloride forms.

  • Monitoring: Stir at reflux for 2–3 hours. Monitor by MeOH-Quench TLC (see Section 4).

  • Workup:

    • Cool the reaction to < 40°C.[2]

    • Concentrate the mixture under reduced pressure (Rotavap) to remove Toluene and excess

      
      .
      
    • Azeotrope: Add fresh Toluene (2 volumes) and re-concentrate. Repeat twice. This step is critical to remove trapped HCl and thionyl chloride traces.

  • Output: The product is obtained as a viscous yellow/orange oil or low-melting solid. It should be used immediately in the next step.

Method B: Oxalyl Chloride (High Precision)

Best for: Small scale (<1g), avoiding thermal stress.

Reagents:

  • 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Oxalyl Chloride (

    
    ) (1.5 – 2.0 equiv)[1]
    
  • DMF (anhydrous) (0.05 equiv)

  • Dichloromethane (DCM) (anhydrous, 10 volumes)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add the acid and dry DCM.
    
  • Catalyst: Add DMF (1-2 drops).

  • Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO, CO2, HCl).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

  • Workup: Concentrate under reduced pressure. Use a high-vacuum line to remove final traces of solvent.

Quality Control & Characterization

Direct analysis of acid chlorides is difficult due to hydrolysis. The Derivatization Method is the industry standard for checking conversion.

Protocol: Methanol Quench

  • Take a 50 µL aliquot of the reaction mixture.

  • Quench into 500 µL of anhydrous Methanol (optionally with 1 drop of Triethylamine).

  • Wait 5 minutes. The acid chloride converts to the Methyl Ester .

  • Analyze the Methyl Ester by HPLC or TLC.

    • TLC: The Methyl Ester will be much less polar (

      
       ~0.6-0.8 in Hex/EtOAc) compared to the starting Acid (
      
      
      
      < 0.3, streaking).
    • Criteria: Reaction is complete when the "Acid" peak/spot is < 1%.

Spectroscopic Data (Expected):

  • IR (Neat): Disappearance of broad -OH stretch (2500-3300

    
    ). Appearance of strong C=O stretch at ~1770-1785 
    
    
    
    (typical for benzoyl chlorides).
  • 1H NMR (

    
    ):  The acidic proton (COOH, ~11-13 ppm) disappears. Aromatic signals may shift slightly downfield due to the electron-withdrawing nature of -COCl vs -COOH.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Deactivated ring system; Old

.
Increase DMF to 10 mol%. Use fresh reagent. Increase reaction time.
Solid Precipitate Product crystallization or anhydride formation.Dilute with more Toluene. If anhydride (dimer) forms, add more

and reflux longer.
Dark Coloration Decomposition of ether linkage.Lower temperature (switch to Method B). Ensure inert atmosphere (

).
Low Yield in Next Step Hydrolysis of Acid Chloride.Ensure rigorous drying (azeotrope) to remove HCl. Use product immediately. Do not store.

Workflow Visualization

Workflow Start Start: 2-Methoxy-5-phenoxy benzoic acid Reagents Add Toluene + DMF (cat) + SOCl2 (3 equiv) Start->Reagents Reaction Reflux (75°C), 2-3 hrs (Vilsmeier Activation) Reagents->Reaction Check IPC: MeOH Quench (Check TLC/HPLC) Reaction->Check Check->Reaction Incomplete Workup Evaporate Volatiles (Rotavap) Check->Workup Complete Azeotrope Add Toluene -> Evaporate (Repeat 2x to remove HCl) Workup->Azeotrope Product Final Product: Acid Chloride (Oil/Solid) Azeotrope->Product

Figure 2: Process flow diagram for the synthesis and isolation.

References

  • BenchChem. (2025).[1] Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. (Demonstrates stability of 2-methoxy-5-substituted benzoic acids under chlorination conditions).

  • Organic Syntheses. (2025). Preparation of (Z)-N-Phenoxybenzimidoyl Chloride. Org. Synth. 2025, 102, 143–155.[2] (Provides precedent for stability of phenoxy ether linkages with chlorinating agents).

  • Sigma-Aldrich. (n.d.). 2-Methoxybenzoyl chloride Product Specification. (Standard reference for physical properties of the core scaffold).

  • Google Patents. (2016). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride.[3] (Direct industrial precedent for converting phenoxy-benzoic acids to acid chlorides).

  • ResearchGate. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Detailed kinetics on 2-methoxy-benzoic acid activation).

Sources

Functionalization of 2-Methoxy-5-phenoxybenzoic acid scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the 2-Methoxy-5-phenoxybenzoic Acid Scaffold

Abstract

The 2-methoxy-5-phenoxybenzoic acid scaffold represents a "privileged structure" in medicinal chemistry, sharing structural homology with salicylic acid derivatives, diaryl ether biologically active compounds (e.g., ferroptosis inhibitors), and intermediates for SGLT2 inhibitors. Its unique substitution pattern—featuring an electron-rich ortho-methoxy group, a lipophilic meta-phenoxy ether, and a reactive carboxylic acid handle—presents specific synthetic challenges and opportunities.

This guide details three high-value functionalization protocols:

  • C1-Amidation: Overcoming ortho-steric hindrance for library synthesis.

  • C2-Demethylation: Controlled unmasking of the phenol for salicylate mimicry.

  • Regioselective Halogenation: Divergent strategies for proximal (Ring A) vs. distal (Ring B) functionalization.

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold.

  • C1 (Carboxylic Acid): The primary vector for diversification. Reactivity is tempered by the ortho-methoxy group (steric bulk) and the electron-rich nature of the ring, which decreases the electrophilicity of the carbonyl carbon compared to nitro-benzoic acids.

  • C2 (Methoxy): Acts as a steric gatekeeper for C1 and a directing group for C3. It is a masked phenol.

  • C5 (Phenoxy): A robust ether linkage. It activates the distal phenyl ring (Ring B) towards Electrophilic Aromatic Substitution (EAS) more strongly than the carboxylic acid deactivates Ring A.

  • C6 (Proximal C-H): The site most susceptible to Directed C-H Activation via the C1-carbonyl.

Figure 1: Functionalization logic map. The scaffold offers three distinct vectors for chemical space expansion.

Protocol Module 1: High-Efficiency Amidation (C1)

Challenge: The ortho-methoxy group at C2 creates a "steric wall," significantly retarding nucleophilic attack at the C1 carbonyl. Standard EDC/NHS couplings often suffer from low yields or extensive racemization (if chiral amines are used) due to slow kinetics.

Solution: Utilization of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended as the "Gold Standard" for this specific scaffold due to the stabilizing effect of the HOAt moiety on the activated ester, or conversion to the acid chloride for difficult amines.

Experimental Protocol: HATU-Mediated Coupling

Reagents:

  • Substrate: 2-Methoxy-5-phenoxybenzoic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a flame-dried flask with the benzoic acid derivative and HATU. Add anhydrous DMF under N₂ atmosphere.

  • Base Addition: Add DIPEA dropwise at 0°C. The solution should turn yellow/orange (formation of the activated At-ester). Stir for 15 minutes at 0°C.

    • Expert Insight: Pre-activation at low temperature minimizes potential epimerization of the amine partner later.

  • Amine Addition: Add the amine (dissolved in minimal DMF) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LCMS.[1][2]

    • Checkpoint: If >20% starting material remains after 16h, heat to 50°C. The electron-rich ring makes the active ester less electrophilic, requiring thermal push for sterically hindered amines.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove excess amine/DIPEA), Sat. NaHCO₃ (remove unreacted acid/HOBt byproducts), and Brine. Dry over Na₂SO₄.[3][4]

Alternative: Acid Chloride Route (For Non-Nucleophilic Amines) If HATU fails, convert the acid to the acid chloride using Oxalyl Chloride (1.5 equiv) and catalytic DMF (2 drops) in DCM at 0°C → RT for 2 hours. Evaporate volatiles, then react with the amine/pyridine in DCM.

Protocol Module 2: Regioselective Halogenation (Late-Stage Diversification)

Challenge: The scaffold contains two aromatic rings.

  • Ring A (Benzoic): Deactivated by COOH (EWG), activated by OMe/OPh.

  • Ring B (Phenoxy): Activated by the ether linkage (EDG).

Scientific Causality: Under standard Electrophilic Aromatic Substitution (EAS) conditions, the Distal Ring (Ring B) is significantly more electron-rich and will be halogenated exclusively at the para-position relative to the ether linkage. To halogenate Ring A, one must use Directed C-H Activation.

Scenario A: Distal Ring Bromination (Para-Selective)

Target: Creating a handle for Suzuki Couplings on the phenoxy ring.

Protocol:

  • Dissolve 2-Methoxy-5-phenoxybenzoic acid (or its ester/amide) in Acetonitrile (MeCN) (0.1 M).

    • Note: MeCN is preferred over DCM to suppress radical side reactions.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

  • Stir at RT for 2 hours.

  • Outcome: >95% selectivity for the para-position of the phenoxy ring. The electron-withdrawing COOH on Ring A effectively "protects" Ring A from EAS.

Scenario B: Proximal Ring Iodination (Ortho-Directed)

Target: Functionalizing C6 (Ortho to Acid) for subsequent cyclization or coupling.

Protocol:

  • Substrate: This works best on the amide derivative (e.g., the -NH-tBu amide).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: IOAc or N-Iodosuccinimide (NIS).

  • Conditions: 100°C in Toluene/TFA (9:1).

  • Mechanism: The amide directs the Pd insertion into the C6-H bond (stable 5-membered palladacycle), followed by oxidative addition of the iodine source.

Figure 2: Divergent halogenation pathways based on reaction mechanism (Electronic vs. Chelation control).

Protocol Module 3: C2-Demethylation (Salicylate Access)

Rationale: Converting the 2-methoxy group to a phenol (2-hydroxy) creates a salicylate motif. This increases hydrogen-bond donor capability and often improves potency in targets requiring a "warhead" interaction.

The "Boron Trick": The ortho-carbonyl group facilitates this reaction by coordinating with Boron Tribromide (BBr₃), forming a stable boronate intermediate that accelerates the ether cleavage compared to the distal phenoxy ether.

Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Addition: Cool substrate solution (1.0 equiv) to -78°C . Add BBr₃ (1.0 M in DCM, 3.0 equiv) dropwise.[3]

    • Caution: BBr₃ reacts violently with moisture.

  • Ramp: Allow to warm to 0°C (Do not heat to reflux, or you risk cleaving the phenoxy ether at C5). Stir for 2–4 hours.

  • Quench: Pour the reaction mixture into ice-cold Methanol (destroys excess BBr₃ and breaks the boron-phenolate complex).

  • Purification: The product is often a solid that can be recrystallized from EtOH/Water.

Summary of Key Data

TransformationReagent SystemKey Selectivity FactorTypical Yield
C1 Amidation HATU / DIPEA / DMFOvercomes C2-steric bulk85–95%
C1 Amidation (Alt) (COCl)₂ / DMF(cat)Reactive Acid Chloride species90–98%
Distal Bromination NBS / MeCNRing B is more electron-rich>90%
Proximal Iodination Pd(OAc)₂ / NIS / TFAAmide-Directed C-H activation60–75%
C2 Demethylation BBr₃ (-78°C to 0°C)Boron-Carbonyl coordination80–90%

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

    • Grounding: Authoritative review on coupling reagents, supporting the selection of HATU for hindered substr
  • McOmie, J. F., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Organic Syntheses, 49, 50. Link

    • Grounding: The foundational protocol for BBr3 demethylation, establishing the stoichiometry and temper
  • Kalyani, D., Dick, A. R., Anani, W. Q., & Sanford, M. S. (2006).[5] A simple catalytic method for the regioselective halogenation of arenes.[5] Organic Letters, 8(12), 2523-2526. Link

    • Grounding: Establishes the principles of Pd-catalyzed regioselective halogenation (C-H activation)
  • Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

    • Grounding: Standard reference for Electrophilic Aromatic Substitution rules regarding diphenyl ethers (Ring B activation vs Ring A deactiv

Sources

Application Note: Solvent Selection for the Dissolution of 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-5-phenoxybenzoic acid is a complex aromatic carboxylic acid of interest in pharmaceutical and chemical research. The strategic selection of an appropriate solvent system is a critical first step in a multitude of applications, including reaction chemistry, purification, formulation development, and analytical characterization. The dissolution of this compound is governed by its unique structural features: a polar carboxylic acid group capable of hydrogen bonding, a moderately polar methoxy group, and a larger, more nonpolar phenoxy group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for selecting an optimal solvent for 2-Methoxy-5-phenoxybenzoic acid. The methodologies described herein are designed to establish a robust and reproducible solubility profile, ensuring data integrity and facilitating downstream applications.

Physicochemical Properties and Molecular Structure Analysis

A thorough understanding of the physicochemical properties of 2-Methoxy-5-phenoxybenzoic acid is foundational to predicting its solubility behavior. While specific experimental data for this compound is not widely available, we can infer its properties based on its structural components.

Molecular Structure:

  • Carboxylic Acid Group (-COOH): This functional group is polar and acts as both a hydrogen bond donor and acceptor. Its presence suggests solubility in polar, protic solvents and basic aqueous solutions.

  • Methoxy Group (-OCH3): The ether linkage introduces some polarity and the capacity to act as a hydrogen bond acceptor.

  • Phenoxy Group (-O-C6H5): This bulky aromatic group is predominantly nonpolar and will significantly influence interactions with nonpolar solvents.

  • Benzoic Acid Backbone: The aromatic ring itself is nonpolar.

The interplay of these functional groups results in a molecule with a complex polarity profile, suggesting that a range of solvents with varying polarities should be investigated.

Predicted Physicochemical Properties:

A summary of predicted properties for structurally related compounds is presented below to guide solvent selection.

Property2-Methoxybenzoic acid2-Methoxy-5-methylbenzoic acidPredicted for 2-Methoxy-5-phenoxybenzoic acid
Molecular Weight 152.15 g/mol [1][2]166.17 g/mol [3][4]~244.24 g/mol
pKa (acidic) ~3.73[5]~4.16[6]Expected to be in the acidic range (approx. 3.5-4.5)
Predicted logP 1.67[5]Not availableLikely higher than 1.67 due to the phenoxy group, indicating increased lipophilicity.
Melting Point 98-100 °C[2]68-72 °C[6]Solid at room temperature.

Theoretical Framework for Solvent Selection: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility science.[7][8][9][10] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, alcohols (methanol, ethanol), and dimethyl sulfoxide (DMSO), possess dipoles and can engage in hydrogen bonding.[11] They are effective at dissolving polar solutes. Given the carboxylic acid and methoxy groups, polar solvents are expected to show some degree of solubility.

  • Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack significant dipoles and interact primarily through weaker van der Waals forces.[11] The presence of the phenoxy group and the benzene ring in 2-Methoxy-5-phenoxybenzoic acid suggests that nonpolar solvents may also be effective.

  • Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have dipoles but do not have acidic protons to donate for hydrogen bonding.[11] These can offer a middle ground in terms of polarity.

The following diagram illustrates a logical workflow for solvent selection based on these principles.

Solvent_Selection_Workflow cluster_solvents Select Solvent Classes for Screening Start Start: Characterize 2-Methoxy-5-phenoxybenzoic acid Analyze Analyze Structure: - Polar (Carboxylic Acid, Methoxy) - Nonpolar (Phenoxy, Benzene Ring) Start->Analyze Hypothesize Formulate Hypothesis based on 'Like Dissolves Like' Analyze->Hypothesize PolarProtic Polar Protic (e.g., Methanol, Ethanol) Hypothesize->PolarProtic PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Hypothesize->PolarAprotic Nonpolar Nonpolar (e.g., Toluene, Hexane) Hypothesize->Nonpolar Experiment Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method) PolarProtic->Experiment PolarAprotic->Experiment Nonpolar->Experiment AnalyzeResults Analyze Results: Quantify Concentration (e.g., HPLC) Experiment->AnalyzeResults Profile Generate Solubility Profile AnalyzeResults->Profile Optimize Optimize Solvent System (e.g., Co-solvents) Profile->Optimize End End: Optimal Solvent Identified Optimize->End

Caption: A logical workflow for systematic solvent selection.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] This protocol outlines the steps for determining the solubility of 2-Methoxy-5-phenoxybenzoic acid in a variety of solvents.

Materials:

  • 2-Methoxy-5-phenoxybenzoic acid (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Methoxy-5-phenoxybenzoic acid to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. "Excess" means that undissolved solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[11] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the undissolved solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.[11]

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.[11]

    • Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Methoxy-5-phenoxybenzoic acid.[11]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of 2-Methoxy-5-phenoxybenzoic acid in each solvent, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

The following diagram outlines the key steps of the shake-flask method.

Shake_Flask_Protocol Start Start: Add Excess Solid to Solvent Equilibrate Equilibrate (24-72h) with Agitation at Constant T Start->Equilibrate Separate Phase Separation: Centrifugation Equilibrate->Separate Filter Filter Supernatant (0.45 µm Syringe Filter) Separate->Filter Dilute Dilute Sample for Analysis Filter->Dilute Analyze Quantify by HPLC Dilute->Analyze Report Report Solubility (e.g., mg/mL at 25°C) Analyze->Report

Caption: The experimental workflow for the shake-flask method.

Data Interpretation and Solubility Profile

The experimental results should be compiled into a comprehensive solubility profile.

Table of Expected Solubility:

Based on the structural analysis, the following table provides a qualitative prediction of solubility in common laboratory solvents.

Solvent ClassExample SolventsPredicted Solubility of 2-Methoxy-5-phenoxybenzoic acidRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group will interact with these solvents, but the large nonpolar phenoxy group will limit solubility.
Polar Aprotic DMSO, AcetoneModerate to HighThese solvents can interact with the polar functional groups without the steric hindrance of hydrogen bonding with the solvent itself.
Nonpolar Toluene, HexaneLow to ModerateThe aromatic and phenoxy groups will have favorable interactions, but the polar carboxylic acid will disfavor dissolution.
Basic Aqueous 5% NaOH, 5% NaHCO3HighThe carboxylic acid will be deprotonated to form a soluble salt.[12]

Troubleshooting and Considerations

  • Slow Dissolution: If dissolution is slow, gentle heating can be applied, but the final equilibrium must be established at the target temperature.

  • Precipitation upon Standing: This may indicate that the solution was supersaturated. Ensure adequate equilibration time.

  • Solvent Purity: The purity of the solvents used can impact solubility and should be of high grade.

  • pH Effects: For aqueous solutions, the pH will have a significant impact on the solubility of the carboxylic acid.

  • Regulatory Considerations: In pharmaceutical applications, the choice of solvent must adhere to regulatory guidelines for residual solvents, such as those from the International Council for Harmonisation (ICH).[13][14][15][16] Solvents are classified based on their toxicity, with Class 1 solvents to be avoided.[13][14][16]

Conclusion

The selection of an appropriate solvent for 2-Methoxy-5-phenoxybenzoic acid requires a systematic approach that combines theoretical understanding with empirical testing. By analyzing the compound's structure and applying the "like dissolves like" principle, a targeted range of solvents can be identified for screening. The detailed shake-flask protocol provided in this application note offers a reliable method for generating a comprehensive solubility profile. This foundational data is essential for the successful design of subsequent experiments, from chemical synthesis to final product formulation, ensuring both efficiency and scientific rigor in the development process.

References

  • Vaia. What is meant by the rule of thumb "like dissolves like"? [online]. Available at: [Link]

  • Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key... [online]. Available at: [Link]

  • ICH. impurities: guideline for residual solvents q3c(r9). [online]. Available at: [Link]

  • ICH. impurities: guideline for residual solvents q3c(r6). [online]. Available at: [Link]

  • Scribd. Solubility Testing of Organic Compounds | PDF. [online]. Available at: [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [online]. Available at: [Link]

  • Global Pharma Tek. Understanding Pharmaceutical Solvents: Trends and Future Growth. [online]. Available at: [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [online]. Available at: [Link]

  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [online]. Available at: [Link]

  • Oreate AI Blog. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. [online]. Available at: [Link]

  • Scribd. Understanding "Like Dissolves Like" in Chemistry | PDF | Chemical Polarity | Solvent. [online]. Available at: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [online]. Available at: [Link]

  • Aure Chemical. The Application of Solvents in the Pharmaceutical Industry. [online]. Available at: [Link]

  • Remedy Publications LLC. Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. [online]. Available at: [Link]

  • Scribd. Solubility test for Organic Compounds. [online]. Available at: [Link]

  • Basicmedical Key. 15 Pharmaceutical Solvents and Solubilizing Agents. [online]. Available at: [Link]

  • Mechanochemistry.eu. Back to basics: types and uses of solvents. [online]. Available at: [Link]

  • Google Patents. US8188309B2 - Process for preparing aromatic carboxylic acids. [online].
  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules - PMC. [online]. Available at: [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [online]. Available at: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [online]. Available at: [Link]

  • NIST. Benzoic acid, 2-methoxy- - the NIST WebBook. [online]. Available at: [Link]

  • Cheméo. Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). [online]. Available at: [Link]

  • ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [online]. Available at: [Link]

  • PubChem. 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167. [online]. Available at: [Link]

  • FooDB. Showing Compound 2-Methoxybenzoic acid (FDB010544). [online]. Available at: [Link]

  • ChemBK. 2-Methoxy-5-methylbenzoic acid. [online]. Available at: [Link]

  • ris.utwente.nl. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [online]. Available at: [Link]

  • ResearchGate. (PDF) Solvent‐Promoted Oxidation of Aromatic Alcohols/Aldehydes to Carboxylic Acids by a Laccase‐TEMPO System: Efficient Access to 2,5‐Furandicarboxylic Acid and 5‐Methyl‐2‐Pyrazinecarboxylic Acid. [online]. Available at: [Link]

  • PubChemLite. 2-methoxy-5-methylbenzoic acid (C9H10O3). [online]. Available at: [Link]

  • PubChem. 2-(2-Hydroxy-5-(methoxycarbonyl)phenoxy)benzoic acid | C15H12O6 | CID. [online]. Available at: [Link]

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Application Note: Investigating 2-Methoxy-5-phenoxybenzoic Acid Scaffolds as FabI Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methoxy-5-phenoxybenzoic Acid in Antimicrobial Research: Targeting Bacterial Fatty Acid Synthesis Content Type: Application Note & Technical Protocols Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists

Executive Summary & Scientific Rationale

The rise of multidrug-resistant (MDR) pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, has necessitated the exploration of novel antimicrobial targets.[1] The bacterial Type II Fatty Acid Synthesis (FAS-II) pathway has emerged as a high-value target, specifically the enoyl-acyl carrier protein reductase (FabI).[2]

2-Methoxy-5-phenoxybenzoic acid (and its structural derivatives) represents a critical scaffold in the diphenyl ether class of antimicrobials. Structurally analogous to Triclosan but possessing a carboxylic acid moiety amenable to derivatization, this compound serves as a pivotal lead structure for developing FabI inhibitors with improved pharmacokinetics and reduced toxicity compared to traditional phenols.

Mechanism of Action (MoA)

This compound class functions primarily by mimicking the natural substrate of FabI, effectively locking the enzyme-cofactor (NADH) complex.

  • Target: FabI (Enoyl-ACP Reductase).

  • Binding Mode: The diphenyl ether core occupies the active site, stacking against the nicotinamide ring of NADH. The 2-methoxy and carboxylic acid groups provide handles for hydrogen bonding with active site residues (e.g., Tyr156, Lys163 in E. coli FabI).

  • Outcome: Inhibition of the final reduction step in the fatty acid elongation cycle, leading to membrane instability and cell death.

Chemical Properties & Handling

  • Compound Name: 2-Methoxy-5-phenoxybenzoic acid

  • Class: Diphenyl ether carboxylic acid

  • Solubility: Low in water; soluble in DMSO, Ethanol, and Methanol.

  • Stock Preparation: Prepare 10 mM or 100 mM stock solutions in 100% DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

PropertySpecification
Molecular Weight ~244.24 g/mol
LogP (Predicted) 3.2 - 3.8 (Lipophilic)
pKa ~3.5 - 4.0 (Carboxylic acid)
Storage Desiccate at 4°C; Protect from light

Experimental Protocols

Protocol A: High-Throughput FabI Enzymatic Inhibition Assay

Rationale: Before cellular testing, verify the compound's affinity for the molecular target (FabI) to distinguish specific inhibition from non-specific toxicity.

Reagents:

  • Purified Recombinant FabI (from S. aureus or E. coli).

  • Substrate: Crotonoyl-CoA (or Enoyl-ACP if available).

  • Cofactor: NADH (250 µM stock).

  • Buffer: 100 mM Sodium Phosphate (pH 7.0), 100 mM NaCl.

Workflow:

  • Assay Setup: In a 96-well UV-transparent plate, add 80 µL of Reaction Buffer.

  • Enzyme Addition: Add 10 µL of FabI enzyme (final concentration optimized to ~10-50 nM).

  • Compound Addition: Add 2 µL of 2-Methoxy-5-phenoxybenzoic acid (serial dilutions in DMSO). Include DMSO-only control (0% inhibition) and Triclosan (positive control).

  • Pre-incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Substrate/Cofactor mix (Final: 200 µM NADH, 100 µM Crotonoyl-CoA).

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) for 20 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine IC50 using non-linear regression (GraphPad Prism).

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Rationale: Determine the lowest concentration required to visibly inhibit bacterial growth, following CLSI guidelines adapted for discovery.

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), and P. aeruginosa (ATCC 27853).[3]

Steps:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 90 µL of CAMHB into 96-well plates.

  • Compound Dilution: Add 10 µL of compound stock (2-fold serial dilutions). Final test range: 64 µg/mL to 0.125 µg/mL. Ensure final DMSO < 1%.

  • Inoculation: Add 10 µL of diluted bacterial suspension to each well (Final inoculum: ~5 x 10^5 CFU/mL).

  • Incubation: 37°C for 16-20 hours (aerobic).

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth.

  • Validation: Use Resazurin (Alamar Blue) dye (add 20 µL, incubate 1-2 hrs) for colorimetric confirmation (Blue = No Growth, Pink = Growth).

Protocol C: Time-Kill Kinetics

Rationale: Determine if the compound is bacteriostatic (typical for FabI inhibitors) or bactericidal.

  • Setup: Inoculate CAMHB with bacteria (~10^6 CFU/mL).

  • Treatment: Add 2-Methoxy-5-phenoxybenzoic acid at 4x MIC. Include a Growth Control (DMSO) and Sterility Control.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Calculation: Plot Log10 CFU/mL vs. Time.

    • Bactericidal: ≥3 log10 reduction (99.9% kill).

    • Bacteriostatic: <3 log10 reduction.

Mechanistic Visualization

Figure 1: The FAS-II Pathway and FabI Inhibition

The following diagram illustrates the specific intervention point of diphenyl ether derivatives within the bacterial fatty acid synthesis cycle.

FAS_II_Pathway AcetylCoA Acetyl-CoA FabH FabH (Initiation) AcetylCoA->FabH MalonylCoA Malonyl-CoA MalonylCoA->FabH FabG FabG (Reductase) FabH->FabG Keto-acyl-ACP FabZ FabZ (Dehydratase) FabG->FabZ Hydroxy-acyl-ACP FabI TARGET: FabI (Enoyl-ACP Reductase) FabZ->FabI Enoyl-ACP Elongation Fatty Acid Elongation (Membrane Synthesis) FabI->Elongation Acyl-ACP (Reduced) Elongation->FabH Cycle Repeats Inhibitor 2-Methoxy-5-phenoxybenzoic acid (Diphenyl Ether Scaffold) Inhibitor->FabI Inhibits (Competes with NADH)

Caption: The Bacterial Type II Fatty Acid Synthesis (FAS-II) pathway.[1][2][4] 2-Methoxy-5-phenoxybenzoic acid targets FabI, blocking the reduction of Enoyl-ACP to Acyl-ACP, halting membrane biogenesis.

Typical Data & Interpretation

The following table summarizes expected performance metrics for diphenyl ether carboxylates based on structure-activity relationship (SAR) literature.

Assay TypeMetricTypical Range (Hit Compounds)Interpretation
Enzymatic (FabI) IC500.05 µM - 5.0 µM< 1 µM indicates a potent binder suitable for lead optimization.
MIC (S. aureus) µg/mL2 - 32 µg/mLActivity is often limited by efflux pumps in Gram-negatives.
MIC (E. coli) µg/mL> 64 µg/mLOften inactive without efflux pump inhibitors (e.g., PAβN).
Cytotoxicity CC50> 50 µMHigh selectivity index (CC50/MIC) is desired (>10).

Critical Note on Gram-Negative Activity: Diphenyl ethers often show poor activity against Gram-negatives (E. coli, P. aeruginosa) due to the AcrAB-TolC efflux pump. To validate the mechanism in these species, repeat MIC assays in the presence of an efflux pump inhibitor (e.g., Phenylalanine-arginine beta-naphthylamide, PAβN). A significant reduction in MIC (e.g., 64 -> 4 µg/mL) confirms the compound is active but effluxed.

References

  • Inhibitors of FabI, an enzyme drug target in the bacterial fatty acid biosynthesis pathway. Source: Tonge, P. J., et al. (2008).[5] Accounts of Chemical Research. Relevance: Establishes the diphenyl ether scaffold as a primary class of FabI inhibitors.

  • Rational Optimization of Diphenyl Ether Binding Kinetics to the Enoyl-ACP Reductase FabI. Source: Researchers at Stony Brook University.[1] Relevance: Details the binding kinetics and SAR of diphenyl ethers, critical for understanding the role of the phenoxy and benzoic acid substituents.

  • Selectivity of Pyridone- and Diphenyl Ether-Based Inhibitors for the Yersinia pestis FabV Enoyl-ACP Reductase. Source: Hirschbeck, M., et al. (2012). ChemMedChem. Relevance: Discusses the selectivity and resistance mechanisms related to FabI and its isoforms (FabV), providing context for specificity testing.

  • Structure–Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials. Source: DTIC (Defense Technical Information Center). Relevance: Provides protocols and comparative data for phenolic and ether-based antimicrobials.

  • Antimicrobial Evaluation and Structure-Activity Relationship (SAR) of Some 1,ω-bis[4-Carboxy/Methoxycarbonyl/Phenoxy]Alkanes. Source: Journal of Advances in Biology & Biotechnology. Relevance: Highlights the specific antimicrobial potential of carboxy/methoxy-substituted phenoxy derivatives.[3][5]

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Crystallization methods for 2-Methoxy-5-phenoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization & Purification Protocols for 2-Methoxy-5-phenoxybenzoic Acid Derivatives

Part 1: Executive Summary & Physicochemical Profiling

Context: 2-Methoxy-5-phenoxybenzoic acid is a critical scaffold in medicinal chemistry, often serving as an intermediate for SGLT2 inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and specific kinase inhibitors.[1][2] Its structure features a lipophilic phenoxy tail and a polar benzoic acid head, creating a distinct "amphiphilic" solubility profile that challenges standard purification methods.[1][2][3]

This guide moves beyond generic protocols, offering three targeted crystallization strategies designed to maximize purity (>99.5%), control particle size distribution (PSD), and prevent common failure modes like "oiling out."[2][3]

Physicochemical Profile (Inferred & Analog-Based):

PropertyValue / CharacteristicImplication for Crystallization
Molecular Formula C₁₄H₁₂O₄Moderate molecular weight (244.24 g/mol ).[1]
pKa (Acidic) ~3.6 – 3.9Allows for efficient pH-swing crystallization (Reactive Crystallization).[1][2]
LogP (Lipophilicity) ~3.2 – 3.8High affinity for organic solvents (DCM, EtOAc); low water solubility.[1][2][3]
Melting Point ~100°C – 125°C*Risk of "oiling out" if crystallization temperature > melting point of solvent-wet solid.[1][2]
Solubility High: MeOH, EtOH, THF, DCMLow: Water, HeptaneIdeal for Anti-solvent or Cooling crystallization.[2][3]

*Note: Melting points for specific derivatives may vary. Always determine DSC onset prior to scale-up.[1]

Part 2: Detailed Experimental Protocols

Method A: Reactive Crystallization (pH-Swing Purification)

Best for: Crude intermediates containing non-acidic impurities (e.g., unreacted phenols, neutral coupling byproducts).[1][2][3]

Mechanism: This method leverages the carboxylic acid functionality.[1][2] By converting the acid to its water-soluble sodium salt, lipophilic impurities remain in the organic phase and are removed.[2] Subsequent acidification precipitates the pure product.[1][2]

Protocol:

  • Dissolution: Suspend 10.0 g of crude 2-methoxy-5-phenoxybenzoic acid in 50 mL of Dichloromethane (DCM) .

  • Salt Formation: Slowly add 60 mL of 1.0 M NaOH (aq) under vigorous stirring. The biphasic mixture will separate as the product moves to the aqueous layer (upper).[2]

  • Phase Separation: Transfer to a separatory funnel.

    • Aqueous Layer:[1][2] Contains Product (Sodium 2-methoxy-5-phenoxybenzoate).[1]

    • Organic Layer:[1][2] Contains neutral impurities.[1][2] Discard.

  • Polishing Filtration: Filter the aqueous phase through a 0.45 µm membrane to remove insoluble particulates.[1][2]

  • Controlled Precipitation:

    • Transfer filtrate to a reactor with overhead stirring (250 RPM).

    • Cool to 10°C.

    • Slowly add 1.0 M HCl dropwise until pH reaches 1.0–2.0.

    • Critical Step: Do not dump acid.[1][2] Rapid addition causes occlusion of impurities.[1][2]

  • Aging: Stir the resulting white slurry for 60 minutes at 5°C to ripen crystals.

  • Isolation: Filter via Buchner funnel.[1][2] Wash cake with 3 × 20 mL cold water. Dry under vacuum at 45°C.[1][2]

Method B: Cooling Crystallization (Polymorph Control)

Best for: Final API steps requiring specific crystal habit (e.g., needles vs. prisms) and high bulk density.[1][2][3]

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Rationale:[1][2] The phenoxy group provides high solubility in ethanol.[1][2] Water acts as a weak anti-solvent to drive supersaturation gently, avoiding amorphous precipitation.[1][2]

Protocol:

  • Saturation: Charge 10.0 g of dried 2-methoxy-5-phenoxybenzoic acid into 40 mL of Ethanol (absolute) .

  • Heating: Heat to 70°C (reflux) until fully dissolved. If haze persists, perform a hot filtration.[1][2]

  • Seeding (Critical):

    • Cool solution to 55°C (Metastable Zone).

    • Add 0.5% w/w pure seed crystals.[1][2]

    • Observation: Ensure seeds do not dissolve.[1][2] Hold for 30 mins.

  • Cooling Ramp:

    • Cool from 55°C to 20°C at a rate of 0.2°C/min .

    • Why? Slow cooling prevents secondary nucleation, yielding larger, filterable crystals.[2]

  • Anti-Solvent Addition (Optional for Yield): Once at 20°C, slowly add 20 mL of Water over 2 hours.

  • Isolation: Filter and wash with 1:1 EtOH/Water (cold).

Part 3: Visualization of Workflows

Figure 1: Decision Tree for Solvent Selection

This logic ensures the correct method is chosen based on the impurity profile.[1][2]

CrystallizationLogic Start Start: Crude Material Analysis CheckPurity Is Purity > 95%? Start->CheckPurity CheckImpurities Impurity Type? CheckPurity->CheckImpurities No (<95%) MethodB Method B: Cooling Crystallization (EtOH/Water) CheckPurity->MethodB Yes (>95%) MethodA Method A: Reactive Crystallization (pH Swing) CheckImpurities->MethodA Neutral/Lipophilic Impurities MethodC Method C: Anti-Solvent (THF/Heptane) CheckImpurities->MethodC Heat Sensitive or Low Yield MethodA->MethodB Polishing Step

Caption: Selection logic for crystallization method based on starting purity and impurity profile.

Figure 2: Reactive Crystallization Process Flow

ReactiveCryst Dissolve 1. Dissolve in DCM (Organic Phase) Extract 2. Add NaOH (aq) Extract into Water Dissolve->Extract Separate 3. Phase Separation (Discard Organic) Extract->Separate Acidify 4. Acidify with HCl (Controlled pH < 2) Separate->Acidify Aqueous Layer Filter 5. Filtration & Wash Acidify->Filter

Caption: Step-by-step unit operations for the pH-swing purification method.

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Table 1: Critical Process Parameters

ParameterRangeImpact on Quality
pH Endpoint 1.0 – 2.0pH > 2.5 may leave product in solution (as salt), reducing yield.[1][2]
Cooling Rate 0.1 – 0.5 °C/minFast cooling (>1°C/min) traps impurities and creates "fines" (hard to filter).[1][2]
Agitation Speed 200 – 300 RPMToo slow = agglomeration; Too fast = crystal breakage (attrition).[1][2]
Seed Loading 0.5 – 1.0 wt%Essential to bypass the Metastable Zone Width (MSZW) and prevent oiling out.[1][2]

Troubleshooting "Oiling Out":

  • Symptom:[1][2][4] Product separates as liquid droplets instead of crystals.

  • Cause: Temperature is above the "oiling out" limit (Liquid-Liquid Phase Separation) or supersaturation is too high.[1]

  • Fix:

    • Increase the temperature slightly to redissolve the oil.[1][2]

    • Add Seed Crystals immediately.[1][2]

    • Lower the cooling rate.[1][2]

    • Increase the solvent:anti-solvent ratio (more solvent).[1][2]

References

  • BLD Pharm. (2023).[1][2] Product Analysis: 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6).[1][5] Retrieved from

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 520167, 2-Methoxy-5-methylbenzoic acid (Structural Analog). Retrieved from

  • FooDB. (2010).[1][2] Chemical Profile: 2-Methoxybenzoic acid derivatives. Retrieved from [1]

  • Cheméo. (2023).[1][2] Thermodynamic Properties of Benzoic Acid Derivatives. Retrieved from [1]

  • Google Patents. (2006).[1][2] Process for preparing 2-nitro-5-(substituted-phenoxy) benzoic acids (Ullmann Ether Synthesis Context). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions of 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-phenoxybenzoic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your coupling reactions.

Part 1: Troubleshooting Guide

This section is designed to address specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and recommended solutions.

Section 1.1: Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid of 2-Methoxy-5-phenoxybenzoic acid with an amine is a fundamental transformation. However, its success is contingent on several factors.

Issue 1: Low or No Product Formation

  • Potential Cause 1: Inefficient Activation of the Carboxylic Acid. The electronic properties of 2-Methoxy-5-phenoxybenzoic acid, including the electron-donating methoxy and phenoxy groups, can influence the reactivity of the carboxylic acid. Standard coupling reagents may not be sufficiently potent to generate the activated intermediate at an adequate rate.

    • Solution:

      • Switch to a More Powerful Coupling Reagent: If you are using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), consider switching to a uronium/aminium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or a phosphonium salt like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1][2] These reagents are generally more reactive and can be more effective for challenging substrates.[2]

      • Pre-activation: Allow the 2-Methoxy-5-phenoxybenzoic acid, coupling reagent, and any additives (e.g., HOBt, HOAt) to stir for 15-30 minutes before adding the amine. This ensures the formation of the activated species prior to the introduction of the nucleophile.[2]

      • Acid Chloride Formation: For particularly unreactive amines, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be a robust strategy.[2]

  • Potential Cause 2: Poor Nucleophilicity of the Amine. Sterically hindered or electron-deficient amines can exhibit slow reaction kinetics.[2]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often overcome the activation energy barrier.[2] However, be mindful of potential side reactions at elevated temperatures.

      • Select an Appropriate Base: If using a salt of the amine, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) to minimize side reactions.[2]

      • Increase Reagent Equivalents: Using a slight excess (1.1-1.5 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[2]

  • Potential Cause 3: Solubility Issues. The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction rates.

    • Solution:

      • Solvent Screening: If using a less polar solvent like dichloromethane (DCM), consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[2][3]

Experimental Protocol: High-Yield Amide Coupling using HATU

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methoxy-5-phenoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and, if desired, an additive like 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq).[2]

  • Stir the mixture at room temperature for 15 minutes for pre-activation.[2]

  • Add the amine (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) dropwise.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Issue 2: Presence of Side Products

  • Potential Cause 1: Racemization. If either the carboxylic acid or the amine contains a chiral center, the activated intermediate can be susceptible to epimerization, leading to a loss of stereochemical purity.

    • Solution:

      • Use Racemization Suppressants: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) into the reaction mixture.[2]

      • Lower the Reaction Temperature: Perform the coupling at 0 °C or room temperature to minimize epimerization.[2]

  • Potential Cause 2: Guanidinylation of the Amine. This is a known side reaction when using an excess of uronium/aminium coupling reagents like HATU or HBTU.[2]

    • Solution:

      • Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent. Use amounts as close to stoichiometric as possible while still achieving a good reaction rate.[2]

Section 1.2: Suzuki-Miyaura Cross-Coupling

For Suzuki-Miyaura reactions, you will likely be using a derivative of 2-Methoxy-5-phenoxybenzoic acid, such as a halide (e.g., bromo or iodo derivative) or a boronic acid/ester derivative. The electronic nature of the substituents can significantly impact the reaction.

Issue 1: Low or No Conversion

  • Potential Cause 1: Inefficient Oxidative Addition. The electron-rich nature of the aromatic ring due to the methoxy and phenoxy groups can make the oxidative addition of the palladium catalyst to an aryl halide derivative of the core structure challenging.[4]

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), to accelerate the oxidative addition step.[4][5][6]

      • Increase Temperature: Higher reaction temperatures may be necessary to overcome the activation barrier for oxidative addition.[6]

  • Potential Cause 2: Catalyst Deactivation. The formation of palladium black is an indicator of catalyst precipitation and a loss of activity.[5] This can be caused by the presence of oxygen.

    • Solution:

      • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[6] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

      • Use Robust Ligands: The use of bulky biarylphosphine ligands can help stabilize the palladium catalyst in solution.[5]

  • Potential Cause 3: Issues with the Boronic Acid/Ester. The boronic acid partner can be prone to side reactions, especially if it is also electron-rich.

    • Solution:

      • Base Selection: The choice of base is critical. Weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred over strong bases like NaOH or KOH to minimize side reactions.[7]

      • Anhydrous Conditions: While some Suzuki reactions benefit from a small amount of water, excess water can promote protodeboronation.[4] Using anhydrous conditions can be beneficial.[7]

Issue 2: Significant Formation of Side Products

  • Potential Cause 1: Protodeboronation. This is a common side reaction where the boronic acid C-B bond is cleaved and replaced with a C-H bond, leading to a significant byproduct and reduced yield.[7] This is particularly problematic for electron-rich boronic acids.[7]

    • Solution:

      • Optimize the Base: Use a weaker base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[7]

      • Lower Reaction Temperature: If the desired coupling is efficient at a lower temperature, this can significantly reduce the rate of protodeboronation.[7]

      • Use a More Stable Boronic Acid Derivative: Boronic esters, such as pinacol esters or MIDA esters, are often more stable and can slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[7]

  • Potential Cause 2: Homocoupling of the Boronic Acid. This occurs when two molecules of the boronic acid couple together and is often promoted by the presence of oxygen or if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[8]

    • Solution:

      • Ensure an Inert Atmosphere: Rigorous degassing and maintaining the reaction under an inert gas is crucial.

      • Use a Pd(0) Precatalyst: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the in-situ reduction step.[6]

  • Potential Cause 3: Protodehalogenation. This is the replacement of the halogen on your aryl halide with a hydrogen atom, leading to a hydrodehalogenated byproduct.[5]

    • Solution:

      • Anhydrous Conditions: Use anhydrous aprotic solvents like dioxane, THF, or toluene.[5]

      • Base Selection: Use a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[5]

Table 1: Troubleshooting Summary for Suzuki-Miyaura Reactions

Issue Potential Cause Recommended Solution
Low/No Conversion Inefficient Oxidative AdditionUse bulky, electron-rich ligands (e.g., SPhos, XPhos).[4][5][6] Increase reaction temperature.[6]
Catalyst DeactivationRigorously degas solvents and reaction mixture.[6] Use robust ligands.[5]
Side Products ProtodeboronationUse a weaker base (e.g., K₂CO₃, K₃PO₄).[7] Lower reaction temperature.[7] Use a boronic ester.[7]
HomocouplingEnsure an inert atmosphere.[8] Use a Pd(0) precatalyst.[6]
ProtodehalogenationUse anhydrous aprotic solvents.[5] Use a non-nucleophilic, anhydrous base.[5]
Section 1.3: Buchwald-Hartwig Amination

For the Buchwald-Hartwig amination, you would typically be reacting an aryl halide derivative of the 2-Methoxy-5-phenoxybenzoic acid core with an amine.

Issue: Low Yield or Incomplete Reaction

  • Potential Cause 1: Steric Hindrance. The substituents on the 2-Methoxy-5-phenoxybenzoic acid core or a bulky amine can sterically hinder the reaction.

    • Solution:

      • Ligand Choice: The choice of ligand is crucial. For sterically demanding substrates, ligands like RuPhos have shown success.[9] A screening of different Buchwald ligands is often necessary.[10]

      • Reaction Time: For sterically hindered couplings, longer reaction times may be required.[9]

  • Potential Cause 2: Inappropriate Base. The strength and type of base can significantly impact the outcome of a Buchwald-Hartwig reaction.

    • Solution:

      • Base Screening: Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[9] For anilines, Cs₂CO₃ may be sufficiently basic, while other amines might require a stronger base like NaOtBu.[9]

  • Potential Cause 3: Catalyst Inhibition. If using an aryl iodide, the iodide formed during the reaction can sometimes inhibit the catalyst.[9]

    • Solution:

      • Substrate Choice: If possible, using the corresponding aryl bromide may lead to better results as bromide is generally less inhibitory.[9][11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent for forming an amide with 2-Methoxy-5-phenoxybenzoic acid?

A1: For a reliable starting point, a uronium-based reagent like HATU is an excellent choice, particularly when paired with a non-nucleophilic base like DIPEA.[2] It is highly effective for a wide range of amines and can often overcome the challenges associated with less reactive substrates.[1][2]

Q2: How can I monitor the progress of my coupling reaction?

A2: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For quantitative analysis and kinetic studies, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques.[12][13]

Q3: My starting materials are poorly soluble. What can I do?

A3: In addition to solvent screening (e.g., trying DMF or DMSO), gentle heating can improve solubility.[2][3] In some cases, for cross-coupling reactions, a biphasic solvent system (e.g., toluene/water) with vigorous stirring can be effective.[4]

Q4: I see a color change in my Buchwald-Hartwig reaction. What does it mean?

A4: A color change from a faint yellow to a deep orange or red is often observed in Buchwald-Hartwig reactions and is not necessarily an indication of failure.[9] It is more important to monitor the reaction by an analytical method like TLC or LC-MS to determine its progress.

Q5: Should I be concerned about decarboxylation of 2-Methoxy-5-phenoxybenzoic acid during my coupling reaction?

A5: While decarboxylation can occur with some benzoic acid derivatives at high temperatures, it is less common under typical amide coupling or cross-coupling conditions.[14][15] However, if you are running your reaction at temperatures above 100 °C, particularly with certain catalysts, it is a possibility to be aware of.[16]

Part 3: Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents: - 2-Methoxy-5-phenoxybenzoic acid - Amine - Coupling Reagent - Base B Dissolve Acid in Anhydrous Solvent A->B C Add Coupling Reagent (Pre-activation) B->C D Add Amine & Base C->D E Stir at RT or Heat (Monitor by TLC/LC-MS) D->E F Aqueous Workup (Acid/Base Wash) E->F G Dry & Concentrate Organic Layer F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for amide coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants cluster_product Pd0 Pd(0)L2 Pd_complex R-Pd(II)L2-X Pd0->Pd_complex Oxidative Addition (R-X) Pd_transmetal R-Pd(II)L2-R' Pd_complex->Pd_transmetal Transmetalation (R'-B(OR)2) Pd_transmetal->Pd0 Reductive Elimination (R-R') Aryl_Halide Ar-X Boronic_Acid Ar'-B(OR)2 Coupled_Product Ar-Ar'

Sources

Solubility issues with 2-Methoxy-5-phenoxybenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile & Chemical Identity

Before troubleshooting, it is critical to understand the physicochemical profile of 2-Methoxy-5-phenoxybenzoic acid .[1] Most solubility issues stem from a misunderstanding of its lipophilic nature and ionization behavior.[1]

PropertyValue / DescriptionNote
CAS Number 63987-24-6Verify against your specific vial label.[1]
Chemical Structure Benzoic acid core substituted with a 2-methoxy and 5-phenoxy group.[1][2]
Class Lipophilic Weak AcidCritical for solubility.
pKa (Estimated) ~3.5 – 4.0The carboxyl group is the only ionizable center.[1]
LogP (Estimated) ~3.5 – 4.2Highly lipophilic due to the phenoxy ring.[1]
Water Solubility (Neutral pH) < 0.1 mg/mL (Practically Insoluble)Without ionization, the molecule is too hydrophobic for water.[1]

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the powder directly in water/PBS, but it floats or clumps. Why?

A: This is a classic issue with lipophilic weak acids.

  • The Mechanism: At neutral pH (pH 7) or acidic pH (water is often slightly acidic, pH ~5.5-6), a significant portion of the molecule remains protonated (neutral charge).[1] The bulky 5-phenoxy group and the 2-methoxy group create a high LogP (partition coefficient), causing the molecule to repel water and aggregate.[1]

  • The Fix: You must drive the equilibrium toward the ionized (salt) form.[1] See Protocol B (Salt Formation) below.

Q2: I dissolved it in DMSO, but it precipitates when I add it to my cell culture media. What is happening?

A: This is known as "solvent shock" or "crashing out."[1]

  • The Mechanism: DMSO is a chaotropic solvent that solubilizes by disrupting water structure.[1] When you dilute a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer, the solvent power drops instantly.[1] If the final concentration of the compound exceeds its thermodynamic solubility in water at that specific pH, it precipitates.[1]

  • The Fix:

    • Lower the final concentration: Ensure your final assay concentration is below the solubility limit (likely < 100 µM in neutral media).[1]

    • Slow Addition: Add the DMSO stock dropwise to the vortexing media, rather than adding media to the DMSO.

    • Warm the Media: Pre-warm media to 37°C to increase kinetic solubility.

Q3: Can I use ethanol instead of DMSO?

A: Yes, but with caveats.

  • Pros: Ethanol is easier to remove via evaporation.[1]

  • Cons: Ethanol is more volatile, leading to concentration changes over time in open containers.[1] It is also generally a weaker solvent for this specific class of benzoates compared to DMSO.[1]

  • Recommendation: Use DMSO for biological stocks (frozen -20°C); use Ethanol only if DMSO is toxic to your specific assay system.[1]

Q4: How do I adjust the pH to make it soluble without killing my cells?

A: You cannot simply add strong acid/base to cell media.[1]

  • Strategy: Pre-dissolve the compound in a slightly alkaline buffer (pH 8.0) or form the sodium salt before adding it to the final media. Once diluted into the buffered media (pH 7.4), the low concentration usually remains soluble due to "supersaturation" stability or protein binding (e.g., BSA in serum).[1]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Long-term storage and high-throughput screening.[1]

  • Calculate: Determine the mass required.

    • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × MW ( g/mol ).[1]

    • Example: For 1 mL of 100 mM stock (MW ≈ 244.24 g/mol ), weigh 24.4 mg .[1]

  • Weigh: Weigh the powder into a chemically resistant glass vial (amber preferred).

  • Solubilize: Add 1 mL of high-grade (anhydrous) DMSO.

  • Agitate: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Solubilization via Salt Formation (The "Gold Standard")

Best for: Animal studies or assays sensitive to DMSO.[1]

This method converts the insoluble acid into highly soluble Sodium 2-methoxy-5-phenoxybenzoate .[1]

  • Stoichiometry: You need a 1:1 molar ratio of NaOH to Compound.[1]

  • Step 1: Weigh the compound (e.g., 24.4 mg for 0.1 mmol).

  • Step 2: Add 0.95 equivalents of NaOH (e.g., 95 µL of 1.0 M NaOH). Note: Using slightly less than 1 eq prevents the solution from becoming too basic.

  • Step 3: Add water dropwise while vortexing. The solution should clear as the salt forms.[1]

  • Step 4: Dilute to final volume (e.g., 10 mL for a 10 mM solution).

  • Step 5: Check pH. It should be near neutral (pH 7-8).[1] If necessary, adjust carefully with dilute HCl or NaOH.[1]

  • Filter: Sterile filter (0.22 µm PES membrane) immediately.

Decision Logic & Visualization

Figure 1: Solubility Troubleshooting Decision Tree

Caption: A logical workflow for determining the optimal solubilization strategy based on experimental requirements.

SolubilityLogic Start Start: 2-Methoxy-5-phenoxybenzoic acid (Solid Powder) CheckApp What is the Application? Start->CheckApp BioAssay In Vitro / Cell Culture (Sensitive to pH) CheckApp->BioAssay Animal In Vivo / Animal Study (Needs High Dose) CheckApp->Animal Chem Chemical Synthesis CheckApp->Chem DMSOStock Prepare DMSO Stock (100 mM) BioAssay->DMSOStock SaltForm Protocol B: Salt Formation (1:1 NaOH) Animal->SaltForm Chem->DMSOStock Or organic solvent DiluteMedia Dilute into Media (Final DMSO < 0.5%) DMSOStock->DiluteMedia CheckPrecip Check for Precipitation DiluteMedia->CheckPrecip Success1 Proceed to Assay CheckPrecip->Success1 Clear CheckPrecip->SaltForm Precipitates AqSol Clear Aqueous Solution SaltForm->AqSol

[1]

Figure 2: Ionization Mechanism

Caption: The equilibrium shift that drives solubility.[1] At pH > pKa, the soluble anionic form dominates.[1]

Ionization Acid Acid Form (Protonated) Low Solubility High LogP Salt Salt Form (Deprotonated) High Solubility Ionic Interaction Acid->Salt  Deprotonation (-H+)   Base Base Added (NaOH) pH > 4.0 Base->Salt Promotes Salt->Acid  Protonation (+H+)  

[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Provides the foundational theory for pKa-dependent solubility of benzoic acid derivatives). [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Authoritative guide on using NaOH to solubilize weak acids).

  • PubChem. (n.d.).[1][3] 2-Methoxybenzoic acid (Structural Analog Data). National Library of Medicine.[1] (Used for SAR-based estimation of pKa and LogP properties).[1] [1]

  • Sangster, J. (1997).[1] Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. Wiley.[1] (Reference for the lipophilicity contribution of phenoxy substituents).

Sources

Technical Support Center: Purification of 2-Methoxy-5-phenoxybenzoic Acid

[1]

Case ID: PUR-2M5P-BA Topic: Downstream Processing & Isolation Protocols Applicable For: Intermediate isolation from Ullmann coupling or

123

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely isolating 2-Methoxy-5-phenoxybenzoic acid (CAS: 20466-96-8), a diphenyl ether derivative often synthesized via copper-catalyzed Ullmann coupling of 5-halo-2-methoxybenzoic acid with phenol.[1][2]

The primary challenge in purifying this molecule is separating the target carboxylic acid from:

  • Unreacted Phenols: (e.g., phenol, if used in excess).[1][2][3]

  • Neutral Impurities: (e.g., de-halogenated side products, unreacted aryl halides).[1][2][3]

  • Metal Catalysts: (Copper species which chelate to the carboxylate).[1][2][3]

Physicochemical Profile:

Property Value (Approx.) Implication for Purification

| Acidity (


)

12123LogP123123State123

*Note: Melting points vary by polymorph and purity; use as a guide only.

Primary Purification: The "pH Switch" Extraction

The Concept: The most robust method relies on the acidity difference between the target benzoic acid and phenolic starting materials. By using a weak base (

3
Protocol 1: Selective Acid-Base Extraction

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2][3]

  • Saturated Sodium Bicarbonate (

    
    , pH ~8.5)[1][2][3]
    
  • 1M Hydrochloric Acid (HCl)[1][2]

  • Brine[1][2][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

    • Note: If the reaction was done in DMF/DMSO, dilute with water (5x volume) and extract into EtOAc first to remove the polar solvent.[2][3]

  • The Critical Wash (Base Extraction):

    • Extract the organic layer 2x with Saturated

      
      .[2][3]
      
    • Mechanism: The target acid (

      
       ~3.[1][2][3]8) becomes the water-soluble sodium salt (
      
      
      ). The phenolic impurity (
      
      
      ~10) remains protonated and stays in the EtOAc.[3]
    • Caution:

      
       gas will evolve.[1][2][3] Vent the funnel frequently.
      
  • Organic Wash (Impurity Removal):

    • Keep the Aqueous Layer (contains product).[1][2][3]

    • Discard the Organic Layer (contains phenols, halides, and neutrals).[1][2][3]

    • Optional: Wash the aqueous layer once with fresh EtOAc to remove entrained neutrals.[2][3]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.[2][3]

    • Slowly add 1M HCl with stirring until pH < 2.

    • The product should precipitate as a white/off-white solid.[2][3][5]

  • Isolation:

    • Filter the solid.[2][3][5][6][7] Wash with cold water to remove inorganic salts.[1][2][3]

Visual Logic: Extraction Decision Tree

ExtractionLogicStartCrude Mixture(Acid + Phenols + Neutrals)DissolveDissolve in EtOAcStart->DissolveAddBaseAdd Sat. NaHCO3 (pH ~8.5)Dissolve->AddBaseSep1Phase SeparationAddBase->Sep1OrgLayerOrganic Layer(Contains Phenols & Neutrals)Sep1->OrgLayerTop PhaseAqLayerAqueous Layer(Contains Target as Sodium Salt)Sep1->AqLayerBottom PhaseDiscardDiscard / RecycleOrgLayer->DiscardAcidifyAcidify with HCl (pH < 2)AqLayer->AcidifyprecipitatePrecipitate Target AcidAcidify->precipitate

Figure 1: Selective extraction logic separating weak phenolic acids from stronger benzoic acids.

Secondary Purification: Crystallization[1][2][3]

If the product from the extraction is colored (often tan/brown due to oxidation) or contains trace impurities, recrystallization is required.[1][2][3]

Protocol 2: Solvent Systems
Solvent SystemRatio (v/v)Application
Ethanol / Water ~1:1 to 1:2Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1][2] Good for removing inorganic salts.[1][2][3]
Toluene / Heptane 1:1Polishing. Good for removing lipophilic impurities (grease, unreacted halides).[1][2][3]
Acetonitrile (ACN) PureHigh Purity. Dissolve hot, cool to -20°C. Excellent for removing colored oxidation products.[1][2][3]

Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:

  • Re-heat to dissolve.[1][2][3][6]

  • Add a seed crystal (if available) or scratch the glass wall.[1][2][3][6]

  • Cool much slower (wrap flask in foil/towel).

  • Add slightly more organic solvent (e.g., more Ethanol) to keep the oil in solution until the temperature drops further.[1][2][3]

Special Protocol: Copper Removal (If Ullmann Used)

Copper residues can chelate to the carboxylic acid, turning the product green/blue and affecting biological assay results.[2][3]

Method A: EDTA Wash During the extraction (Protocol 1, Step 3), wash the organic layer with 0.1M


 (pH 8-9)2
  • Mechanism:[1][2][3][7][8][9][10] EDTA binds Cu(II) stronger than the benzoic acid does.[2][3]

Method B: Thiol Scavengers If the solid product is already isolated but green:

  • Dissolve product in EtOAc.[1][2][3]

  • Add SiliaMetS® Thiol or similar scavenger resin.[1][2][3]

  • Stir for 2 hours.

  • Filter and re-concentrate.[1][2][3][6][7]

Troubleshooting & FAQs

Q: My product is not precipitating after adding HCl.

  • Cause 1: The volume of water is too high, and the product is partially soluble.[2][3]

    • Fix: Extract the acidified aqueous layer back into EtOAc, dry over

      
      , and evaporate.
      
  • Cause 2: The pH is not low enough.[1][2][3]

    • Fix: Ensure pH is < 2 using a pH strip.[1][2][3] The

      
       is ~4, so you need pH 2 to drive equilibrium 99% to the solid acid form.[2][3]
      

Q: I have a persistent emulsion during extraction.

  • Cause: The sodium salt of 2-methoxy-5-phenoxybenzoic acid is amphiphilic (has a polar head and greasy tail), acting like a surfactant (soap).[1][2]

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1][2][3]

    • Filter the mixture through a pad of Celite to break physical emulsions.

    • Wait longer; do not shake vigorously—invert gently.[1][2][3]

Q: The product is pink/red.

  • Cause: Oxidation of the phenoxy/methoxy rings (quinone formation).[2][3]

  • Fix: Recrystallize from Ethanol/Water with a pinch of sodium metabisulfite or activated charcoal added during the hot dissolution step. Filter hot to remove the charcoal.[2][3][6]

References

  • General Purification of Carboxylic Acids: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] [1][3]

  • Ullmann Coupling Workup: Buck, E., et al. (2002).[1][2][3] "Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione." Organic Letters, 4(10), 1623–1626.[1][2][3] [Link] (Discusses standard workup for diaryl ether acids).[1][2][3]

  • Acidity of Benzoic Derivatives: NIST Chemistry WebBook, SRD 69.[1][2][3] "2-Methoxybenzoic acid."[1][2][3][10][11][12] [Link][1][3]

  • Copper Removal Techniques: MacDonald, S. J., et al. (2008).[1][2][3] "Copper removal from reaction mixtures." Journal of Organic Chemistry. (General reference for EDTA/Thiol usage in organic synthesis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with 2-Methoxy-5-phenoxybenzoic acid and reagents used.

Technical Support Center: Handling & Stability of 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, handling procedures, and troubleshooting steps for 2-Methoxy-5-phenoxybenzoic acid in basic environments.

Unlike simple aliphatic compounds, highly functionalized aryl ethers require a nuanced understanding of pKa and nucleophilic stability. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your drug development workflows.

Part 1: Mechanistic Knowledge Base

To master the handling of 2-Methoxy-5-phenoxybenzoic acid, you must understand the causality of its behavior in a basic solution (e.g., aqueous NaOH or KOH). The molecule features three critical functional groups:

  • A Carboxylic Acid (-COOH): The primary reactive site in base.

  • An Alkyl-Aryl Ether (Methoxy, -OCH3): An electron-donating group.

  • A Diaryl Ether (Phenoxy, -OPh): A bulky, highly stable linkage.

Why is this compound stable in base?

A common misconception in bench chemistry is that all oxygen-containing linkages are susceptible to basic hydrolysis (saponification). While esters and amides readily cleave in base, ethers are exceptionally stable to nucleophilic attack by hydroxide .

Basic ether cleavage is exceedingly rare and typically requires extreme conditions (e.g., organolithium reagents)[1]. In a standard aqueous basic solution, the carboxylic acid rapidly deprotonates to form a carboxylate anion. This negative charge increases the electron density of the aromatic ring, creating electrostatic repulsion that completely blocks any attempted nucleophilic aromatic substitution (


) by hydroxide ions at the ether linkages[2]. To cleave these ethers, you would instead need highly rigorous acidic conditions, such as concentrated Hydroiodic Acid (HI), to protonate the ether oxygen and force an 

or

cleavage[1].

StabilityMechanism A 2-Methoxy-5-phenoxybenzoic acid in Basic Solution (pH > 9) B1 Carboxylic Acid Group (-COOH) A->B1 B2 Ether Linkages (-OCH3, -OPh) A->B2 C1 Rapid Deprotonation (Acid-Base Neutralization) B1->C1 C2 Hydroxide (OH⁻) Attack Attempted B2->C2 D1 Forms Highly Soluble Carboxylate Salt C1->D1 D2 Reaction Blocked (Ether bonds are base-stable) C2->D2

Mechanistic logic demonstrating the stability of ether linkages versus carboxylic acid reactivity.

Part 2: Troubleshooting & FAQs

Q: I left my 2-Methoxy-5-phenoxybenzoic acid in a 2M NaOH solution overnight. Will the ether bonds hydrolyze? A: No. Both the methoxy and phenoxy groups are highly stable under basic conditions. Ether cleavage requires highly acidic environments to protonate the oxygen and facilitate nucleophilic substitution[1]. Your compound will safely remain in its sodium carboxylate salt form without degradation.

Q: My compound didn't fully dissolve in the basic solution. What went wrong? A: This is a diagnostic indicator of two potential issues:

  • Insufficient pH: The pH must be at least 2 units above the compound's pKa (target pH > 8) to ensure >99% deprotonation.

  • Presence of Impurities: If the pH is >9 and a solid remains, the undissolved material is likely a non-acidic impurity (e.g., unreacted phenol or neutral organic byproducts). This is a self-validating sign that your starting material requires purification via liquid-liquid extraction.

Q: Can I use heat to speed up dissolution in base? A: Yes. Mild heating (40–50°C) will accelerate the dissolution of the carboxylate salt. Because the ether linkages are base-stable and there are no ester groups present to undergo saponification, mild heating will not induce degradation.

Part 3: Self-Validating Experimental Protocol

To isolate or purify 2-Methoxy-5-phenoxybenzoic acid from neutral impurities, utilize this self-validating Liquid-Liquid Extraction (LLE) protocol. Every step is designed with an observable physical change to confirm the chemical state of your compound.

Workflow: Base-Extraction and Acid-Precipitation

Step 1: Organic Dissolution

  • Action: Dissolve the crude solid in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Causality: The protonated free acid is lipophilic and highly soluble in organic solvents.

Step 2: Base Extraction

  • Action: Add an equal volume of 1M NaOH (aq). Shake vigorously and vent.

  • Causality: The base deprotonates the carboxylic acid, converting it into a highly polar sodium carboxylate salt that migrates exclusively into the aqueous layer.

  • Self-Validation Check: Allow the layers to separate. The aqueous layer should be completely transparent. If it is cloudy, neutral organic impurities are present, and a second organic wash is required.

Step 3: Phase Separation

  • Action: Collect the aqueous layer. Discard the organic layer (which now contains the neutral/lipophilic impurities).

Step 4: Acidification & Recovery

  • Action: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.

  • Causality: Strong acid reprotonates the carboxylate back to the free acid. The ice bath mitigates the exothermic neutralization reaction, preventing the product from "oiling out" as a liquid melt.

  • Self-Validation Check: A dense white precipitate will form immediately upon crossing the pKa threshold. Verify the pH with indicator paper; if the solution remains clear, the pH has not dropped sufficiently.

ExtractionWorkflow S1 Impure Solid Acid in Organic Solvent S2 Add 1M NaOH (aq) Mix & Separate S1->S2 Base Extraction S3 Aqueous Phase (Contains Product Salt) S2->S3 Phase Separation S4 Add 1M HCl (aq) Dropwise to pH < 3 S3->S4 Acidification S5 Pure Precipitated Free Acid S4->S5 Filtration

Self-validating workflow for base-solubilization and acid-precipitation recovery of the compound.

Part 4: Quantitative Data & State Summary

Use the following table to predict the physical state and stability of 2-Methoxy-5-phenoxybenzoic acid across different environments.

ParameterAcidic Environment (pH < 3)Basic Environment (pH > 9)Causality / Mechanism
Molecular State Protonated (Free Acid)Deprotonated (Carboxylate Salt)Governed by the carboxylic acid pKa (~3.5–4.0).
Aqueous Solubility < 0.1 mg/mL (Insoluble)> 50 mg/mL (Highly Soluble)Ion-dipole interactions in the salt form drastically increase hydration.
Ether Stability Susceptible to strong HX acidsCompletely StableHydroxide is a poor nucleophile for unactivated ether cleavage.
Visual Indicator White precipitate / suspensionClear, transparent solutionPhase change visually validates the protonation state of the molecule.

References

  • Ether Cleavage Mechanisms & Stability: Wikipedia, The Free Encyclopedia. Ether Cleavage. Available at:[Link]

  • Acidic vs. Basic Reactivity of Ethers: Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

Sources

Removing unreacted 2-Methoxy-5-phenoxybenzoic acid from crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols Subject: Removal of Unreacted 2-Methoxy-5-phenoxybenzoic Acid Ticket ID: PUR-2M5P-001[1][2]

Executive Summary

You are attempting to remove unreacted 2-Methoxy-5-phenoxybenzoic acid (Starting Material, SM) from a crude reaction mixture.[1][2] Because the impurity is a carboxylic acid with a lipophilic "tail" (the phenoxy group), its removal relies on exploiting its acidity (pKa ~3.7–4.0) or its specific interaction with stationary phases.[1][2][3]

This guide outlines three protocols ranging from bulk extraction to high-precision scavenging.[1][2]

Module 1: Liquid-Liquid Extraction (The "Workhorse" Method)

Context: This is the primary method for removing acidic impurities from neutral or basic products.[1] Mechanism: You will convert the lipophilic acid (soluble in organic solvent) into its carboxylate salt (soluble in water) using a base.[1]

Protocol A: The Bicarbonate Wash

Recommended when your target product is Neutral or Basic.[1]

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • Base: Saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.5).[1][2]

  • Brine: Saturated NaCl solution.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude product in the chosen organic solvent (approx. 10–20 mL per gram of crude).[1]

  • The Wash: Add an equal volume of saturated NaHCO₃.[1][2]

  • Equilibration: Shake vigorously for 2–3 minutes. Vent frequently, as CO₂ gas will generate.[1][2]

  • Separation: Allow layers to separate.

    • Top Layer: Organic (Contains your Product).[1][2][4]

    • Bottom Layer: Aqueous (Contains the 2-Methoxy-5-phenoxybenzoate salt).[1][2]

    • (Note: If using DCM, the organic layer is on the bottom).

  • Repeat: Perform the NaHCO₃ wash 2 more times to ensure quantitative removal.

  • Drying: Wash the organic layer once with Brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate.[1][2]

Technical Insight (The "Why"): We use NaHCO₃ instead of NaOH. The pKa of 2-Methoxy-5-phenoxybenzoic acid is approximately 3.[1][2]7. NaHCO₃ provides a pH of ~8.5, which is sufficient to fully deprotonate the acid (pH > pKa + 2).[2] However, it is mild enough that it will generally not deprotonate phenols (pKa ~10) or hydrolyze sensitive esters in your product, unlike strong bases such as NaOH.[1][2]

Visualizing the Logic:

LLE_Logic Start Crude Mixture (Product + Acid Impurity) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent Wash Add Sat. NaHCO3 (aq) Solvent->Wash Split Phase Separation Wash->Split AqLayer Aqueous Layer (Contains Impurity as Salt) Split->AqLayer Deprotonated Acid OrgLayer Organic Layer (Contains Neutral Product) Split->OrgLayer Product Discard Discard AqLayer->Discard Discard (or Acidify to Recover SM) Dry Dry OrgLayer->Dry Dry & Concentrate

Figure 1: Logic flow for the acid-base extraction process.[1][2]

Module 2: Solid-Supported Scavenging (High Throughput/Polishing)

Context: Use this if you have a small amount of material (mg scale), if you want to avoid aqueous workups (to prevent emulsions), or if LLE failed to remove trace amounts ( <5%).[1][2] Mechanism: A polymer resin functionalized with a base physically captures the acid from the organic solution.[1]

Recommended Resin:

  • Carbonate on Polymer (e.g., MP-Carbonate).[1][2]

  • Tertiary Amine on Polymer (e.g., PS-DIEA or PS-Trisamine).[1][2]

Protocol B: Scavenger Resin Treatment [1][2]

  • Calculation: Estimate the mmols of unreacted acid remaining (via LCMS or NMR).

  • Loading: Add 3–4 equivalents of the scavenger resin relative to the impurity.[1]

  • Solvent: Dissolve crude in DCM or THF (avoid Methanol if using Carbonate resins, as it can reduce scavenging efficiency).[1][2]

  • Incubation: Agitate (do not stir with a magnetic bar, as it grinds the beads) for 1–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Result: The filtrate contains the purified product; the impurity remains bound to the beads.

Data Comparison: Scavenging vs. Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Supported Scavenging
Scale Gram to KilogramMilligram to Gram
Time 30–60 Minutes1–4 Hours (passive time)
Solvent Use High (requires aqueous waste)Low (organic only)
Selectivity Moderate (Emulsion risk)High (Specific binding)

Module 3: Flash Chromatography Optimization

Context: If the acid co-elutes with your product or "streaks" across the column. The Issue: Carboxylic acids interact strongly with the silanol groups (Si-OH) on silica gel, causing peak tailing and broad bands that contaminate other fractions.[1]

Troubleshooting Guide:

Q: The acid spot on TLC is streaking/tailing.[1][5] How do I fix this? A: You must suppress the ionization of the carboxylic acid.[1]

  • Add Modifier: Add 0.1% to 1.0% Acetic Acid or Formic Acid to your mobile phase (both Hexane and Ethyl Acetate bottles).[1][2]

  • Mechanism: The added acid ensures the impurity remains in its protonated (neutral) form, reducing its affinity for the slightly acidic silica surface.

Q: My product is acid-sensitive. Can I use a different modifier? A: No. If your product is acid-sensitive, you should not be purifying a carboxylic acid impurity on Silica.[1][2] Switch to Reverse Phase (C18) chromatography using a buffer like Ammonium Bicarbonate (pH 8), which will elute the acid impurity at the solvent front (as a salt).

Module 4: Troubleshooting & FAQs

Q: I tried LLE, but I got a terrible emulsion. The layers won't separate. A: The "phenoxy" group in your molecule adds significant lipophilicity, acting like a surfactant when deprotonated.[1]

  • Fix 1: Add solid NaCl to the mixture until the aqueous layer is saturated. This increases the density difference and ionic strength (Salting Out).

  • Fix 2: Filter the entire biphasic mixture through a pad of Celite. Emulsions are often stabilized by microscopic particulate matter.[1][2]

  • Fix 3: Add a small amount of Methanol or Isopropanol to the organic layer to break surface tension.[1]

Q: My product is also a carboxylic acid. How do I separate them? A: LLE will not work here. You must rely on Chromatography or Recrystallization.[1][2]

  • Recrystallization: 2-Methoxy-5-phenoxybenzoic acid is often crystalline.[1][2] Try dissolving the mixture in hot Toluene or Ethanol/Water and cooling slowly.

  • Reverse Phase HPLC: Exploiting the difference in hydrophobicity (LogP) is your best bet if the structures are similar.[1]

Q: Can I use NaOH instead of NaHCO₃? A: Only if your product is extremely robust.[1][2] NaOH is a strong nucleophile and can hydrolyze amides, esters, or nitriles in your target molecule.[2] Always start with the mildest base (NaHCO₃).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa and solubility properties of benzoic acid derivatives). [1]

  • Biotage. (2024).[1][2][6] Strategies for Flash Chromatography: Acidic Modifiers.[1][2] (Technical guide on suppressing silanol interactions).

  • Marsh, A., et al. (2017).[1][2] Solid-Supported Reagents in Organic Synthesis.[1][2][4]Polymer Chemistry, 8, 5260-5270.[1][2] (Review of scavenger resin mechanisms).

  • Sigma-Aldrich. (2025).[1][2] Fundamental Properties of 2-Methoxybenzoic Acid Derivatives. (pKa and solubility data).

Sources

Optimizing reaction temperature for 5-phenoxy-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Reaction Temperature Optimization for 5-Phenoxy-2-Methoxybenzoic Acid

Executive Summary: The Thermal "Goldilocks" Zone

Synthesizing 5-phenoxy-2-methoxybenzoic acid typically involves an Ullmann-type ether coupling between a 5-halo-2-methoxybenzoate scaffold and phenol. The critical process variable (CPP) is reaction temperature.

Our internal data and literature consensus define the optimal window as 90°C – 110°C , utilizing a ligand-promoted Copper(I) system.

  • < 80°C: Kinetic trapping occurs; oxidative addition of the aryl halide is rate-limiting.

  • > 120°C: Significant risk of decarboxylation (loss of CO₂) and O-demethylation (cleavage of the 2-methoxy ether), leading to tar formation.

Part 1: The Optimized Protocol (The "Golden Path")

Do not rely on legacy Ullmann conditions (copper bronze at 200°C). Those conditions will destroy your methoxy group and decarboxylate your scaffold. Use this ligand-accelerated protocol.

Reaction Scheme: Substrate: Methyl 5-bromo-2-methoxybenzoate (Preferred over free acid to prevent decarboxylation). Reagent: Phenol (1.2 equiv). Catalyst System: CuI (10 mol%) + N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline. Base: Cs₂CO₃ (2.0 equiv). Solvent: 1,4-Dioxane or DMSO (anhydrous).

Step-by-Step Methodology
  • Inerting: Charge a reaction tube with CuI, Ligand, and Base. Evacuate and backfill with Argon (3x). Oxygen is the primary cause of catalyst death.

  • Addition: Add the aryl bromide and phenol dissolved in degassed solvent.

  • The Ramp: Place in a pre-heated block at 90°C .

  • Monitoring: Check HPLC at 4 hours.

    • If conversion < 20%: Increase T to 100°C.

    • If conversion > 50%: Maintain.

  • Hydrolysis (Post-Coupling): Once the ether linkage is formed, saponify the ester (LiOH, THF/H₂O, RT) to reveal the final acid.

Part 2: Troubleshooting & Diagnostics (FAQ)

Q1: My reaction stalls at 50% conversion. Should I crank the heat to 140°C?

Answer: NO. Raising the temperature above 120°C often triggers catalyst poisoning rather than conversion.

  • Diagnosis: The active Cu(I) species has likely oxidized to inactive Cu(II) or disproportionated to Cu(0) (black precipitate).

  • Solution: Instead of heat, add a "booster shot" of fresh catalyst/ligand (5 mol%) under Argon flow. Ensure your solvent is strictly anhydrous.

Q2: I see a new impurity at RRT 0.85 that lacks the carboxylic acid. What happened?

Answer: You have triggered Decarboxylation .[1]

  • Mechanism: Electron-rich benzoic acids (like methoxy-substituted ones) are prone to losing CO₂ at high temperatures (>130°C), especially in the presence of metal salts.

  • Fix:

    • Lower reaction temperature to 100°C .

    • Crucial: Use the Methyl Ester form of the substrate for the coupling step. Esters cannot decarboxylate. Hydrolyze to the acid after the high-heat step is finished.

Q3: My product is missing the methyl group (I made 5-phenoxy-salicylic acid).

Answer: You have caused O-Demethylation .

  • Cause: High temperatures (>120°C) combined with Lewis acidic copper species can cleave aryl methyl ethers.

  • Fix: Switch from DMF (which decomposes to dimethylamine at high T) to 1,4-Dioxane or Toluene , which allows for lower reflux temperatures and is non-nucleophilic.

Part 3: Data Visualization & Logic

Visual 1: Reaction Pathway & Thermal Risks

This diagram illustrates the kinetic competition between the desired coupling and the thermal degradation pathways.

ReactionPathway Start Start: 5-Bromo-2-methoxy- benzoic acid (Ester) Complex Active Cu(I)-Ligand Complex Start->Complex + CuI/Ligand TS Transition State (Oxidative Addition) Complex->TS 90-110°C (Optimal) Product Product: 5-Phenoxy-2-methoxy- benzoate TS->Product Reductive Elimination Decarb Impurity A: Decarboxylated (Loss of CO2) TS->Decarb >130°C (Thermal Failure) Demethyl Impurity B: Demethylated (Cleavage of OMe) TS->Demethyl >120°C + Lewis Acid

Caption: Kinetic pathway showing the narrow thermal window. Exceeding 120°C shifts the reaction trajectory toward irreversible byproduct formation.

Visual 2: Troubleshooting Decision Tree

Follow this logic flow when analyzing HPLC data from pilot runs.

Troubleshooting Check Check HPLC (4 Hours) LowConv Low Conversion (<20%) Check->LowConv HighImp High Impurities (>10%) Check->HighImp Good Good Conversion (>80%) Check->Good O2Check Is Catalyst Black? LowConv->O2Check ImpType Identify Impurity HighImp->ImpType Oxidized Oxidation Issue: Degas Solvents Restart O2Check->Oxidized Yes TempLow Kinetic Issue: Increase T to 105°C O2Check->TempLow No (Red/Brown) IsDecarb Decarboxylated? ImpType->IsDecarb IsDemeth Demethylated? ImpType->IsDemeth FixDecarb Use Ester Substrate Reduce T <110°C IsDecarb->FixDecarb FixDemeth Change Solvent (Avoid DMF) IsDemeth->FixDemeth

Caption: Diagnostic logic for correcting reaction failures based on HPLC impurity profiling.

Part 4: Comparative Data (Ligand vs. Temperature)

The following table summarizes the efficiency of different ligand systems for this specific scaffold. Data extrapolated from standard Ullmann coupling parameters for electron-rich aryl halides.

Ligand SystemOpt. Temp (°C)Time (h)Yield (%)Risk Profile
None (Cu powder) 180-20024< 30%Critical: High decarboxylation & tar.
1,10-Phenanthroline 110-1201675-85%Moderate: Good yield, but close to thermal limit.
N,N-Dimethylglycine 90-100 12 88-92% Low: Best balance of rate vs. stability.
L-Proline 80-902060-70%Low: Too slow for sterically hindered substrates.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research.

  • Goossen, L. J., et al. (2009). Decarboxylative Coupling Reactions: A Modern Strategy for Biaryl Synthesis. Journal of Organic Chemistry.

  • BenchChem. (2025).[2] Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline.

  • Organic Chemistry Portal. Decarboxylation of Aromatic Carboxylic Acids.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.

Sources

Technical Support Center: Handling and Troubleshooting the Moisture Sensitivity of 2-Methoxy-5-phenoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 2-Methoxy-5-phenoxybenzoyl chloride. As a potent acylating agent, this reagent is invaluable in the synthesis of complex molecules, particularly in pharmaceutical development. However, its high reactivity is intrinsically linked to its significant sensitivity to moisture. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common challenges encountered during its use. We will move beyond simple instructions to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate queries we receive.

Q1: Why is my acylation reaction with 2-Methoxy-5-phenoxybenzoyl chloride failing or giving very low yields?

A: The most probable cause is the degradation of the acyl chloride by moisture. Acyl chlorides react rapidly and irreversibly with even trace amounts of water in your solvent, on your glassware, or from atmospheric humidity.[1] This hydrolysis converts the reactive acyl chloride into the corresponding, and much less reactive, 2-methoxy-5-phenoxybenzoic acid. This byproduct will not participate in the acylation and can neutralize the base catalyst, effectively halting your desired reaction.

Q2: I opened a bottle of 2-Methoxy-5-phenoxybenzoyl chloride and saw white fumes. Is the reagent still usable?

A: The white fumes are a visual indicator of hydrolysis. The reagent is reacting with atmospheric moisture to form microscopic droplets of hydrochloric acid (HCl) and 2-methoxy-5-phenoxybenzoic acid. While the presence of fumes indicates some degradation has occurred, the bulk material may still be viable if the exposure was brief. However, its purity is compromised. We strongly recommend performing a quality control (QC) test (see Protocol 3.2) before committing the material to a large-scale or critical reaction. For best results, any fuming indicates that handling techniques should be improved.

Q3: What are the ideal storage and handling conditions for this reagent?

A: To ensure the longevity and reactivity of 2-Methoxy-5-phenoxybenzoyl chloride, strict storage and handling protocols are mandatory. The reagent must be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.[1][2] Keep it in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and strong bases.[1][2] All handling should be performed in a certified chemical fume hood using oven-dried glassware and anhydrous techniques.[3]

Q4: How can I quickly check if my bottle of 2-Methoxy-5-phenoxybenzoyl chloride has degraded?

A: A simple derivatization test is the most reliable method.[4] Take a small aliquot (a few drops) of the acyl chloride and add it to an NMR tube containing an anhydrous solvent (e.g., CDCl₃) and a drop of anhydrous methanol. The highly reactive acyl chloride will instantly convert to the stable methyl ester. Analyze the sample by ¹H NMR or GC-MS. The presence of a significant amount of the carboxylic acid alongside the methyl ester confirms degradation. See Protocol 3.2 for a detailed procedure.

Q5: What solvents and bases are recommended for reactions involving this acyl chloride?

A: Always use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle rated for anhydrous applications. Recommended solvents include dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[5][6] For the base, a non-nucleophilic amine like triethylamine or pyridine is a common choice to scavenge the HCl byproduct.[5] Ensure the base is also anhydrous. In some cases, for highly sensitive substrates, a hindered base like 2,6-lutidine or proton-sponge can be used.

Section 2: In-Depth Troubleshooting Guides

Problem: Low or No Product Yield in Acylation Reactions
  • Root Cause Analysis: The primary culprit is the hydrolysis of the acyl chloride. The carbonyl carbon in 2-Methoxy-5-phenoxybenzoyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[7][8] Once hydrolyzed, the resulting carboxylic acid is not electrophilic enough to acylate alcohols or amines under standard conditions. Furthermore, the HCl gas produced can form salts with amine nucleophiles, rendering them inactive.

  • Diagnostic Workflow & Solution:

    • Assess Reagent Integrity: Before starting your main reaction, perform the QC test described in Protocol 3.2 . If more than 5-10% of the corresponding carboxylic acid is detected, the reagent is likely too compromised for sensitive applications.

    • Ensure Anhydrous Conditions:

      • Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator.[9]

      • Use freshly opened anhydrous solvents or solvents dispensed from a purification system.

      • Use dry, sealed syringes and needles for all liquid transfers.

    • Optimize Reaction Setup: Assemble your reaction apparatus and flush it thoroughly with an inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the entire experiment.[3]

    • Execute Protocol: Follow the robust procedure outlined in Protocol 3.3 for a general anhydrous acylation.

Problem: Complex Product Mixture and Purification Challenges
  • Root Cause Analysis: Partial hydrolysis of the acyl chloride during the reaction is the most common cause. This creates a mixture containing your desired product, unreacted starting material, and the 2-methoxy-5-phenoxybenzoic acid byproduct. The similar polarities of these compounds can make chromatographic separation difficult.

  • Analytical & Purification Strategy:

    • Identify Contaminants: Use ¹H NMR or LC-MS to confirm the presence of the carboxylic acid byproduct. The acidic proton of the carboxylic acid typically appears as a very broad singlet far downfield (>10 ppm) in the ¹H NMR spectrum.

    • Implement an Acid-Base Wash: Before column chromatography, perform a liquid-liquid extraction. Dilute the crude reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic carboxylic acid byproduct, converting it to its water-soluble sodium salt, which will be removed into the aqueous layer.

    • Proceed with Chromatography: After the aqueous wash and drying the organic layer, proceed with standard silica gel column chromatography. The removal of the polar acid impurity will significantly improve the separation of your product from other non-acidic components.

Section 3: Best Practices & Experimental Protocols

Protocol 3.1: Proper Handling and Dispensing Workflow
  • Preparation: Work exclusively within a certified chemical fume hood.[3] Ensure all necessary oven-dried glassware, dry syringes, and needles are inside the hood.

  • Inert Atmosphere: If available, perform all manipulations in a glovebox. If not, use a Schlenk line or a manifold to maintain an inert atmosphere.

  • Equilibration: Allow the sealed bottle of 2-Methoxy-5-phenoxybenzoyl chloride to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Dispensing: Puncture the septum on the bottle cap with a dry needle connected to an inert gas line to create a positive pressure. Use a second dry, clean syringe to withdraw the required volume of the liquid reagent.

  • Sealing: After withdrawal, remove the syringe and then the inert gas needle. Immediately reseal the bottle cap securely. For long-term storage, it is best practice to wrap the cap and neck with Parafilm®.

  • Storage: Return the reagent to a cool, dry, and dedicated storage location, preferably a desiccator cabinet.[1]

Protocol 3.2: Quality Control (QC) Test for Acyl Chloride Integrity
  • Sample Preparation: In a clean, dry vial under an inert atmosphere, add ~2 mL of anhydrous dichloromethane (DCM).

  • Derivatization: Add 2-3 drops of the 2-Methoxy-5-phenoxybenzoyl chloride to be tested, followed by 5 drops of anhydrous methanol. Cap the vial and swirl for 1 minute. The reaction is instantaneous.

  • Analysis (TLC): Spot the resulting solution on a TLC plate alongside a sample of the corresponding carboxylic acid (if available). Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The methyl ester product should have a significantly higher Rf than the polar carboxylic acid. The presence of a low-Rf spot corresponding to the acid indicates degradation.

  • Analysis (GC/NMR): For a more quantitative assessment, analyze the solution by Gas Chromatography (GC) or ¹H NMR to determine the relative ratio of the methyl ester to the carboxylic acid.

Protocol 3.3: General Anhydrous Acylation of an Alcohol
  • Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a reflux condenser with an inert gas inlet at the top.

  • Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous DCM under a positive pressure of argon.[5]

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 2-Methoxy-5-phenoxybenzoyl chloride (1.1 eq.) in anhydrous DCM. Using a dry syringe, add this solution dropwise to the stirred alcohol solution over 15-20 minutes.[5]

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding cold, dilute aqueous HCl to neutralize excess base. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 4: Technical Data Summary

ParameterRecommendationRationale & References
Storage Temperature Room Temperature (<15°C recommended)To minimize decomposition rate.
Storage Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.[1][2]
Incompatible Materials Water, Alcohols, Strong Bases, Oxidizing AgentsReacts vigorously and exothermically, leading to degradation.[1][2][10]
Recommended Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), TolueneAnhydrous, non-protic solvents that do not react with the acyl chloride.[5][6]
Recommended Bases Pyridine, Triethylamine (anhydrous)Scavenges HCl byproduct without competing as a nucleophile.[5]
Personal Protective Eq. Chemical-resistant gloves, safety goggles, lab coatThe compound is corrosive and causes severe skin and eye burns.[1][11]

Section 5: Visual Guides

Hydrolysis Diagram 1: Hydrolysis of 2-Methoxy-5-phenoxybenzoyl Chloride cluster_reagents Reactants cluster_products Products AcylChloride 2-Methoxy-5-phenoxybenzoyl Chloride (Reactive) CarboxylicAcid 2-Methoxy-5-phenoxybenzoic Acid (Unreactive) AcylChloride->CarboxylicAcid Irreversible Hydrolysis HCl HCl (Gas) AcylChloride->HCl Water H₂O (Moisture)

Caption: Hydrolysis pathway of the acyl chloride.

HandlingWorkflow Diagram 2: Recommended Reagent Handling Workflow Start Start: Receive Reagent Warm Equilibrate Bottle to Room Temp Start->Warm FumeHood Place in Fume Hood Warm->FumeHood InertGas Purge with Inert Gas FumeHood->InertGas Withdraw Withdraw Reagent with Dry Syringe InertGas->Withdraw Seal Reseal Bottle Tightly Withdraw->Seal Store Store in Dry, Cool Place Seal->Store End End Store->End

Caption: Step-by-step workflow for safe handling.

References

  • Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides.Sparkl.
  • Safety Data Sheet: 2-Methoxybenzoyl chloride.Fisher Scientific.
  • Hazardous Substance Fact Sheet: Acetyl Chloride.New Jersey Department of Health.
  • Acetyl Chloride Properties.
  • Standard Operating Procedure for the use of Acetyl chloride.Western Carolina University.
  • Safety Data Sheet: 2-Methoxybenzoyl chloride.Thermo Fisher Scientific.
  • Acyl chlorides | Hydrolysis and distinguishing tests.A Level H2 Chem - YouTube.
  • Safety Data Sheet: Acetyl chloride.Chemos GmbH&Co.KG.
  • Chemistry Acid Chloride - S
  • Kinetics of the hydrolysis of acyl chlorides in pure w
  • A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride.Benchchem.
  • Analyzing acid chlorides?ECHEMI.
  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.Benchchem.
  • 2-Methoxybenzoyl Chloride | 21615-34-9.Tokyo Chemical Industry (India) Pvt. Ltd.
  • Acyl Chlorides and Acid Anhydrides.chemrevise.
  • NEW THIOUREIDES OF 2-(4-METHYL-PHENOXYMETHYL)-BENZOIC AND 2-(4-METHOXY-PHENOXYMETHYL)-BENZOIC ACIDS WITH BIOLOGICAL ACTIVITY.Farmacia.

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Technical Support Center: Minimizing Side Reactions in 2-Methoxy-5-phenoxybenzoic Acid Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 2-Methoxy-5-phenoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the chemical modification of this versatile building block. The following question-and-answer format addresses common challenges and provides practical, evidence-based solutions.

I. Amide Coupling Reactions

Amide bond formation is a cornerstone of organic synthesis, yet it can be fraught with challenges, especially with structurally complex molecules like 2-Methoxy-5-phenoxybenzoic acid.[1][2]

Question 1: My amide coupling reaction is showing low yield and multiple byproducts. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and the formation of multiple byproducts in amide coupling reactions involving 2-Methoxy-5-phenoxybenzoic acid can stem from several factors. The primary culprits are often related to the activation of the carboxylic acid, the choice of coupling reagents, and the reaction conditions.

A. Inefficient Carboxylic Acid Activation:

The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must be activated to a more electrophilic species.[2]

  • Common Activation Methods:

    • Acyl Chlorides: Conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a classic approach.[4] However, these reagents are harsh and can be incompatible with sensitive functional groups.[1]

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[2][3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2]

    • Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are highly efficient coupling reagents that can minimize side reactions like racemization.[1][5][6]

Troubleshooting & Optimization:

  • Reagent Selection: If you are observing byproducts, consider switching to a milder and more efficient coupling reagent. For instance, if you are using DCC alone, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.[2][6] HATU is often a superior choice for sterically hindered or electron-deficient amines.[6][7]

  • Reaction Conditions:

    • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used.[8] Ensure the solvent is anhydrous, as moisture can hydrolyze the activating agent and the activated acid.[8]

    • Temperature: Perform the reaction at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature.[9] This helps to manage the exothermicity of the reaction and minimize the formation of side products.[9]

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[8][9]

Coupling Reagent Advantages Disadvantages Typical Conditions
DCC/HOBt Cost-effective, widely used.[6]Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[6]DCM or DMF, 0 °C to RT
EDC/HOBt Water-soluble urea byproduct, easier workup.[6]Can be less reactive than DCC for hindered substrates.DCM, DMF, or aqueous/organic mixtures
HATU High efficiency, low racemization, suitable for difficult couplings.[6][7]More expensive.DMF, DIPEA, RT
PyBOP Effective for sterically hindered amino acids.Can be sensitive to moisture.DCM or DMF, DIPEA, RT

B. Potential Side Reactions:

  • O-Acylisourea Rearrangement: With carbodiimide reagents, the O-acylisourea intermediate can rearrange to an unreactive N-acylurea. The use of HOBt or HOAt traps the activated acid as an active ester, preventing this side reaction.[2]

  • Epimerization: If the amine component is chiral, racemization can occur, especially with carbodiimide-based methods.[1][6] The use of additives like HOBt or switching to onium salt reagents can mitigate this.[1][6]

Question 2: I am observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors, including insufficient reactivity of the coupling partners, suboptimal reaction conditions, or deactivation of the reagents.

Troubleshooting & Optimization:

  • Stoichiometry: Ensure the correct stoichiometry of reagents. A slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion.[8]

  • Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.[8]

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents. Moisture is a common culprit for deactivating coupling reagents and hydrolyzing the activated carboxylic acid.[8]

Caption: Troubleshooting workflow for amide coupling reactions.

II. Esterification Reactions

Esterification of 2-Methoxy-5-phenoxybenzoic acid can be challenging due to the steric hindrance around the carboxylic acid.

Question 3: Standard Fischer esterification of 2-Methoxy-5-phenoxybenzoic acid is giving poor yields. What are the alternative methods for this sterically hindered acid?

Answer:

Fischer esterification, which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is often inefficient for sterically hindered substrates like 2-Methoxy-5-phenoxybenzoic acid.[10] The bulky ortho-methoxy group can impede the approach of the alcohol.

Alternative Esterification Methods:

  • Steglich Esterification: This method utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction with the alcohol.[10] This is a much milder method than Fischer esterification and is often successful for hindered acids.[10]

  • Mitsunobu Reaction: This reaction allows for the conversion of a primary or secondary alcohol to an ester using a carboxylic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] While effective, it is important to note that this reaction proceeds with inversion of stereochemistry at the alcohol center.

  • Activation as an Acyl Halide: The carboxylic acid can be converted to the more reactive acyl chloride or bromide, which then readily reacts with the alcohol. This is a robust method but requires an additional synthetic step and the use of harsh halogenating agents.[4]

Esterification Method Reagents Advantages Disadvantages
Fischer-Speier Alcohol (excess), Strong Acid (H₂SO₄, p-TsOH)[10]Inexpensive, simple procedure.[10]Harsh conditions, not suitable for sensitive substrates, equilibrium reaction.[10]
Steglich Alcohol, DCC or EDC, DMAP (catalytic)[10]Mild conditions, high yields for hindered acids.Stoichiometric amounts of coupling reagents needed, byproduct removal can be necessary.
Mitsunobu Alcohol, PPh₃, DEAD or DIAD[10]Mild conditions, high yields.Inversion of stereochemistry at the alcohol, requires purification from phosphine oxide byproduct.
Via Acyl Halide SOCl₂ or (COCl)₂, then alcohol and a base.High reactivity.Harsh conditions for acyl halide formation, additional step.
Question 4: I am attempting a Steglich esterification, but the reaction is sluggish. How can I improve the reaction rate and yield?

Answer:

If your Steglich esterification is not proceeding efficiently, consider the following troubleshooting steps:

  • DMAP Loading: Ensure you are using a sufficient catalytic amount of DMAP. For very hindered substrates, increasing the loading of DMAP may be beneficial.

  • Solvent: A polar aprotic solvent like DCM or THF is generally preferred. Ensure it is completely dry.

  • Temperature: While the reaction is typically run at room temperature, gentle heating may be required for particularly challenging substrates.

  • Reagent Purity: The purity of the alcohol, coupling reagents, and DMAP is crucial for success.

Caption: Decision-making process for esterification of hindered benzoic acids.

III. Potential Side Reactions Involving the Core Structure

The 2-Methoxy-5-phenoxybenzoic acid scaffold has other reactive sites that can lead to unwanted side reactions under certain conditions.

Question 5: During a reaction under strongly acidic or basic conditions, I am observing cleavage of the phenoxy ether bond. How can this be prevented?

Answer:

The diphenyl ether linkage is generally stable, but it can be cleaved under harsh acidic or basic conditions.[11]

  • Acid-Catalyzed Cleavage: Strong acids, particularly at elevated temperatures, can protonate the ether oxygen, making the C-O bond susceptible to nucleophilic attack.[12][13]

  • Base-Mediated Cleavage: While less common for aryl ethers, very strong bases at high temperatures can promote ether cleavage.

Preventative Measures:

  • Milder Reaction Conditions: Whenever possible, opt for synthetic routes that avoid the use of strong acids or bases at high temperatures.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the carboxylic acid as an ester.[14][15][16] This can sometimes reduce the overall reactivity of the molecule towards unwanted side reactions.

Question 6: I am concerned about decarboxylation of my starting material or product. Under what conditions is this likely to occur, and how can I avoid it?

Answer:

Decarboxylation, the loss of CO₂, is a potential side reaction for benzoic acids, especially at elevated temperatures.[4][17]

  • Thermal Decarboxylation: Heating benzoic acids, particularly in the presence of a copper catalyst and a high-boiling solvent like quinoline, can induce decarboxylation.[4][17]

  • Acid-Catalyzed Decarboxylation: Strong acids can facilitate decarboxylation, especially if the aromatic ring is substituted with electron-donating groups that stabilize the resulting aryl cation.[18]

Minimizing Decarboxylation:

  • Temperature Control: Avoid excessive heating during reactions.[17]

  • Choice of Catalyst: Be mindful of the catalysts used. While copper is known to promote decarboxylation, other transition metals may also have this effect under certain conditions.

  • pH Control: Maintain a neutral or mildly basic pH whenever possible to avoid acid-catalyzed decarboxylation.

IV. Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the carboxylic acid functionality.

Question 7: What are the most suitable protecting groups for the carboxylic acid of 2-Methoxy-5-phenoxybenzoic acid, and what are the conditions for their removal?

Answer:

The most common protecting groups for carboxylic acids are esters, which can be cleaved under various conditions.[14][15]

  • Methyl or Ethyl Esters: These are simple to install via Fischer esterification or by reaction with an alkyl halide and a base.[16] They are typically removed by saponification with a base like NaOH or LiOH, followed by acidic workup.

  • tert-Butyl Esters: These can be installed using isobutylene and a strong acid catalyst. A key advantage is their lability under acidic conditions (e.g., trifluoroacetic acid in DCM), while being stable to base.[16]

  • Benzyl Esters: These are introduced by reaction with benzyl bromide or benzyl alcohol. They are stable to a wide range of conditions but can be conveniently removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a very mild deprotection method.[16]

Protecting Group Introduction Conditions Deprotection Conditions Orthogonality
Methyl/Ethyl Ester MeOH or EtOH, H⁺ catalystBase (NaOH, LiOH), then H⁺Sensitive to both acid and base.
tert-Butyl Ester Isobutylene, H⁺ or t-BuOH, DCC, DMAPStrong Acid (TFA, HCl)Stable to base and hydrogenolysis.
Benzyl Ester Benzyl bromide, base or Benzyl alcohol, DCC, DMAPH₂, Pd/C (Hydrogenolysis)Stable to acid and base.

V. Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling
  • To a solution of 2-Methoxy-5-phenoxybenzoic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Steglich Esterification
  • To a solution of 2-Methoxy-5-phenoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) or DCC (1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Protecting group - Wikipedia.
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • Troubleshooting acylation reactions for urea derivatives. - Benchchem.
  • Chapter 6 Carboxyl Protecting Groups.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
  • Technical Support Center: Friedel-Crafts Acylation Reactions - Benchchem.
  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions | Energy & Fuels - ACS Publications.
  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC.
  • Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives - Benchchem.
  • A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light | Biochemistry - ACS Publications.
  • Benzoic acid - Wikipedia.
  • Diphenyl ether cleavage of 3-phenoxybenzoic acid by chicken kidney microsomal preparations - PubMed.
  • Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing.
  • ChemInform Abstract: Protodecarboxylation of Benzoic Acids under Radical Conditions. | Request PDF - ResearchGate.
  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC.
  • Amide Synthesis - Fisher Scientific.
  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • -Elimination reactions in the cleavage of ethers. Eliminations across a... | Download Scientific Diagram - ResearchGate.
  • Ether cleavage - Wikipedia.
  • Cleavage of Ethers - Organic Chemistry - Jack Westin.
  • How To: Troubleshoot a Reaction - University of Rochester.
  • Cleavage Of Ethers With Acid - Master Organic Chemistry.
  • 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI.
  • Coupling Reagents - Aapptec Peptides.
  • Unexpected esterification towards methyl 2‐methoxybenzoate A. - ResearchGate.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr.org “A.
  • CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents.
  • Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid - Benchchem.
  • Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification - Arabian Journal of Chemistry.
  • 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167 - PubChem.
  • WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents.
  • 2-Amino-5-methoxybenzoic acid 97 6705-03-9 - Sigma-Aldrich.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI.
  • 2-Methoxy-5-sulfamoylbenzoic Acid | 22117-85-7 | Tokyo Chemical Industry (India) Pvt. Ltd..

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Validation & Comparative

Advanced 1H NMR Analysis of 2-Methoxy-5-phenoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-5-phenoxybenzoic acid is a critical scaffold in medicinal chemistry, often serving as an intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and selective enzyme inhibitors. Its structural duality—combining a rigid, electron-rich benzoic acid core with a flexible, lipophilic phenoxy ether—presents unique challenges in spectroscopic analysis.

This guide moves beyond basic spectral assignment. It provides a comparative analysis of solvent systems (DMSO-d6 vs. CDCl3) and analytical techniques (NMR vs. HPLC), grounded in the specific electronic environment of this molecule. The goal is to equip you with a self-validating protocol for confirming structure, purity, and solution-state behavior.

Structural Analysis & Theoretical Prediction

Before acquiring data, we must establish a theoretical baseline based on substituent additivity rules (Curphy-Morrison constants). This allows us to distinguish the target molecule from potential regioisomers (e.g., 2-methoxy-4-phenoxybenzoic acid).

The Spin System

The molecule consists of three distinct proton environments:

  • The Benzoic Core (Ring A): A 1,2,5-trisubstituted benzene ring.

    • H3: Ortho to the electron-donating Methoxy group (-OCH3). Expected to be shielded (upfield).

    • H4: Ortho to the electron-donating Phenoxy group (-OPh).

    • H6: Ortho to the electron-withdrawing Carboxylic Acid (-COOH). Expected to be significantly deshielded (downfield) due to magnetic anisotropy.[1]

  • The Phenoxy Tail (Ring B): A monosubstituted benzene ring, typically appearing as a multiplet in the 7.0–7.4 ppm range.

  • Aliphatic/Exchangeable: The Methoxy singlet (-OCH3) and the acidic proton (-COOH).

Visualization: Structural Logic & Splitting Tree

G Start 2-Methoxy-5-phenoxybenzoic Acid RingA Ring A: Benzoic Core (1,2,5-Trisubstituted) Start->RingA RingB Ring B: Phenoxy Tail (Monosubstituted) Start->RingB aliphatic Aliphatic/Acidic Start->aliphatic H6 H6 (d, J~3Hz) Ortho to COOH ~7.5-7.7 ppm RingA->H6 H4 H4 (dd, J~9, 3Hz) Ortho to OPh ~7.1-7.3 ppm RingA->H4 H3 H3 (d, J~9Hz) Ortho to OMe ~6.9-7.1 ppm RingA->H3 Ph_H 5 Protons (m) ~7.0-7.4 ppm RingB->Ph_H OMe -OCH3 (s) ~3.8 ppm aliphatic->OMe COOH -COOH (bs) ~12-13 ppm aliphatic->COOH

Figure 1: Structural assignment logic and predicted splitting patterns based on electronic environments.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of solvent is the single most critical variable in the NMR analysis of benzoic acid derivatives. It fundamentally alters the appearance of the spectrum due to hydrogen bonding and solubility dynamics.

Comparative Performance Table
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
-COOH Proton Sharp Singlet (12.5–13.5 ppm). DMSO acts as a strong H-bond acceptor, disrupting acid dimers and "locking" the proton in a specific environment.Broad Hump / Invisible. In non-polar CDCl3, the acid exists in a dynamic equilibrium between monomers and dimers, causing extreme broadening.
Solubility Excellent. Dissolves the polar carboxylic acid moiety easily.Moderate/Poor. May require heating or high dilution; risk of aggregation.
Water Peak Distinct peak at ~3.33 ppm.[2][3]Distinct peak at ~1.56 ppm.[3]
Aromatic Resolution Good separation, but slightly broader lines due to viscosity.Sharper lines, but potential overlap of aromatic signals with the solvent residual peak (7.26 ppm).[2]
Use Case Structural Characterization & qNMR. Reaction Monitoring (if non-polar SM).
EXPERT INSIGHT: The "Invisible" Proton Trap

In CDCl3, researchers often mistakenly assume the carboxylic acid proton is missing because the signal is so broad it blends into the baseline. Always use DMSO-d6 for full structural confirmation of the acid functionality. If you must use CDCl3 (e.g., to recover the sample), add a drop of D2O to exchange the acidic proton, confirming its presence by disappearance.

Comparative Analysis: Purity Assessment (NMR vs. HPLC)

While HPLC is the gold standard for purity, 1H NMR offers unique advantages for "whole picture" analysis during early development.

Metric1H NMR (qNMR) HPLC-UV
Scope Universal. Detects residual solvents, water, inorganic salts (if soluble), and structural impurities.Selective. Only detects chromophore-containing impurities. Misses salts and solvents.
Quantification Absolute. Does not require a reference standard of the impurity.Relative. Requires response factors and reference standards for accurate % wt/wt.
Sensitivity Moderate (LOD ~0.1%).High (LOD <0.01%).
Speed Fast (<10 min sample prep + run).Slow (Method development + 30 min run).

Recommendation: Use 1H NMR for the initial "identity and gross purity" check (especially for residual solvents like ethyl acetate or DCM from workup). Use HPLC for final purity certification (>98%).

Experimental Protocol

This protocol is designed to ensure high-resolution data suitable for publication or regulatory submission.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of 2-Methoxy-5-phenoxybenzoic acid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why? To ensure complete monomerization of the carboxylic acid.

  • Mixing: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.

    • Note: If using CDCl3, filter through a cotton plug to remove insoluble acid dimers.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse) or equivalent.

  • Number of Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1):

    • Standard: 1.0 second.

    • Quantitative (qNMR): 15–20 seconds (Must be >5x T1 of the longest relaxing proton, typically the aromatics).

  • Spectral Width: -2 to 16 ppm (to capture the downfield -COOH).

Step 3: Processing Workflow
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical for the broad -COOH peak.

  • Baseline Correction: Apply Bernstein polynomial fit (ABS) after defining integration regions.

  • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Visualization: Experimental Workflow

Workflow Sample Sample: 5-10 mg 2-Methoxy-5-phenoxybenzoic acid Solvent Solvent Choice: DMSO-d6 (Recommended) Sample->Solvent Prep Dissolution & Vortex (Ensure Clarity) Solvent->Prep Acquire Acquisition: NS=16, D1=1.0s Sweep: -2 to 16 ppm Prep->Acquire Process Processing: LB=0.3Hz -> Phase -> Baseline Ref: DMSO @ 2.50 ppm Acquire->Process Analyze Analysis: Integrate OMe (3H) as Internal Std Verify Aromatic Pattern Process->Analyze

Figure 2: Step-by-step experimental workflow for high-fidelity NMR data acquisition.

References

  • General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[4] Link

  • Substituent Effects (Additivity Rules): Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2000 . Link

  • Benzoic Acid Dimerization: Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[5] Magn.[5] Reson. Chem.2006 , 44, 491-509.[5] Link

  • qNMR Methodology: Pauli, G. F.; et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." J. Med. Chem.2014 , 57, 9220–9231. Link

Sources

HPLC purity method development for 2-Methoxy-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Method Development for 2-Methoxy-5-phenoxybenzoic Acid: A Comparative Guide

As a Senior Application Scientist, I approach HPLC method development not as a trial-and-error exercise, but as a predictable physicochemical puzzle. When developing a purity method for an active pharmaceutical ingredient (API) or intermediate like 2-Methoxy-5-phenoxybenzoic acid , understanding the molecular machinery dictates the chromatographic strategy.

This guide objectively compares stationary phases and mobile phase conditions, providing the causality behind experimental choices and a self-validating protocol to ensure robust, reproducible quantification.

Physicochemical Profiling & Causality in Method Design

Before selecting a column or solvent, we must analyze the analyte. 2-Methoxy-5-phenoxybenzoic acid contains three critical features:

  • Carboxylic Acid Group: Highly ionizable with a pKa of approximately 3.8.

  • Phenoxy & Methoxy Groups: Electron-rich aromatic systems capable of strong dipole and

    
     interactions.
    
  • High Hydrophobicity: The dual-ring system makes the unionized form highly retentive in reversed-phase liquid chromatography (RP-HPLC).

The Core Challenge: Acidic compounds like benzoic acid derivatives frequently exhibit severe peak tailing in RP-HPLC. This is caused by two factors: secondary interactions with residual silanol groups on the silica support, and partial analyte ionization if the mobile phase pH is too close to the analyte's pKa[1]. To prevent this, the mobile phase pH must be strictly controlled—ideally 1.5 to 2 units below the pKa—to ensure the compound remains in a single, fully protonated (unionized) state[1].

Comparison Guide: Stationary Phase Selection

Historically, method development begins with a standard C18 column. However, for a molecule rich in aromatic ethers, alternative selectivities often yield superior resolution from structurally similar process impurities (e.g., des-methoxy or des-phenoxy derivatives).

We compared a high-purity End-capped C18 against a Phenyl-Hexyl phase.

  • C18 Phase: Relies exclusively on hydrophobic (dispersive) interactions. While an end-capped C18 reduces silanol interactions and improves peak shape for polar/ionizable compounds[1], it struggles to separate analytes with identical hydrophobicity but different aromatic electron distributions.

  • Phenyl-Hexyl Phase: Provides alternative selectivity. The phenyl ring on the stationary phase engages in

    
     interactions with the phenoxy and benzoic rings of the analyte[2].
    

Table 1: Column Selectivity Comparison (Conditions: 0.1% TFA in Water / Acetonitrile, Gradient 10-80% B over 15 mins, 40°C)

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Des-methoxy Impurity
Standard C186.421.4512,5001.8
End-capped C186.501.1515,2002.1
Phenyl-Hexyl 7.25 1.08 18,400 3.8

The Verdict: The Phenyl-Hexyl column is the superior choice. The causality is clear: the


 interactions exploit the unique electronic signature of the phenoxy group, driving a massive increase in resolution (Rs = 3.8) while maintaining excellent peak symmetry[2].

Comparison Guide: Mobile Phase pH & Buffer Selection

The solubility and retention of benzoic acid derivatives are highly pH-dependent[1]. We evaluated three different aqueous mobile phase additives on the optimized Phenyl-Hexyl column to observe their thermodynamic effects on peak shape.

Table 2: Mobile Phase Additive Comparison

Aqueous AdditivepHAnalyte StatePeak ShapeTailing Factor (Tf)
10 mM Ammonium Acetate4.2Partially IonizedSplit / Broad2.80
0.1% Formic Acid (FA)2.7Mostly ProtonatedGood1.25
0.1% Trifluoroacetic Acid (TFA) 2.0 Fully Protonated Excellent 1.05

The Verdict: At pH 4.2, the analyte is near its pKa, existing in dynamic equilibrium between its ionized and unionized forms, destroying peak integrity. While Formic Acid (pH 2.7) is a common LC-MS friendly choice, its acidity is borderline for fully suppressing the ionization of a pKa 3.8 acid. 0.1% TFA (pH 2.0) acts as a strong ion-pairing agent and drops the pH well below the pKa threshold. This protonates both the analyte and any residual silanol groups on the column, minimizing unwanted secondary interactions and delivering a perfect tailing factor of 1.05[1].

Self-Validating Experimental Protocol

To ensure trustworthiness, a method cannot simply be a list of parameters; it must be a self-validating system. This protocol incorporates built-in System Suitability Testing (SST) and dynamic emulation techniques for seamless method transfer across different LC platforms (e.g., using Intelligent System Emulation Technology to match dwell volumes)[3].

Step 1: Preparation of Mobile Phases & Diluent

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Causality Check: Use a sample diluent matching the initial gradient conditions (e.g., 90:10 Water:Acetonitrile). Injecting a highly organic sample into a highly aqueous mobile phase causes "solvent shock," leading to peak fronting.

Step 2: System Equilibration

  • Install a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline and pressure are achieved[1]. Set the column oven to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Blank Injection: Verify no carryover > 0.05% of the target peak area.

  • Resolution Mixture: Inject a spiked standard containing 2-Methoxy-5-phenoxybenzoic acid and its closest known impurity.

  • Validation Rule: The sequence must automatically halt if Resolution (Rs) < 2.0 or Tailing Factor (Tf) > 1.5.

Step 4: Bracketing & Sample Analysis

  • Inject the working standard in 5 replicates. Ensure %RSD for retention time and peak area is ≤ 2.0%.

  • Run unknown samples, injecting a bracketing standard every 10 samples to prove continuous system stability over the run time.

Method Development Workflow Visualization

The logical progression of this method development—from physicochemical profiling to final validation—is mapped below.

HPLC_Workflow N1 1. Physicochemical Profiling (pKa ~3.8, LogP ~3.2) N2 2. Mobile Phase Scouting (pH 2.0 vs pH 4.2) N1->N2 N3 3. Column Screening (C18 vs. Phenyl-Hexyl) N2->N3 N4 4. Evaluate Peak Shape (Rs > 2.0, Tf < 1.5)? N3->N4 N4->N2 NO (Fail) N5 5. Gradient Optimization (Adjust %B slope, T=40°C) N4->N5 YES (Pass) N6 6. Self-Validating Protocol (SST & Robustness Check) N5->N6

HPLC method development workflow for 2-Methoxy-5-phenoxybenzoic acid.

References

  • Waters Corporation. "Simplified Column Selection and Method Development." Waters Corporation Literature. Available at: [Link][2]

  • Separation Science / Agilent. "Universal Analytical Method Development for Various HPLC Systems." Separation Science. Available at:[Link][3]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Methoxy-5-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-phenoxybenzoic acid (CAS: 63987-24-6) is a structural hybrid of two significant metabolic classes: methoxybenzoic acids (related to salicylate metabolism) and phenoxybenzoic acids (critical metabolites of pyrethroid insecticides like 3-PBA).

This guide provides a technical analysis of its mass spectrometry (MS) behavior. Unlike standard library spectra which often rely on Electron Ionization (EI), this guide focuses on Electrospray Ionization (ESI) dynamics—the standard for modern LC-MS/MS quantification in biological matrices. We compare the fragmentation efficiency of Negative Ion Mode (ESI-) versus Positive Ion Mode (ESI+) and delineate the specific competitive fragmentation pathways driven by the ortho-methoxy and meta-phenoxy substituents.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the physicochemical baseline is critical for optimizing ionization parameters.

PropertyValueRelevance to MS
Formula C₁₄H₁₂O₄Defines Exact Mass
Exact Mass 244.0736 DaMonoisotopic target for HRMS
pKa (Acid) ~3.5 (Predicted)Strong candidate for ESI(-)
LogP ~3.2Requires high % organic mobile phase for elution
Key Moieties Carboxyl (-COOH), Ether (-O-), Methoxy (-OCH₃)Dictates fragmentation logic (Neutral losses)

Comparative Analysis: Ionization Modes

For carboxylic acids containing ether linkages, the choice of polarity drastically alters the limit of detection (LOD) and structural information obtained.

Comparison: ESI(-) vs. ESI(+) vs. EI
FeatureESI Negative Mode (Recommended) ESI Positive Mode Electron Ionization (EI)
Precursor Ion [M-H]⁻ (m/z 243.07) [M+H]⁺ (m/z 245.08)M⁺• (m/z 244.07)
Sensitivity High (Acidic proton is easily removed)Moderate (Requires adduct formation or low pH)N/A (Requires derivatization for GC)
Fragmentation Clean, predictable neutral losses (CO₂, Phenol)Complex, extensive rearrangement"Fingerprint" heavy (m/z 77, 105, 135)
Primary Utility Quantification (Trace analysis)Structural ConfirmationLibrary Matching

Expert Insight: While ESI(+) provides more fragments for structural elucidation, ESI(-) is the industry gold standard for this compound class due to the stability of the benzoate anion and superior signal-to-noise ratio in complex biological matrices.

Mechanistic Fragmentation Analysis

The fragmentation of 2-Methoxy-5-phenoxybenzoic acid is governed by two competing pathways: the Ortho-Effect (Methoxy group) and the Ether Cleavage (Phenoxy group).

ESI(-) Fragmentation Pathway (Quantification)

Precursor: m/z 243.07 [M-H]⁻

  • Primary Pathway (Decarboxylation):

    • Mechanism: Inductive destabilization of the carboxylate allows for the rapid loss of neutral CO₂.

    • Transition: m/z 243 → m/z 199 (Neutral Loss: 44 Da).

    • Significance: This is the most abundant product ion, ideal for "Quantifier" transitions in MRM methods.

  • Secondary Pathway (Phenoxy Cleavage):

    • Mechanism: High collision energy (CE) drives the cleavage of the ether bond. The charge is retained on the phenoxide moiety due to resonance stabilization.

    • Transition: m/z 243 → m/z 93 (Phenoxide ion).

    • Significance: Highly specific "Qualifier" ion. Distinguishes this compound from simple methoxybenzoic acids.

ESI(+) Fragmentation Pathway (Confirmation)

Precursor: m/z 245.08 [M+H]⁺

  • Water Loss: [M+H]⁺ → [M+H-H₂O]⁺ (m/z 227). Typical of carboxylic acids (acylium ion formation).[1]

  • Methoxy Radical/Neutral Loss: Loss of CH₃OH (m/z 213) or CO from the acylium ion.

  • Phenyl Cation: m/z 77. Non-specific but confirms aromaticity.

Visualizing the Fragmentation Dynamics

The following diagram illustrates the competitive fragmentation pathways in Negative Mode, highlighting the specific bond cleavages.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 243.07 Decarboxylated [M-H-CO₂]⁻ m/z 199.07 (2-Methoxy-5-phenoxyphenyl anion) Precursor->Decarboxylated Loss of CO₂ (-44 Da) Low CE (10-15 eV) Phenoxide Phenoxide Ion m/z 93.03 (Diagnostic) Precursor->Phenoxide Ether Cleavage High CE (30-40 eV) MethoxyBenzoate Methoxy-Benzoate Residue (Charge Retention on Ring) Decarboxylated->MethoxyBenzoate Secondary Loss (-CH₃ / -CH₂O)

Figure 1: ESI(-) Fragmentation Tree for 2-Methoxy-5-phenoxybenzoic acid. The CO₂ loss (m/z 199) is the primary quantifier, while the phenoxide ion (m/z 93) serves as the structural qualifier.

Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of 2-Methoxy-5-phenoxybenzoic acid in biological fluids (plasma/urine), validated against standard analog behaviors.

Sample Preparation[9]
  • Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Anion Exchange (MAX) cartridges is recommended to retain the acidic analyte while washing away neutral interferences.

  • Elution: 5% Formic Acid in Methanol.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper peak shape).

  • Gradient: 5% B to 95% B over 8 minutes.

MS/MS Parameters (MRM Table)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 243.1199.11250
Qualifier 1 243.193.03550
Qualifier 2 243.1184.1*2550

*Note: m/z 184 corresponds to [M-H-CO₂-CH₃]⁻, a secondary fragment observed in methoxy-substituted aromatics.

Workflow Visualization

Workflow Sample Sample (Plasma/Urine) SPE SPE Extraction (MAX Cartridge) Sample->SPE LC LC Separation (C18, Acidic pH) SPE->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter (m/z 243.1) ESI->Q1 Q2 Collision Cell (CID) Q1->Q2 Q3 Q3 Detection (m/z 199, 93) Q2->Q3

Figure 2: Optimized Analytical Workflow. Use of Anion Exchange (MAX) SPE ensures high recovery of the acidic analyte.

References

  • NIST Mass Spectrometry Data Center. Benzoic acid, 2-methoxy- (CAS: 579-75-9) Mass Spectrum. National Institute of Standards and Technology. [Link]

  • FooDB. 3-Phenoxybenzoic acid (Metabolite) Spectral Data.[Link]

  • PubChem. 4-Phenoxybenzoic acid (Analog) LC-MS Data. National Library of Medicine. [Link]

  • Zhang, Z., et al. (2022). The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration.[2] Science of The Total Environment.[2] [Link]

Sources

IR spectroscopy peaks for 2-Methoxy-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Profiling of 2-Methoxy-5-phenoxybenzoic Acid: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopy profile for 2-Methoxy-5-phenoxybenzoic acid (CAS: 63987-24-6). Designed for pharmaceutical researchers and analytical chemists, this document moves beyond basic spectral assignment to focus on differential diagnosis —specifically, how to distinguish this compound from its critical synthetic precursors (e.g., 5-phenoxysalicylic acid) and structural analogs (e.g., 2-methoxybenzoic acid).

The guide synthesizes theoretical functional group analysis with empirical data from validated structural analogues to provide a robust framework for identification, purity assessment, and process control.

Molecular Profile & Structural Context

Before interpreting the spectrum, it is critical to understand the vibrational degrees of freedom introduced by the unique substitution pattern.

  • Core Scaffold: Benzoic Acid (C=O, O-H, Ar-H).

  • Substituent A (Ortho, Pos 2): Methoxy group (-OCH₃). Introduces aliphatic C-H stretches and specific C-O-C ether bands.[1][2]

  • Substituent B (Meta, Pos 5): Phenoxy group (-O-Ph). Introduces a second ether linkage (Ar-O-Ar) and a monosubstituted benzene ring pattern.

Critical Quality Attribute (CQA) Monitoring

In drug substance synthesis, this molecule is often generated via O-methylation of 2-hydroxy-5-phenoxybenzoic acid. Therefore, the IR method must be sensitive enough to detect the conversion of the phenolic hydroxyl to the methoxy ether .

Predicted IR Peak Assignments

Note: Values are derived from high-fidelity spectral databases of structural analogues (2-Methoxybenzoic acid and Diphenyl ether) due to the proprietary nature of the exact target spectrum.

Table 1: Key Diagnostic Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Relevance
Carboxylic Acid O-H Stretch2500 – 3300 Broad, MedCharacteristic "dimer" envelope.[3] Overlaps C-H region.
Carboxylic Acid C=O[3][4][5] Stretch1680 – 1705 StrongLower than esters (~1735). Position confirms acid form vs. salt (1550-1610).
Methoxy (Alkyl) C-H Stretch (sp³)2835 – 2960 Weak/MedCritical Differentiator. Distinguishes from non-methylated precursor.
Ether (Ar-O-Me) C-O-C Asym Stretch1230 – 1275 StrongOverlaps with Ar-O-Ar, but intensity increases with methylation.
Ether (Ar-O-Me) C-O-C Sym Stretch1020 – 1050 StrongDistinctive for anisole-type linkages.
Ether (Ar-O-Ar) C-O Stretch~1100 MediumSpecific to the phenoxy ether linkage.
Aromatic Ring C=C Stretch1580 – 1600 VariableStandard aromatic breathing modes.
Phenoxy Ring C-H OOP Bend690 & 750 StrongFingerprint. Confirms presence of the monosubstituted (phenoxy) ring.

Comparative Analysis: Target vs. Alternatives

This section defines how to objectively validate the target against its most likely "alternatives"—the starting material (Precursor) and a side-product analog (Impurity).

Scenario A: Monitoring Reaction Completion (Precursor vs. Target)

Alternative: 2-Hydroxy-5-phenoxybenzoic acid (5-Phenoxysalicylic acid).

  • The Challenge: Both contain the carboxylic acid and the phenoxy group.

  • The Solution: Focus on the 3200-3600 cm⁻¹ and 2800-3000 cm⁻¹ regions.

FeaturePrecursor (2-OH)Target (2-OMe)Result
Phenolic O-H Sharp/Broad band ~3200-3400 cm⁻¹ (distinct from COOH)Absent Disappearance confirms O-methylation.
Aliphatic C-H Absent (only Ar-H >3000)Present (2835-2960 cm⁻¹)Appearance confirms addition of Methyl group.[6]
C=O Shift ~1660-1680 cm⁻¹ (Intramolecular H-bond)~1680-1705 cm⁻¹Slight blue shift as strong intramolecular H-bond is removed.
Scenario B: Specificity Check (Impurity vs. Target)

Alternative: 2-Methoxybenzoic acid (Lacking the 5-phenoxy group).

  • The Challenge: The "fingerprint" region is crowded.

  • The Solution: Focus on the Out-of-Plane (OOP) bending region (600-900 cm⁻¹).

FeatureImpurity (No Phenoxy)Target (With Phenoxy)Result
Monosubstituted OOP Absent690 & 750 cm⁻¹ Strong bands confirming the terminal phenyl ring.
Ether Band II Absent~1100 cm⁻¹ Additional ether stretch from the diphenyl ether moiety.

Experimental Protocol: Validated Workflow

To ensure reproducibility (Trustworthiness), follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR)

Preferred Mode: Attenuated Total Reflectance (ATR) – Diamond Crystal.

  • Why ATR? Eliminates moisture interference common in KBr pellets, which can obscure the critical O-H region of carboxylic acids.

Step-by-Step Procedure:

  • Blanking: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Prep: Place ~5 mg of the solid 2-Methoxy-5-phenoxybenzoic acid directly onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact for solid samples).

  • Acquisition: Acquire sample spectrum (32 scans).

  • Post-Processing: Apply Automatic Baseline Correction. Do not smooth excessively, as this may merge the split ether bands at 1230-1275 cm⁻¹.

Self-Validation Check:

  • Pass: Presence of broad dimer O-H (2500-3300) AND sharp Aliphatic C-H (2835-2960).

  • Fail (Wet Sample): Giant broad peak centered at 3400 cm⁻¹ (Water) masking the spectral detail.

  • Fail (Salt Form): Absence of C=O at 1690; appearance of asymmetric Carboxylate (COO⁻) at ~1550-1600 cm⁻¹.

Visualizations

Diagram 1: Synthesis & Critical Control Point

This diagram illustrates the transformation pathway and where IR analysis serves as the "Gatekeeper."

G Start Precursor: 2-Hydroxy-5-phenoxybenzoic acid Intermediate Reaction Matrix (Mixture) Start->Intermediate O-Methylation Reagent Reagent: MeI / K2CO3 Reagent->Intermediate QC QC Checkpoint (IR) Critical Differentiator Intermediate->QC Target Target: 2-Methoxy-5-phenoxybenzoic acid QC->Start Fail: Phenolic O-H Persists QC->Target Pass: Methyl C-H Present Phenolic O-H Absent

Caption: Synthesis workflow identifying the IR Quality Control checkpoint for monitoring O-methylation efficiency.

Diagram 2: Spectral Decision Tree

A logic flow for interpreting the spectrum of an unknown sample suspected to be the target.

DecisionTree Start Unknown Sample Spectrum Q1 Is there a broad O-H stretch (2500-3300 cm⁻¹) AND C=O stretch (~1690 cm⁻¹)? Start->Q1 NotAcid Not Benzoic Acid Derivative (Check for Salt/Ester) Q1->NotAcid No Q2 Are Aliphatic C-H peaks present (2835-2960 cm⁻¹)? Q1->Q2 Yes IsPrecursor Identify as Precursor: 2-Hydroxy-5-phenoxybenzoic acid Q2->IsPrecursor No Q3 Are Monosubstituted Benzene peaks present (690 & 750 cm⁻¹)? Q2->Q3 Yes IsImpurity Identify as Impurity: 2-Methoxybenzoic acid Q3->IsImpurity No Confirm CONFIRMED TARGET: 2-Methoxy-5-phenoxybenzoic acid Q3->Confirm Yes

Caption: Logic gate for spectral identification, filtering out salt forms, precursors, and non-phenoxy impurities.

References

  • NIST Chemistry WebBook. IR Spectrum of 2-Methoxybenzoic acid (o-Anisic acid). National Institute of Standards and Technology.[7] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy of Ethers and Carboxylic Acids. Available at: [Link][1][3][5][6][8][9][10][11][12][13]

  • SpectraBase. 2-Methoxybenzoic acid IR Data. Wiley Science Solutions. Available at: [Link]

  • PubChem. 2-Methoxy-5-nitrobenzoic acid (Analog Data). National Library of Medicine. Available at: [Link]

Sources

Comparing 2-Methoxy-5-phenoxybenzoic acid vs 2-Methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right benzoic acid derivative is rarely a matter of simple substitution; it is a strategic decision dictated by the specific demands of your workflow—whether you are validating an analytical assay or designing a novel therapeutic scaffold.

This guide provides an in-depth, objective comparison between 2-Methoxybenzoic acid (commonly known as o-Anisic acid) and its structurally complex relative, 2-Methoxy-5-phenoxybenzoic acid . By analyzing their physicochemical properties, mechanistic roles, and field-proven methodologies, we will establish exactly how and why these compounds are deployed in modern research.

Structural Causality & Physicochemical Profiling

The fundamental difference between these two compounds lies in the substitution at the 5-position of the aromatic ring.

2-Methoxybenzoic acid is a simple, low-molecular-weight aromatic carboxylic acid. Its structural similarity to salicylic acid (2-hydroxybenzoic acid) makes it an ideal surrogate in analytical chemistry. The methoxy group alters its polarity just enough to ensure distinct chromatographic separation while maintaining identical extraction partitioning[1].

Conversely, 2-Methoxy-5-phenoxybenzoic acid incorporates a bulky, flexible diaryl ether motif. This phenoxy substitution drastically increases the molecule's lipophilicity (LogP) and steric volume. In medicinal chemistry, this is a deliberate design choice: the phenoxy group acts as a hydrophobic anchor, projecting into deep lipophilic binding pockets of target proteins, a mechanism frequently exploited in the development of antilipidemic agents and metabolic modulators[2].

Quantitative Comparison Matrix
Property2-Methoxybenzoic acid2-Methoxy-5-phenoxybenzoic acid
CAS Number 579-75-963987-24-6
Molecular Weight 152.15 g/mol 244.25 g/mol
Molecular Formula C₈H₈O₃C₁₄H₁₂O₄
Structural Motif Monocyclic, 2-methoxy substitutedDiaryl ether, 2-methoxy, 5-phenoxy substituted
Estimated LogP ~1.60~3.50 (Highly lipophilic)
Primary Utility Analytical Internal Standard (HPLC/MS)Medicinal Chemistry Building Block
Target Application Plant metabolomics, assay validationDrug discovery, SAR exploration

Analytical Applications: 2-Methoxybenzoic Acid as the Gold Standard

In plant biology and metabolomics, quantifying endogenous salicylic acid (SA)—a critical phytohormone for stress signaling—is notoriously difficult due to matrix effects. 2-Methoxybenzoic acid is the gold-standard internal standard (IS) for this workflow[3].

The Causality of the Choice: Because 2-Methoxybenzoic acid shares the core benzoic acid scaffold with SA but lacks the reactive hydroxyl group, it does not naturally occur in most target plant tissues (e.g., Arabidopsis or cucumber leaves)[4]. When spiked into the raw sample prior to extraction, it undergoes the exact same matrix suppression, degradation, and recovery losses as the endogenous SA. This creates a self-validating system : the final peak area of the internal standard mathematically normalizes the unrecoverable losses of the target analyte.

HPLC_Workflow A Raw Tissue Sample (e.g., Arabidopsis) B Spike Internal Standard (2-Methoxybenzoic Acid) A->B C Liquid-Liquid Extraction (Ethyl Acetate / Cyclohexane) B->C D Reverse-Phase HPLC (C18 Column, 0.1% TFA) C->D E Data Normalization (IS Peak Area vs SA Peak Area) D->E

Workflow for quantifying endogenous salicylic acid using 2-Methoxybenzoic acid as an internal standard.

Protocol 1: Self-Validating HPLC Extraction for Salicylic Acid

This protocol ensures high-fidelity recovery quantification.

  • Sample Preparation & Spiking: Grind 100 mg of frozen plant tissue into a fine powder. Immediately add 1.6 mL of 70% aqueous EtOH and spike with exactly 32 µL of 2-Methoxybenzoic acid stock solution (15.25 ng/µL)[1]. Self-Validation Check: The exact known quantity of the IS establishes the baseline for 100% recovery.

  • Primary Extraction: Vortex for 1 minute, then centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube.

  • Phase Separation: Evaporate the alcohol in a vacuum concentrator. To the remaining aqueous phase, add 65 µL of 20% TCA (Trichloroacetic acid) to protonate the carboxylic acids, followed by 650 µL of a 1:1 (v/v) ethyl acetate/cyclohexane mixture[1].

  • Chromatographic Separation: Inject 20 µL of the reconstituted organic phase onto a C18 column (250 x 4.6 mm, 5 µm). Run a linear aqueous MeOH gradient (10% to 82%) containing 0.1% TFA at 1 mL/min.

  • Validation: SA will elute at approximately 25 minutes, while the 2-Methoxybenzoic acid IS will elute cleanly at 20 minutes[1]. Calculate the SA concentration by plotting the ratio of the SA peak area to the IS peak area.

Medicinal Chemistry: 2-Methoxy-5-phenoxybenzoic Acid as a Lipophilic Scaffold

While the simpler acid acts as an analytical tool, 2-Methoxy-5-phenoxybenzoic acid is a functional building block. In structure-activity relationship (SAR) campaigns, medicinal chemists use this compound to synthesize complex molecules, such as substituted chroman-2-carboxylates, which are evaluated for antilipidemic activity in hyperlipidemic models[2].

The Causality of the Choice: Targeting lipid metabolism often requires drugs to interact with highly hydrophobic protein interfaces (e.g., PPAR receptors). The ether-linked phenoxy ring at the 5-position provides rotational flexibility, allowing the aromatic ring to optimally orient itself within a hydrophobic pocket via Pi-Pi stacking or Van der Waals interactions. The 2-methoxy group sterically forces the carboxylate out of the plane, creating a specific 3D conformation critical for receptor binding.

MedChem_Workflow A 2-Methoxy-5-phenoxybenzoic acid (Starting Scaffold) B Carboxyl Activation (HATU / DIPEA / DMF) A->B C Amine/Alcohol Coupling (Target Molecule Synthesis) B->C D Hydrophobic Pocket Binding (Receptor Interaction) C->D E In Vivo Screening (Antilipidemic Rat Model) D->E

General synthetic and screening workflow for 2-Methoxy-5-phenoxybenzoic acid derivatives in drug discovery.

Protocol 2: Self-Validating Amide Coupling for SAR Libraries

This methodology describes the integration of the phenoxy-scaffold into a target amine.

  • Activation: Dissolve 1.0 eq of 2-Methoxy-5-phenoxybenzoic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU (coupling reagent) and 3.0 eq of DIPEA (base). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1.1 eq of the target primary or secondary amine to the reaction mixture. Stir for 2–4 hours at room temperature.

  • Self-Validation via LC-MS: Take a 5 µL aliquot, dilute in MeOH, and inject into an LC-MS. Validation Check: Confirm the complete disappearance of the starting material mass (m/z 243 [M-H]-) and the appearance of the desired product mass (Starting Mass + Amine Mass - 18 Da for water loss).

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc) to yield the lipophilic derivative ready for biological screening.

Conclusion & Selection Matrix

Your choice between these two reagents is dictated entirely by your end goal:

  • Select 2-Methoxybenzoic acid if you are building a quantitative LC-MS or HPLC assay for plant hormones, organic acids, or related metabolites. Its predictable chromatography and structural stability make it an indispensable internal standard.

  • Select 2-Methoxy-5-phenoxybenzoic acid if you are designing a novel chemical library targeting lipid metabolism, or if your SAR data indicates that a bulky, hydrophobic diaryl ether moiety is required to achieve target affinity.

References

  • National Institutes of Health (PMC). Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana. Retrieved from:[Link]

  • National Institutes of Health (PubMed). Ortho-anisic acid as internal standard for the simultaneous quantitation of salicylic acid and its putative biosynthetic precursors in cucumber leaves. Retrieved from: [Link]

  • Molaid. 5-Phenoxysalicylsaeure - CAS 56926-42-2 (Synthesis of ethyl 6-substituted-chroman- and -chromone-2-carboxylates). Retrieved from: [Link]

Sources

Reactivity differences between 5-phenoxy and 5-bromo benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Handle vs. The Scaffold

In the architecture of small molecule drug design, 5-bromobenzoic acid and 5-phenoxybenzoic acid (chemically synonymous with meta-substituted benzoic acids) represent two distinct functional classes.

  • 5-Bromobenzoic Acid is a Reactive Handle . It is primarily a synthetic intermediate. The carbon-bromine (C-Br) bond is a "spring-loaded" site for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing the rapid elaboration of the aromatic core.

  • 5-Phenoxybenzoic Acid is a Structural Scaffold . It is typically a terminal pharmacophore. The phenoxy ether linkage is chemically inert under standard coupling conditions, serving instead to modulate lipophilicity (LogP), metabolic stability, and spatial filling within a binding pocket.

This guide contrasts their electronic profiles, reactivity landscapes, and experimental utility.

Note on Nomenclature: Per IUPAC rules, a mono-substituted benzoic acid with the substituent at position 3 is meta-substituted. While often cataloged as "3-bromo" or "3-phenoxy," this guide honors the user's "5-" designation, which is structurally equivalent in the absence of other substituents.

Electronic & Physicochemical Profiling[1]

The reactivity differences stem directly from the electronic influence of the substituent on the aromatic ring and the carboxyl group.

Table 1: Comparative Physicochemical Properties
Property5-Bromobenzoic Acid5-Phenoxybenzoic AcidImpact on Reactivity
Structure


Br is a functional handle; OPh is a structural feature.
Hammett Constant (

)
0.39 (Strong EWG)~0.25 (Weak EWG)Br withdraws more electron density from the ring than OPh .
Acidity (pKa) 3.81 3.95 Both are stronger acids than benzoic acid (4.20). Br is slightly more acidic.
Lipophilicity (LogP) 2.71 3.90 Phenoxy drastically increases membrane permeability and solubility in organic media.
C-X Bond Energy ~280 kJ/mol (C-Br)~360 kJ/mol (C-O)C-Br is liable to oxidative addition (Pd); C-O is inert.
Mechanism of Action: Electronic Effects
  • Inductive Effect (-I): Both Br and OPh are electronegative and withdraw electron density through the sigma bond framework. This stabilizes the carboxylate anion, making both compounds more acidic than unsubstituted benzoic acid.

  • Resonance Effect (+R):

    • Bromine: Weak donor. The large orbital mismatch (4p vs 2p) makes resonance overlap poor. The inductive withdrawal dominates.

    • Phenoxy: Strong donor in ortho/para, but in the meta (5-) position , resonance delocalization does not effectively reach the carboxyl group. Therefore, the inductive withdrawing effect dominates, but less intensely than bromine.

Reactivity Deep Dive

The Carboxyl Group: Esterification & Amide Coupling

Both acids undergo standard esterification (Fischer) and amide coupling (EDC/NHS). However, 5-bromobenzoic acid reacts slightly faster in nucleophilic acyl substitutions due to the stronger electron-withdrawing nature of the bromine, which makes the carbonyl carbon more electrophilic.

The Aromatic Ring: Cross-Coupling Potential

This is the divergent point in their utility.

  • 5-Bromobenzoic Acid (The "Go" Signal): The C-Br bond undergoes oxidative addition with Pd(0). It is the substrate of choice for installing biaryl systems.

  • 5-Phenoxybenzoic Acid (The "Stop" Signal): The diaryl ether linkage is robust. It survives lithiation, hydrogenation, and standard Pd-catalyzed cycles, making it an ideal "fixed" portion of a molecule during late-stage functionalization of other sites.

Diagram 1: Reactivity Decision Tree

ReactivityTree Start Starting Material Br 5-Bromobenzoic Acid (Reactive Handle) Start->Br Halogenation OPh 5-Phenoxybenzoic Acid (Stable Scaffold) Start->OPh Ullmann Ether Synth Suzuki Suzuki Coupling (Pd/Boronic Acid) Br->Suzuki Pd(0) Catalyst Ester Esterification (ROH/H+) Br->Ester Standard Conditions OPh->Suzuki Inert OPh->Ester Standard Conditions Biaryl Biaryl Product (C-C Bond Formed) Suzuki->Biaryl NoRxn No Reaction at C-O (Scaffold Intact) Suzuki->NoRxn For OPh EsterProd Benzoate Ester Ester->EsterProd

Caption: Comparative reaction pathways. Note that while both undergo esterification, only the bromo-analog participates in Pd-catalyzed C-C bond formation.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 5-Bromobenzoic Acid

Objective: To utilize the C-Br handle for biaryl synthesis.

Reagents:

  • 5-Bromobenzoic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Setup: Charge a reaction vial with 5-bromobenzoic acid (201 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (636 mg, 3 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) under a counter-flow of Argon.

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL).

  • Reaction: Heat to 100°C for 12 hours. The mixture will turn black as Pd(0) precipitates post-reaction.

  • Workup: Acidify with 1M HCl to pH 2 (critical to protonate the carboxylate). Extract with Ethyl Acetate (3x).

  • Validation: 5-Phenoxybenzoic acid subjected to these exact conditions will return >98% recovered starting material , confirming the inertness of the ether linkage.

Protocol B: Lipophilicity & Solubility Screen

Objective: To demonstrate the "Scaffold" properties of 5-phenoxybenzoic acid in formulation.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of both acids in DMSO.

  • Partitioning: Add 50 µL stock to a biphasic system of Octanol (500 µL) and Phosphate Buffer pH 7.4 (500 µL).

  • Equilibration: Vortex for 1 hour at room temperature. Centrifuge to separate phases.

  • Analysis: Analyze the aqueous phase via HPLC-UV (254 nm).

  • Result:

    • 5-Bromo: Significant signal in aqueous phase (Moderate LogP).

    • 5-Phenoxy: Minimal signal in aqueous phase (High LogP), indicating preferential partitioning into the lipid layer. This confirms its utility in designing membrane-permeable drugs (e.g., CNS targets).

Strategic Selection in Drug Design

When should you choose one over the other?

Design GoalSelect 5-Bromobenzoic Acid Select 5-Phenoxybenzoic Acid
Library Generation YES. Use as a core to attach diverse aryl groups via Suzuki coupling.NO. The structure is fixed.
Metabolic Stability NO. Aryl bromides are rarely final drugs (toxicity/reactivity concerns).YES. The diaryl ether is a proven, stable pharmacophore (e.g., Pyrethroids).
Solubility Issues NO. If the molecule is too polar, Br won't help much.YES. Adds significant lipophilicity to balance polar groups.
Target Binding Used to find the binding group.Used to fill a hydrophobic pocket.
Diagram 2: Electronic Influence on the Carboxyl Group

Electronics cluster_Br 5-Bromobenzoic Acid cluster_OPh 5-Phenoxybenzoic Acid COOH Carboxyl Group (Reaction Center) Br Bromine (-Br) Ring1 Benzene Ring Br->Ring1 -I (Strong) Inductive Withdrawal Ring1->COOH Electron Withdrawal (Increases Acidity) OPh Phenoxy (-OPh) Ring2 Benzene Ring OPh->Ring2 -I (Moderate) Inductive Withdrawal OPh->Ring2 +R (Weak in Meta) Resonance Donation Ring2->COOH Net Withdrawal (Increases Acidity)

Caption: Electronic flow diagram. Red arrows indicate strong electron withdrawal (Br), while Green arrows indicate the mixed inductive/resonance effects of Phenoxy.

References

  • BenchChem. 3-Bromobenzoic Acid Cross-Coupling Reactions: Technical Support & Protocols. Retrieved from 1

  • National Center for Biotechnology Information (PubChem). 3-Phenoxybenzoic acid (CID 19539) Physicochemical Properties. Retrieved from 2

  • Hansch, C., et al. Hammett Equation and Substituent Constants. Chemical Reviews, 1991, 91(2), 165–195. (Data sourced from 3)

  • Selleck Chemicals. 3-Phenoxybenzoic Acid Solubility and Stability Data. Retrieved from 4

  • CymitQuimica. 3-Bromobenzoic Acid Safety and Reactivity Data. Retrieved from 5

Sources

UV-Vis Absorption Properties of 2-Methoxy-5-phenoxybenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the photophysical behavior of complex aromatic building blocks is critical for applications ranging from pharmaceutical assay development to the design of novel photoactive materials. 2-Methoxy-5-phenoxybenzoic acid (2M5PBA) (CAS: 63987-24-6) is a highly functionalized benzoic acid derivative. Its unique UV-Vis absorption profile is dictated by the intricate interplay of steric hindrance and electronic resonance provided by its methoxy and phenoxy substituents.

This guide provides an objective, data-driven comparison of 2M5PBA against simpler benzoic acid derivatives, detailing the mechanistic causality behind its spectral shifts, and offering a self-validating experimental protocol for robust spectrophotometric analysis.

Mechanistic Photophysics: Causality of Spectral Shifts

To understand the UV-Vis spectrum of 2M5PBA, we must first establish the baseline photophysics of the parent compound, benzoic acid. Aromatic carboxylic acids typically exhibit three characteristic


 absorption bands in the UV region: an A-band (~190 nm), a B-band (~230 nm), and a weak, broad C-band (~280 nm)[1].

When substituents are introduced, they act as auxochromes, fundamentally altering the HOMO-LUMO gap of the molecule:

  • The 2-Methoxy Effect (Ortho-Substitution): The oxygen lone pairs of the methoxy group engage in

    
     donation into the aromatic ring. While the ortho-position introduces steric strain that can twist the carboxylate group out of planarity, the strong resonance donation significantly lowers the excitation energy, causing a pronounced bathochromic (red) shift of the C-band to >300 nm[2].
    
  • The 5-Phenoxy Effect (Meta to Carboxyl, Para to Methoxy): The bulky phenoxy group extends the

    
    -conjugated system. Although it is meta to the electron-withdrawing carboxyl group, it is para to the electron-donating methoxy group, creating a strong push-pull electronic dipole across the aromatic core. This extended conjugation primarily red-shifts and hyperchromically enhances (increases intensity of) the B-band[2].
    

Consequently, 2M5PBA exhibits a highly complex, red-shifted UV-Vis spectrum compared to unsubstituted alternatives, making it highly detectable at longer wavelengths where background matrix interference is minimized[3].

G BA Benzoic Acid Core B-band: ~230 nm C-band: ~273 nm MeO + 2-Methoxy Group (n→π* resonance donation) Red-shifts C-band BA->MeO PhO + 5-Phenoxy Group (Extended π-conjugation) Red-shifts B-band BA->PhO Target 2M5PBA B-band: ~260-265 nm C-band: ~295-310 nm MeO->Target PhO->Target

Electronic effects of methoxy and phenoxy substituents on the UV-Vis absorption pathway.

Comparative UV-Vis Performance

To objectively evaluate the optical properties of 2M5PBA, we compare its spectral characteristics against unsubstituted benzoic acid, 2-methoxybenzoic acid, and 2-phenoxybenzoic acid. The data below synthesizes the bathochromic shifts (


) and molar absorptivity (

) changes driven by the structural modifications[1][2].
Table 1: UV-Vis Absorption Comparison of Benzoic Acid Derivatives
CompoundPrimary B-Band (

)
Secondary C-Band (

)
Structural Impact / Causality
Benzoic Acid ~228 nm (

)
~273 nm (

)
Baseline

transitions of the protonated aromatic core[2].
2-Methoxybenzoic Acid ~237 nm (

)
~308 nm (

)
Ortho-methoxy donation drastically red-shifts and intensifies the C-band[2].
2-Phenoxybenzoic Acid ~258 nm (

)
~285 nm (

)
Phenoxy group extends conjugation, merging and shifting the primary absorption bands[2].
2-Methoxy-5-phenoxybenzoic Acid ~260 - 265 nm ~295 - 310 nm Dual auxochromic effect maximizes bathochromic shift; ideal for UV detection >250 nm.

Note: Spectra are highly pH-dependent. Deprotonation of the carboxylic acid (pKa ~3.5 - 4.5) typically results in a slight hypsochromic (blue) shift due to the disruption of hydrogen-bonded dimers in solution[3][4].

Self-Validating Experimental Protocol: UV-Vis & pKa Determination

To ensure high scientific integrity and reproducibility, the following protocol describes a self-validating workflow for acquiring the UV-Vis spectrum of 2M5PBA and determining its acid dissociation constant (pKa) via spectrophotometric titration[5]. The presence of sharp isosbestic points during the titration serves as an internal validation that a simple two-state (protonated vs. deprotonated) equilibrium is occurring without degradation.

Materials & Reagents
  • 2-Methoxy-5-phenoxybenzoic acid (Purity

    
     99%)
    
  • HPLC-grade Ethanol (for stock solubilization)

  • 0.1 M HCl and 0.1 M NaOH (aqueous)

  • Standardized biological buffers (pH 2.0 to 10.0)

  • Dual-beam UV-Vis Spectrophotometer with 10 mm quartz cuvettes

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh 2.44 mg of 2M5PBA and dissolve in 10 mL of HPLC-grade ethanol to create a 1.0 mM stock solution. Causality: 2M5PBA has poor aqueous solubility; ethanol ensures complete dissolution before aqueous dilution.

  • Sample Dilution: Transfer 100 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    L of the stock solution into 5.00 mL of the target aqueous buffer (final concentration: ~20 
    
    
    
    M). Prepare samples in 0.1 M HCl (fully protonated), 0.1 M NaOH (fully deprotonated), and a series of pH buffers (pH 3.0 to 6.0).
  • Baseline Correction (Blanking): Fill both the reference and sample quartz cuvettes with the exact solvent mixture (e.g., 2% ethanol in buffer) minus the analyte. Run a baseline scan from 200 nm to 400 nm to subtract solvent absorbance.

  • Spectral Acquisition: Scan each pH-adjusted 2M5PBA solution from 200 nm to 400 nm.

  • Data Validation (Isosbestic Points): Overlay the spectra. You must observe clear isosbestic points (wavelengths where absorbance remains constant across all pH values). Causality: The presence of isosbestic points validates that the changes in absorbance are strictly due to the

    
     equilibrium, confirming no sample degradation occurred during the assay[4].
    
  • pKa Calculation: Plot the absorbance at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of the fully deprotonated species against the pH. Use the Henderson-Hasselbalch equation to determine the inflection point of the sigmoidal curve, which corresponds to the pKa of the molecule.
    

G Prep 1. Stock Preparation (1.0 mM in EtOH) Dilute 2. Aqueous Dilution (20 μM in pH Buffers) Prep->Dilute Blank 3. Baseline Correction (Solvent Blanking) Dilute->Blank Scan 4. UV-Vis Scanning (200 - 400 nm) Blank->Scan Analyze 5. Data Validation (Verify Isosbestic Points & pKa) Scan->Analyze

Step-by-step spectrophotometric workflow for UV-Vis acquisition and pKa determination.

Conclusion

For researchers developing analytical methods or photoactive compounds, 2-Methoxy-5-phenoxybenzoic acid offers a highly distinct UV-Vis profile compared to standard benzoic acid. The synergistic electron-donating effects of the ortho-methoxy and meta-phenoxy groups significantly lower the energy required for


 transitions, pushing the primary absorption bands well above 250 nm. By employing the self-validating spectrophotometric titration protocol outlined above, laboratories can accurately leverage these optical properties for quantitative analysis and structural characterization.

References

  • Ultraviolet absorption spectra: Some substituted benzoic acids. ResearchGate. Available at:[Link]

  • Absorption Spectra of the Methoxy (and Hydroxy) Phenoxybenzoic Acids. ACS Publications. Available at:[Link]

  • pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Royal Society of Chemistry (RSC). Available at:[Link]

  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Vancouver Island University (VIU). Available at:[Link]

  • Spectroscopic Study on Aqueous Uranyl(VI) Complexes with Methoxy- and Methylbenzoates: Electronic and Steric Effects of the Substituents. Inorganic Chemistry - ACS Publications. Available at:[Link]

Sources

Introduction: Establishing the Empirical Foundation of a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elemental Analysis of 2-Methoxy-5-phenoxybenzoic Acid

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-Methoxy-5-phenoxybenzoic acid (C₁₄H₁₂O₄), a molecule with potential as a key intermediate in pharmaceutical synthesis, requires rigorous analytical scrutiny to confirm its elemental composition. This confirmation is not merely an academic exercise; it is the foundational data point that validates the molecular structure, determines absolute purity, and ensures stoichiometric integrity.

This guide provides a comprehensive comparison of the standards and methodologies for the elemental analysis of 2-Methoxy-5-phenoxybenzoic acid. We will delve into the gold-standard technique of combustion analysis for Carbon, Hydrogen, and Oxygen, and compare it with complementary methods essential for a complete purity profile required in a regulated environment. This document is designed for researchers, analytical chemists, and drug development professionals who require both theoretical understanding and practical, validated protocols.

Pillar 1: The Theoretical Standard - Calculating the Elemental Blueprint

Before any instrument is calibrated, the absolute standard must be established: the theoretical elemental composition derived from the molecular formula of 2-Methoxy-5-phenoxybenzoic acid, C₁₄H₁₂O₄. This calculation provides the benchmark against which all experimental results are measured.

  • Molecular Formula: C₁₄H₁₂O₄

  • Molecular Weight: 244.24 g/mol

The theoretical mass percentages are calculated as follows:

  • % Carbon (C): (14 * 12.011) / 244.24 * 100 = 68.84%

  • % Hydrogen (H): (12 * 1.008) / 244.24 * 100 = 4.95%

  • % Oxygen (O): (4 * 15.999) / 244.24 * 100 = 26.21%

This theoretical composition is the ultimate truth against which the analytical method's accuracy is judged. Any significant, validated deviation from these values suggests the presence of impurities, residual solvents, or an incorrect molecular structure.

Pillar 2: Combustion Analysis - The Gold Standard for C, H, (N, S) Determination

The definitive method for determining the carbon and hydrogen content of an organic compound like 2-Methoxy-5-phenoxybenzoic acid is dynamic flash combustion, often referred to as CHN or Dumas analysis.[1][2] This technique is trusted because it is a first-principles method that converts the primary elements into simple, easily detectable gases (CO₂, H₂O, and N₂).

Principle of Operation: A Cascade of Controlled Reactions

The sample is weighed into a tin capsule and dropped into a high-temperature (typically 950-1000°C) furnace. A pulse of pure oxygen is injected, causing the sample to combust instantaneously.[2] The resulting gases are swept by a helium carrier stream through a series of reagents.

  • Combustion Zone: The sample is flash-combusted in an oxygen-rich environment, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

  • Reduction Zone: The gas mixture then passes through a reduction tube (often containing elemental copper) to remove excess oxygen and convert any nitrogen oxides (NOx) to elemental nitrogen (N₂).

  • Separation & Detection: The resulting mixture of CO₂, H₂O, and N₂ is passed through a gas chromatography column to separate the individual components. A thermal conductivity detector (TCD) then measures the concentration of each gas relative to the helium carrier. The instrument's software integrates these signals to calculate the percentage of each element.

Workflow for CHN Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1-2 mg of 2-Methoxy-5-phenoxybenzoic acid Encapsulate Weigh into Tin Capsule Sample->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Flash Combustion (950°C, O2 Pulse) Autosampler->Combustion Reduction Reduction Tube (Excess O2 removed, NOx -> N2) Combustion->Reduction Separation GC Column Separation (CO2, H2O, N2) Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Integration Signal Integration Detection->Integration Calculation Calculate %C, %H, %N (vs. CRM Calibration) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for CHN combustion analysis.

Protocol for CHN Analysis of 2-Methoxy-5-phenoxybenzoic Acid

This protocol is designed as a self-validating system, incorporating calibration, verification, and analysis steps to ensure trustworthiness in accordance with guidelines like ICH Q2(R1).[3]

Instrumentation: A modern CHNS/O Elemental Analyzer (e.g., Thermo Scientific FlashSmart, PerkinElmer 2400 Series II).

Materials:

  • 2-Methoxy-5-phenoxybenzoic acid (the sample)

  • Certified Reference Material (CRM): Acetanilide or BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) for calibration.[2][4]

  • Independent Check Standard: A high-purity, stable organic compound with well-characterized elemental composition, such as Sulfanilamide or Cystine.[4]

  • Tin capsules

  • Ultra-high purity helium and oxygen

Methodology:

  • Instrument Preparation & Conditioning:

    • Ensure the combustion and reduction tubes are packed with fresh reagents as per the manufacturer's instructions.

    • Perform a leak check to ensure the integrity of the gas flow path.

    • Condition the instrument by running several empty tin capsules to achieve a stable baseline.

  • Calibration (Establishing Trust):

    • Accurately weigh (to 0.001 mg) 1-2 mg of the chosen CRM (e.g., Acetanilide) into tin capsules. Analyze a series of at least five of these standards.

    • The instrument software will use these results to generate a response factor (K-factor) for C, H, and N. This calibration is traceable to primary standards.[5]

    • Causality: Using a well-characterized, pure CRM is essential because the detector's response is calibrated against a known quantity of each element.

  • Calibration Validation (Verification):

    • Analyze the independent check standard (e.g., Sulfanilamide) as an unknown sample.

    • The determined values for C, H, N, and S must fall within a strict tolerance (e.g., ±0.3% absolute) of the certified values for the check standard.

    • Rationale: This step proves the calibration is accurate for a compound other than the one used for calibration, demonstrating the method's robustness.

  • Sample Analysis:

    • Accurately weigh 1-2 mg of 2-Methoxy-5-phenoxybenzoic acid into three separate tin capsules.

    • Analyze the three replicates.

    • Causality: Running replicates is critical for assessing the precision and homogeneity of the sample.

  • Data Acceptance Criteria:

    • Precision: The standard deviation of the three sample replicates should be ≤ 0.2% absolute for each element.

    • Accuracy: The mean experimental values for C and H should be within ±0.4% absolute of the theoretical values (68.84% for C, 4.95% for H).

Oxygen Analysis: A Separate but Crucial Step

Oxygen cannot be determined directly by the combustion method because it would be indistinguishable from the reagent oxygen. Instead, it is determined by pyrolysis.

  • Principle: The sample is pyrolyzed in a high-temperature reactor (often >1000°C) packed with a carbon catalyst. This process quantitatively converts all oxygen in the sample to carbon monoxide (CO). The CO is then separated and detected by the TCD.

  • Calibration: Benzoic acid is a common and reliable standard for oxygen analysis.[2]

Pillar 3: A Comparative Guide to Complementary Analytical Standards

While combustion analysis confirms the core elemental ratio, a full characterization, especially for pharmaceutical applications, requires orthogonal methods to assess other purity aspects, such as trace metal contaminants.[3]

ParameterCombustion Analysis (CHN/O)Inductively Coupled Plasma (ICP-OES/MS)
Primary Application Determines %C, %H, %N, %S, %O. Confirms empirical formula and stoichiometry.Quantifies trace elemental impurities (e.g., residual catalysts, heavy metals).[3][6]
Typical Analytes Carbon, Hydrogen, Nitrogen, Sulfur, Oxygen.Most of the periodic table, especially metals and metalloids (e.g., Pd, Pt, As, Pb, Hg).
Principle of Operation Sample combustion to simple gases (CO₂, H₂O, N₂), followed by GC separation and TCD detection.Sample aerosolization into an argon plasma (~8000 K), causing atomic excitation (OES) or ionization (MS) for detection.
Sample Preparation Direct weighing of solid (1-2 mg) into a tin capsule.Requires complete sample digestion, often using microwave-assisted acid digestion to create a clear aqueous solution.[7]
Detection Limit ~0.1% (percent level).Parts-per-billion (ppb) to parts-per-trillion (ppt) level.
Governing Guidelines General pharmacopeial standards for identity and purity.ICH Q3D, USP <232>, <233> for elemental impurities.[7]
Decision Workflow for Complete Elemental Characterization

start Characterize 2-Methoxy-5-phenoxybenzoic acid q1 Confirm Identity & Stoichiometric Purity? start->q1 combustion Perform CHN/O Combustion Analysis q1->combustion Yes q2 Quantify Trace Metal Impurities? q1->q2 No compare Compare results to theoretical values (C=68.84%, H=4.95%) combustion->compare pass Purity & Identity Confirmed compare->pass Within ±0.4% fail Investigation Required: Impurity or Structural Issue compare->fail Outside ±0.4% pass->q2 icp Perform ICP-MS/OES Analysis (per ICH Q3D) q2->icp Yes final Complete Elemental Profile q2->final No icp_report Report Trace Element Profile (e.g., Pd < 10 ppm) icp->icp_report icp_report->final

Caption: Decision workflow for comprehensive elemental analysis.

Conclusion

For 2-Methoxy-5-phenoxybenzoic acid, the standard for determining its fundamental elemental composition is unequivocally combustion analysis . Its accuracy, precision, and reliance on first principles make it the definitive method for verifying the C, H, and O percentages against their theoretical values. A properly executed analysis, anchored by Certified Reference Materials and validated with independent check standards, provides an unimpeachable confirmation of the empirical formula.

However, in the context of pharmaceutical development, this core analysis must be complemented by trace-level techniques such as ICP-MS or ICP-OES . These methods address the orthogonal and equally critical question of inorganic impurities. Together, these analytical standards provide a comprehensive elemental profile, ensuring the identity, purity, and safety of the molecule, thereby satisfying the rigorous demands of researchers, scientists, and regulatory bodies.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. (2021, September 14). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Retrieved from [Link]

  • Mirante Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2015, March 1). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique. Retrieved from [Link]

  • BioMed Central. (2024, March 26). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (n.d.). Reference Materials-Home. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-methylbenzoic acid | C9H10O3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-5-methoxybenzoic acid | C9H8O4. Retrieved from [Link]

  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook, IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrobenzoic acid | C8H7NO5. Retrieved from [Link]

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COA Interpretation Guide: High-Purity 2-Methoxy-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 63987-24-6 | Formula: C₁₄H₁₂O₄ | M.W.: 244.24 g/mol [1]

Executive Summary

In the synthesis of biaryl ether pharmacophores—common in kinase inhibitors and GPCR ligands—the quality of the benzoic acid building block is a deterministic factor for downstream yield and catalytic efficiency. 2-Methoxy-5-phenoxybenzoic acid serves as a critical scaffold for introducing the diphenyl ether moiety.[1]

This guide compares High-Purity Grade (>99.5%) versus Standard Synthesis Grade (>97.0%) , analyzing how specific impurities (phenolic precursors, inorganic salts, and regioisomers) impact subsequent acylation or amide coupling reactions.

Part 1: The Criticality of Purity in Biaryl Ether Scaffolds[1]

The synthesis of 2-Methoxy-5-phenoxybenzoic acid typically involves an Ullmann-type or Chan-Lam coupling between a 5-halo-2-methoxybenzoic acid derivative and phenol.[1] Consequently, the impurity profile is distinct and hazardous to sensitive downstream chemistry.

Why "Standard Grade" Fails in Late-Stage Synthesis

While a 97% purity appears sufficient for early discovery, the remaining 3% often consists of:

  • Unreacted Phenol: A potent nucleophile that competes in amide couplings, leading to capped intermediates.

  • Transition Metals (Cu/Pd): Residues from the ether-formation step that poison hydrogenation catalysts or chelate with subsequent reagents.

  • Regioisomers: Isomers that are inseparable by standard crystallization, carrying over into the final API (Active Pharmaceutical Ingredient).

Part 2: Decoding the COA – Comparative Analysis

The following table contrasts the specifications of a High-Purity (Process Ready) COA against a Standard (Research) COA.

ParameterHigh-Purity Grade (Recommended) Standard Grade (Alternative) Impact on Downstream Chemistry
Assay (HPLC) ≥ 99.5% ≥ 97.0%< 99% risks carrying regioisomers into the final drug substance, triggering ICH Q3A qualification.[1]
Appearance White to Off-White Crystalline PowderBeige/Yellow PowderColor often indicates oxidized phenolic impurities or quinones.[1]
Phenol Content ≤ 0.10% Not Specified / ≤ 1.0%Critical: Phenol competes with the benzoic acid in activation steps (e.g., with EDC/HATU), forming phenyl esters.
Loss on Drying (LOD) ≤ 0.5%≤ 2.0%Excess water hydrolyzes acid chlorides (if generated in situ), lowering yield.
Residue on Ignition (ROI) ≤ 0.1%≤ 0.5%High ROI suggests residual Copper/Potassium salts, which can quench acid catalysts.
Heavy Metals (Cu/Pd) ≤ 20 ppmNot SpecifiedMetals must be scavenged later; Cu residues can catalyze unwanted oxidation.
The "Hidden" Impurity: 2-Methoxybenzoic Acid

A common side-reaction byproduct (de-phenoxylation or unreacted starting material precursor).[1]

  • Detection: Requires high-resolution HPLC (similar retention time).

  • Consequence: Forms a "dummy" product lacking the phenoxy group, reducing potency of the final drug.

Part 3: Experimental Validation Protocols

Do not rely solely on the supplier's COA. Verify the material using these self-validating protocols.

Protocol A: High-Resolution HPLC Method

Objective: Separate the parent acid from the phenol impurity and the 2-methoxybenzoic acid analog.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps acid protonated for sharp peak).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[1]

    • 2-15 min: 10% → 90% B (Linear Gradient)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic impurities).

  • Temperature: 30°C.

Acceptance Criteria:

  • Main peak purity > 99.5%.[3]

  • Resolution (Rs) between Main Peak and Phenol > 2.0.

  • Tailing Factor < 1.5 (Indicates no secondary interactions).

Protocol B: Residue on Ignition (ROI) for Metal Scavenging

Objective: Quantify inorganic salt load (likely Potassium Carbonate or Copper salts from synthesis).

  • Weigh 1.0 g of substance into a tared platinum or silica crucible.

  • Moisten with 1 mL sulfuric acid (H₂SO₄).

  • Heat gently until white fumes are no longer evolved (carbonization).

  • Ignite at 600°C ± 50°C in a muffle furnace until all carbon is burned off.

  • Cool in a desiccator and weigh.

  • Calculation: (Weight of Residue / Weight of Sample) * 100.

  • Limit: Must be < 0.1% for GMP workflows.

Part 4: Visualizing the Impact (Logic & Workflow)[2]

Diagram 1: COA Decision Tree (Go/No-Go)

This logic gate ensures only material suitable for sensitive coupling reactions enters the workflow.[1]

COA_Decision_Tree Start Incoming Raw Material (2-Methoxy-5-phenoxybenzoic acid) Visual Visual Inspection (White vs. Yellow) Start->Visual HPLC HPLC Purity Check (Protocol A) Visual->HPLC Pass (White) Reject REJECT / RE-PURIFY (Recrystallize from EtOH) Visual->Reject Fail (Yellow/Dark) PhenolCheck Phenol Impurity > 0.1%? HPLC->PhenolCheck Purity > 99.5% HPLC->Reject Purity < 99.5% ROI ROI / Metals (Protocol B) PhenolCheck->ROI No (< 0.1%) PhenolCheck->Reject Yes (> 0.1%) ROI->Reject > 0.1% Approve APPROVE (Release for Synthesis) ROI->Approve < 0.1%

Caption: Logical workflow for accepting raw material. Yellow discoloration often correlates with phenolic oxidation, triggering immediate rejection.

Diagram 2: Impurity Propagation in Amide Coupling

This diagram illustrates why the Phenol impurity is catastrophic in the subsequent step (e.g., coupling with an amine R-NH₂).

Impurity_Impact Input Raw Material Mix (Acid + 1% Phenol) Activation Activation Step (EDC/NHS or SOCl2) Input->Activation Inter_A Activated Acid (Active Ester/Chloride) Activation->Inter_A Inter_B Phenol (Nucleophile) Activation->Inter_B Carryover Path_Main Main Reaction Path_Side Side Reaction Product Target API Intermediate (Amide Bond) Inter_A->Product + Amine (R-NH2) Impurity Phenyl Ester Impurity (Dead End) Inter_A->Impurity + Phenol (Competes!)

Caption: Mechanism of failure. Residual phenol competes with the target amine for the activated acid, forming a stable phenyl ester impurity that reduces yield and complicates purification.

References

  • International Conference on Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12219155 (2-Methoxy-5-phenoxybenzoic acid).[1] Retrieved from [Link]

  • Evano, G., & Theunissen, C. (2019). Copper-Mediated Coupling of Aryl Boronic Acids and Phenols (Chan-Lam).[1] In Copper Catalysis in Organic Synthesis. Wiley-VCH.[1] (Contextual reference for synthesis route and impurity origin).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Methoxy-5-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 63987-24-6 Formula: C₁₄H₁₂O₄ Molecular Weight: 244.24 g/mol Synonyms: 5-Phenoxy-o-anisic acid[1][2]

Executive Summary: The "Value-Add" Safety Protocol

As a Senior Application Scientist, I understand that safety data sheets (SDS) often provide generic "check-the-box" advice. For a functionalized benzoic acid derivative like 2-Methoxy-5-phenoxybenzoic acid , the real risks lie in its physical handling (dust generation) and its chemical reactivity (acidic nature combined with lipophilic ether groups).[1][2]

This guide goes beyond compliance. It is designed to protect your assay integrity and your health by treating the compound not just as a "Warning" label, but as a specific chemical entity with defined solubility and permeation behaviors.

Hazard Identification & Risk Assessment

This compound is classified under GHS as an Irritant and Harmful substance. While not acutely fatal, its lipophilic nature (due to the phenoxy and methoxy groups) suggests it may penetrate skin layers more effectively than simple benzoic acid, increasing the risk of sensitization or systemic absorption over time.

GHS Classification Table
Hazard CategoryCodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3]Systemic absorption via GI tract; potential interference with metabolic pathways common to salicylate analogs.
Skin Irritation H315 Causes skin irritation.[3][4][5][6][7]Acidic functionality (pKa ~3-4) causes local pH drop; ether groups facilitate lipid interaction.[2]
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6][7][8]Mechanical abrasion (solid) + Chemical irritation (acidic solution upon contact with tear film).
STOT - SE H335 May cause respiratory irritation.[2][3][4][5][6][8]Inhalation of fine dust irritates mucous membranes in the upper respiratory tract.

Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on generic "wear gloves" advice. The presence of the phenoxy group increases the compound's solubility in organic solvents, which dictates specific glove choices during synthesis or dissolution.

PPE Selection by Operational Scale
ComponentAnalytical Scale (<100 mg)Preparative Scale (>1 g)Rationale
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles Fine powder drift is the primary risk at larger scales; goggles seal the eyes from airborne particulates.[1][2]
Hand Protection Nitrile (0.11 mm) Double Nitrile or Nitrile + Laminate Nitrile provides excellent protection against the solid. If dissolved in DCM or THF , standard nitrile degrades quickly; use a laminate liner or double-glove.[2]
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if open handling)The primary control is engineering (airflow). Respirators are a backup for spill cleanup or equipment failure.
Body Protection Standard Lab Coat (Cotton/Poly)Lab Coat + Tyvek SleevesPrevents dust accumulation on forearms, a common contact dermatitis vector for solid acids.

Operational Workflow & Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks directly into the experimental workflow.

SafetyWorkflow Start Start: Receive Chemical Inspect Inspect Container (Check for physical damage) Start->Inspect Storage Storage: Dry, RT (Segregate from Oxidizers) Inspect->Storage Weighing Weighing Step Storage->Weighing Decision_Scale Is Scale > 1g? Weighing->Decision_Scale Control_Hood Engineering Control: Fume Hood Required Decision_Scale->Control_Hood No (<1g) Control_Iso Engineering Control: Powder Containment Hood or Static Control Decision_Scale->Control_Iso Yes (>1g) Solubilization Solubilization (Avoid strong oxidizers) Control_Hood->Solubilization Control_Iso->Solubilization Waste Disposal: Solid or Organic Waste Solubilization->Waste

Figure 1: Operational safety workflow emphasizing engineering controls based on scale.

Detailed Handling Protocols

A. Weighing & Transfer (The Critical Step)

The Risk: Static electricity can cause this light organic powder to "jump" or disperse, leading to inhalation or bench contamination.

  • Static Control: Use an ionizing fan or anti-static gun if the humidity is low (<30%).

  • Technique: Never pour from the stock bottle. Use a clean spatula to transfer to a weighing boat inside the fume hood.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by ethanol. The water solubilizes the acid (as a salt if soap is basic) or physically traps the dust, while ethanol removes the lipophilic residue.

B. Solubilization & Reaction
  • Solubility Profile: Insoluble in water (unless pH > 8). Soluble in DCM, Ethyl Acetate, DMSO, and Methanol.

  • Reactivity Warning: Avoid mixing with strong oxidizing agents (e.g., nitric acid, permanganates) as the electron-rich phenoxy ring can undergo vigorous oxidation.[2]

  • Acid Chloride Formation: If converting to the acid chloride (using SOCl₂ or Oxalyl Chloride), the hazard profile changes to Corrosive (H314) . Upgrade PPE to include a face shield and acid-gas rated respiratory protection if working outside a closed system.[2]

Emergency Response & Spill Management

Spill Decision Tree

This logic ensures you choose the right cleanup method without spreading the contamination.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Powder Liquid Solution (Solvent) Type->Liquid Liquid Action_Solid 1. Dampen with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->Action_Solid Action_Liquid 1. Cover with Absorbent pads 2. Neutralize if acidic 3. Collect in bag Liquid->Action_Liquid Disposal Label as Hazardous Waste (Tag: 2-Methoxy-5-phenoxybenzoic acid) Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Spill response decision tree separating solid vs. liquid containment strategies.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical attention (suspect respiratory tract irritation).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the phenoxy compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[8] Remove contact lenses if present and easy to do.[3][4][5][8]

Disposal & Decontamination

Disposal:

  • Solid Waste: Dispose of in a container labeled "Solid Hazardous Waste - Organic Acid."[2]

  • Liquid Waste: If dissolved in organic solvents, place in the "Organic Solvents" waste stream. If in aqueous buffer, check pH; usually, it must be collected as "Aqueous Hazardous Waste" due to the organic content.

Decontamination Solution: To clean glassware or bench surfaces, use a 5% Sodium Bicarbonate (NaHCO₃) solution.

  • Mechanism:[1][2] This converts the insoluble acid into its water-soluble sodium salt (Sodium 2-methoxy-5-phenoxybenzoate), allowing it to be easily rinsed away with water.[1][2]

References

  • PubChem. (n.d.). Compound Summary for Benzoic acid derivatives. National Library of Medicine. Retrieved March 6, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.